molecular formula C8H5BrN2O2 B1449146 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1159827-21-0

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1449146
CAS No.: 1159827-21-0
M. Wt: 241.04 g/mol
InChI Key: KXXPDFVCPKKRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromoimidazo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-6-3-10-7(8(12)13)11(6)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXPDFVCPKKRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct synthesis routes, this guide details a robust, multi-step pathway. The synthesis commences with the construction of the core scaffold, ethyl imidazo[1,5-a]pyridine-3-carboxylate, through the cyclocondensation of 2-(aminomethyl)pyridine with ethyl 2-chloro-2-(hydroxyimino)acetate, followed by a reductive cyclization. Subsequent regioselective bromination at the C6 position and final ester hydrolysis yields the target molecule. This document provides a thorough examination of the reaction mechanisms, detailed experimental protocols, and critical process parameters, offering valuable insights for researchers engaged in the synthesis of novel imidazo[1,5-a]pyridine derivatives.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged scaffold in drug discovery, forming the structural basis for a variety of biologically active compounds. Its unique electronic and steric properties allow for diverse functionalization, leading to the development of potent and selective therapeutic agents. The introduction of a bromine atom at the 6-position and a carboxylic acid at the 3-position, as in the target molecule this compound, provides key functional handles for further chemical modification and interaction with biological targets. These derivatives are particularly valuable as key intermediates in the synthesis of more complex pharmaceutical compounds, such as kinase inhibitors and central nervous system agents.

Retrosynthetic Analysis and Strategic Approach

A direct, one-pot synthesis of this compound is not well-documented in the scientific literature. Therefore, a strategic, multi-step approach is necessary. The most logical retrosynthetic disconnection involves the hydrolysis of the corresponding ethyl ester and the regioselective bromination of the core imidazo[1,5-a]pyridine-3-carboxylate scaffold. The synthesis of the core scaffold can be achieved through the cyclization of a functionalized pyridine derivative.

This guide will focus on a three-step forward synthesis:

  • Synthesis of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate: Construction of the core heterocyclic system.

  • Bromination of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate: Regioselective introduction of the bromine atom at the C6 position.

  • Hydrolysis of Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate: Conversion of the ethyl ester to the final carboxylic acid.

Retrosynthesis Target This compound Ester Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate Target->Ester Ester Hydrolysis Core_Ester Ethyl Imidazo[1,5-a]pyridine-3-carboxylate Ester->Core_Ester Regioselective Bromination Starting_Materials 2-(Aminomethyl)pyridine + Ethyl 2-chloro-2-(hydroxyimino)acetate Core_Ester->Starting_Materials Cyclocondensation & Reductive Cyclization

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate

The construction of the imidazo[1,5-a]pyridine core is the foundational step of this synthesis. A reliable method involves the reaction of 2-(aminomethyl)pyridine with ethyl 2-chloro-2-(hydroxyimino)acetate, followed by a reductive cyclization.

Reaction Scheme:

(A diagram illustrating the reaction of 2-(aminomethyl)pyridine with ethyl 2-chloro-2-(hydroxyimino)acetate to form an intermediate, followed by reductive cyclization to yield Ethyl Imidazo[1,5-a]pyridine-3-carboxylate)

Mechanism:

The synthesis proceeds through a two-step, one-pot procedure. Initially, 2-(aminomethyl)pyridine undergoes a nucleophilic substitution reaction with ethyl 2-chloro-2-(hydroxyimino)acetate to form an oxime intermediate. This intermediate is then subjected to a reductive cyclization. The reducing agent, typically a palladium catalyst under a hydrogen atmosphere, reduces the oxime to an imine and the pyridine ring nitrogen attacks the imine carbon, followed by aromatization to yield the stable imidazo[1,5-a]pyridine ring system.

Step1_Mechanism cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reductive Cyclization A 2-(Aminomethyl)pyridine C Oxime Intermediate A->C B Ethyl 2-chloro-2-(hydroxyimino)acetate B->C D Oxime Intermediate E Imine Intermediate D->E Reduction (e.g., H2/Pd) F Cyclized Intermediate E->F Intramolecular Attack G Ethyl Imidazo[1,5-a]pyridine-3-carboxylate F->G Aromatization

Caption: Mechanistic workflow for the synthesis of the core ester.

Detailed Protocol:

  • To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the initial reaction, add a palladium catalyst (e.g., 10% Pd/C, 5 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 6-12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure ethyl imidazo[1,5-a]pyridine-3-carboxylate.

Data Presentation:

ParameterValue
Starting Material 12-(Aminomethyl)pyridine
Starting Material 2Ethyl 2-chloro-2-(hydroxyimino)acetate
SolventEthanol
Catalyst10% Pd/C
Reaction Time18-36 hours (total)
TemperatureRoom Temperature to 40 °C
Typical Yield60-75%
Step 2: Regioselective Bromination of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate

The introduction of a bromine atom at the C6 position is achieved through electrophilic aromatic substitution. The imidazo[1,5-a]pyridine ring system is activated towards electrophilic attack, and the directing effects of the fused rings favor substitution at the C6 and C8 positions. Careful control of reaction conditions is crucial to achieve the desired regioselectivity.

Reaction Scheme:

(A diagram showing the reaction of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate with a brominating agent to yield Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate)

Mechanism:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A suitable brominating agent, such as N-Bromosuccinimide (NBS), is used to generate the electrophilic bromine species. The electron-rich pyridine ring of the imidazo[1,5-a]pyridine system attacks the electrophile, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the system, yielding the 6-bromo substituted product.

Step2_Mechanism A Ethyl Imidazo[1,5-a]pyridine-3-carboxylate C Sigma Complex (Wheland Intermediate) A->C Electrophilic Attack B N-Bromosuccinimide (NBS) B->C D Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate C->D Deprotonation

Caption: Mechanism of electrophilic bromination at the C6 position.

Detailed Protocol:

  • Dissolve ethyl imidazo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate.

Data Presentation:

ParameterValue
Starting MaterialEthyl Imidazo[1,5-a]pyridine-3-carboxylate
Brominating AgentN-Bromosuccinimide (NBS)
SolventDichloromethane (DCM)
Reaction Time3-6 hours
Temperature0 °C to Room Temperature
Typical Yield80-90%
Step 3: Hydrolysis of Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidic workup is generally preferred to avoid potential side reactions.

Reaction Scheme:

(A diagram illustrating the hydrolysis of Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate to this compound)

Mechanism:

Under basic conditions, a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Step3_Mechanism A Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate C Tetrahedral Intermediate A->C Nucleophilic Attack B Hydroxide (e.g., NaOH) B->C D Carboxylate Salt C->D Elimination of Ethoxide E This compound D->E Acidification (e.g., HCl)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Detailed Protocol:

  • Dissolve ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

  • Heat the reaction mixture to reflux (or stir at an elevated temperature, e.g., 60-80 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the dropwise addition of a dilute acid, such as 1M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation:

ParameterValue
Starting MaterialEthyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate
ReagentSodium Hydroxide (NaOH)
SolventEthanol/Water
Reaction Time2-4 hours
Temperature60-80 °C
Typical Yield>90%

Conclusion and Future Outlook

The synthesis of this compound presented in this guide offers a reliable and reproducible multi-step pathway for accessing this valuable building block. By breaking down the synthesis into the construction of the core ester, regioselective bromination, and final hydrolysis, researchers can systematically approach the preparation of this and related analogs. The detailed protocols and mechanistic insights provided herein serve as a practical resource for chemists in both academic and industrial settings. Further optimization of reaction conditions and exploration of alternative reagents may lead to improved yields and more sustainable synthetic processes. The availability of this versatile intermediate will undoubtedly facilitate the discovery and development of novel therapeutic agents based on the promising imidazo[1,5-a]pyridine scaffold.

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical properties of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the current scarcity of published experimental data for this specific isomer, this document leverages established principles of physical organic chemistry, predictive modeling, and comparative analysis with related structures to offer a robust theoretical framework. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters, including melting point, solubility, acid dissociation constant (pKa), and spectral characteristics. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel imidazopyridine scaffolds.

Introduction and Scientific Context

The imidazopyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically significant compounds.[1] Isomers of this heterocyclic system, such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The specific substitution pattern on the bicyclic ring system profoundly influences the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

This guide focuses on This compound , an isomer for which specific experimental data is not yet prevalent in publicly accessible literature. The presence of a bromine atom at the 6-position and a carboxylic acid at the 3-position is expected to impart unique electronic and steric characteristics. The bromine atom, a halogen, can participate in halogen bonding and will influence the molecule's lipophilicity. The carboxylic acid moiety is a key functional group, serving as a hydrogen bond donor and acceptor, and its acidity (pKa) is critical for solubility and interaction with biological targets.

Given the lack of empirical data, this guide will first establish a predicted profile for the key physical properties of this compound. Subsequently, it will provide detailed, actionable protocols for researchers to determine these properties experimentally.

Predicted Physicochemical Properties

The following properties are predicted based on the chemical structure and data from analogous compounds. It is crucial to note that these are theoretical values and must be confirmed by empirical measurement. For comparative purposes, data for the more extensively characterized isomer, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 944896-42-8), is included where available.[4]

PropertyPredicted Value for this compoundComparative Data: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acidRationale for Prediction
Molecular Formula C₈H₅BrN₂O₂C₈H₅BrN₂O₂[4]Isomeric relationship.
Molecular Weight 241.04 g/mol 241.04 g/mol [4]Isomeric relationship.
Appearance White to off-white or light brown solidOff-white to light brown Solid[5]Aromatic carboxylic acids are typically crystalline solids at room temperature.[6]
Melting Point >200 °C (with decomposition)Not availableThe rigid, planar structure and potential for strong intermolecular hydrogen bonding via the carboxylic acid dimers suggest a high melting point.[7] Decomposition during melting is common for such compounds.
Boiling Point Decomposes before boilingNot availableStrong intermolecular forces and the thermal lability of the carboxylic acid group make it highly unlikely to boil at atmospheric pressure without significant decomposition.[8]
Solubility Sparingly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF)Not availableThe nonpolar imidazopyridine core and bromine atom reduce aqueous solubility, while the carboxylic acid group provides some polarity.[6][9] Solubility is expected to be pH-dependent, increasing significantly in basic aqueous solutions due to salt formation.
pKa 3.5 - 5.0-0.99 ± 0.41 (Predicted)[5]The predicted pKa for the [1,2-a] isomer appears anomalous for a carboxylic acid. The pKa of the carboxylic acid on the [1,5-a] isomer is predicted to be in the typical range for aromatic carboxylic acids, influenced by the electron-withdrawing nature of the heterocyclic ring system.

Experimental Determination of Physical Properties

The following sections provide detailed methodologies for the empirical validation of the predicted properties. These protocols are designed to be self-validating and are standard practice in the fields of chemical and pharmaceutical sciences.

Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities. The experiment relies on the precise determination of the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

  • Heating Protocol:

    • A rapid heating ramp (10-20 °C/min) is used for an initial approximate determination.

    • For a precise measurement, the apparatus is heated to approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. Note any decomposition (e.g., color change, gas evolution).

Workflow for Melting Point Determination

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Sample B Finely Powder A->B C Pack Capillary Tube B->C D Place in Apparatus C->D Transfer E Rapid Scan (Approx. MP) D->E F Slow Scan (1-2°C/min) E->F G Record Range (Onset to Clear) F->G

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Causality: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. This protocol determines the equilibrium solubility in various pharmaceutically relevant solvents.

Methodology (Thermodynamic Shake-Flask Method):

  • Solvent Selection: A panel of solvents is chosen, including water, buffered aqueous solutions (pH 2, 7.4, 9), ethanol, and dimethyl sulfoxide (DMSO).

  • Sample Addition: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. This ensures that a saturated solution is achieved.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated supernatant.

  • Quantification: A precise aliquot of the clear supernatant is carefully removed, diluted, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.

  • Calculation: The solubility is calculated and expressed in units such as mg/mL or µg/mL.

Workflow for Solubility Profiling

Solubility A Add Excess Compound to Solvent B Equilibrate (24-48h at 25°C) A->B C Separate Phases (Centrifuge) B->C D Extract Supernatant C->D E Dilute and Analyze (HPLC) D->E F Calculate Concentration E->F

Caption: Shake-Flask Method for Solubility.

pKa Determination

Causality: The acid dissociation constant (pKa) defines the ionization state of the molecule at a given pH. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their deprotonated (carboxylate) form. This property is paramount for understanding absorption, distribution, metabolism, and excretion (ADME) characteristics.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point (the point at which half of the carboxylic acid has been neutralized). This can be found from the first derivative of the titration curve.

Logical Flow for pKa Determination

pKa A Dissolve Compound B Titrate with NaOH A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Find Half-Equivalence Point D->E F pKa = pH at 1/2 eq. E->F

Caption: Potentiometric Titration for pKa.

Spectroscopic Characterization

Causality: Spectroscopic analysis provides unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule's composition and connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Identifies the number and environment of hydrogen atoms. Expected signals would correspond to the protons on the pyridine and imidazole rings, with chemical shifts influenced by the bromine and carboxylic acid groups.

    • ¹³C NMR: Identifies the number and environment of carbon atoms. Expected signals include those for the carbonyl carbon of the carboxylic acid and the carbons of the heterocyclic core.

  • Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. Key expected absorptions include a broad O-H stretch for the carboxylic acid hydrogen bonding (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-Br stretches in the fingerprint region.[10]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns for structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak.

Conclusion

While experimental data for this compound remains to be published, this guide establishes a robust, theoretically grounded framework for its key physical properties. The provided predictions, based on fundamental chemical principles and comparative analysis, offer valuable guidance for researchers. More importantly, the detailed experimental protocols outlined herein provide a clear and actionable path for the empirical determination of these critical parameters. The rigorous characterization of this and other novel heterocyclic compounds is an indispensable step in the journey of modern drug discovery and development.

References

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid

The imidazo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold that has garnered significant attention in both academic and industrial research.[1] Its unique electronic properties and rigid, planar structure make it a cornerstone in the development of novel therapeutics and functional materials. Compounds incorporating this core are explored for diverse pharmacological activities and as versatile synthetic intermediates.[1][2]

The precise structural characterization of any novel derivative is paramount for understanding its structure-activity relationship (SAR) and ensuring its suitability for downstream applications, particularly in the highly regulated field of drug development. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a key derivative, This compound . We will proceed through a logical, self-validating workflow, beginning with the confirmation of the molecular formula and culminating in the unambiguous assembly of the molecular framework through advanced NMR techniques.

Part 1: Foundational Analysis - Molecular Formula and Isotopic Signature via Mass Spectrometry

The initial and most fundamental step in structure elucidation is to determine the elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) provides the requisite mass accuracy to confidently assign a molecular formula.

Expert Insight: For a compound containing bromine, mass spectrometry offers a unique, intrinsic validation checkpoint. Naturally occurring bromine is a near 1:1 mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br.[3] Consequently, any molecular ion or fragment containing a single bromine atom will manifest as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units (m/z).[3][4] Observing this signature provides immediate and compelling evidence for the presence of bromine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10 µg/mL for analysis.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer, calibrated according to the manufacturer's specifications.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI ([M+H]⁺) is typically preferred for nitrogen-containing heterocycles.

    • Mass Range: Scan from m/z 100 to 500.

    • Resolution: Set to >10,000 (FWHM) to ensure accurate mass measurement.

  • Data Analysis: Identify the molecular ion cluster and compare the measured accurate mass of the monoisotopic peak to the theoretical mass calculated for the proposed formula, C₈H₅BrN₂O₂. The mass error should be below 5 ppm. Verify the presence and relative intensity (~1:1) of the M+2 peak.

Data Presentation: Expected HRMS Results
Ion SpeciesTheoretical m/z (C₈H₅⁷⁹BrN₂O₂H)⁺Theoretical m/z (C₈H₅⁸¹BrN₂O₂H)⁺Observed Pattern
[M+H]⁺ 240.9611242.9590Two peaks of ~1:1 intensity at ~m/z 241 & 243.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Prep Dissolve Sample (1 mg/mL stock) Dilute Dilute to ~10 µg/mL Prep->Dilute Inject Inject into ESI-TOF MS Dilute->Inject Ionize Positive ESI Inject->Ionize Detect Detect Ions (m/z 100-500) Ionize->Detect AccurateMass Confirm Accurate Mass (< 5 ppm error) Detect->AccurateMass Isotope Verify M/M+2 Isotopic Pattern Detect->Isotope Formula Assign Formula: C₈H₅BrN₂O₂ AccurateMass->Formula Isotope->Formula

MS workflow for molecular formula confirmation.

Part 2: Unraveling the Framework - A Multi-dimensional NMR Approach

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete and self-validating structural picture.

Step 2.1: Proton Environment and Scalar Coupling (¹H and COSY NMR)

The ¹H NMR spectrum maps the proton environments in the molecule. The imidazo[1,5-a]pyridine core has a distinct set of aromatic protons whose chemical shifts, multiplicities, and coupling constants reveal their relative positions. A ¹H-¹H Correlation Spectroscopy (COSY) experiment is then used to definitively identify which protons are spin-coupled (i.e., adjacent or within 3-4 bonds).

Expert Insight: The pyridine portion of the fused ring system will exhibit a characteristic AMX or ABX spin system, which is readily identifiable in the aromatic region of the spectrum. The lone proton on the imidazole ring is expected to be a singlet and typically resonates at a distinct chemical shift from the pyridine protons.

Experimental Protocol: ¹H and COSY NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for carboxylic acids as it allows observation of the acidic proton). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution.

  • COSY Acquisition: Perform a standard gradient-selected COSY (gCOSY) experiment to map all ¹H-¹H correlations.

  • Data Analysis:

    • Integrate the signals in the ¹H spectrum to confirm the proton count.

    • Analyze the multiplicities (singlet, doublet, doublet of doublets) and measure the coupling constants (J-values).

    • In the COSY spectrum, identify cross-peaks that connect coupled protons. For example, a cross-peak between H-A and H-B confirms they are coupled.

Data Presentation: Predicted ¹H NMR and COSY Correlations
Proton AssignmentPredicted δ (ppm, DMSO-d₆)MultiplicityJ (Hz)IntegrationCOSY Correlation(s)
H-1 ~8.2 - 8.4s-1HNone
H-5 ~8.8 - 9.0d~2.01HH-7
H-7 ~7.5 - 7.7dd~9.5, 2.01HH-5, H-8
H-8 ~7.8 - 8.0d~9.51HH-7
-COOH >12.0br s-1HNone (D₂O exchangeable)

Visualization: Proton Coupling Network (COSY)

Expected ³J H-H couplings in the pyridine ring.
Step 2.2: Carbon Skeleton Mapping (¹³C and HSQC NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments. While it provides chemical shift information, it does not inherently show which proton is attached to which carbon. The Heteronuclear Single Quantum Coherence (HSQC) experiment directly correlates each proton with its attached carbon, providing unambiguous C-H assignments.

Expert Insight: The HSQC spectrum is a powerful editing tool. Signals will only appear for protonated carbons. Quaternary carbons (like C-3, C-6, and the bridgehead C-8a) will be absent from the HSQC spectrum, which helps in their identification.

Experimental Protocol: ¹³C and HSQC NMR
  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • HSQC Acquisition: Perform a standard gradient-selected HSQC experiment. This will generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

  • Data Analysis: Identify the cross-peak for each protonated carbon. The coordinates of the cross-peak directly link a proton's chemical shift to its carbon's chemical shift.

Data Presentation: Predicted ¹³C and HSQC Correlations
Carbon AssignmentPredicted δ (ppm, DMSO-d₆)C-TypeHSQC Correlation
C-1 ~135 - 138CHH-1
C-3 ~120 - 123C (Quaternary)None
C-5 ~118 - 120CHH-5
C-6 ~115 - 117C-Br (Quaternary)None
C-7 ~125 - 127CHH-7
C-8 ~112 - 114CHH-8
C-8a ~130 - 133C (Quaternary)None
-COOH ~163 - 166C=O (Quaternary)None
Step 2.3: The Final Assembly - Long-Range Correlations (HMBC NMR)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin of the structure elucidation process. It reveals correlations between protons and carbons over two and three bonds (²J_CH and ³J_CH). This data allows us to connect the molecular fragments, including the quaternary carbons, into the final, complete structure.

Expert Insight: The key to solving the structure is to use protons with known assignments (from ¹H and HSQC) as starting points to "walk" across the molecule via their long-range couplings to unassigned carbons. The correlations from the singlet H-1 and the protons of the pyridine ring to the quaternary carbons C-3, C-6, and C-8a are diagnostic and will lock in the positions of the bromine and carboxylic acid substituents.

Experimental Protocol: HMBC NMR
  • HMBC Acquisition: Using the same sample, acquire a standard gradient-selected HMBC experiment, optimized for J-couplings of ~8 Hz to prioritize ³J correlations.

  • Data Analysis: Systematically analyze the cross-peaks. For each proton signal, list all the carbons it correlates to. Use these connections to build the molecular skeleton.

Data Presentation: Key Diagnostic HMBC Correlations
ProtonCorrelates to Carbon(s)Bond SeparationStructural Significance
H-1 C-3 , C-8, C-8a ²J, ³J, ³JConnects imidazole ring to pyridine ring and confirms C-3 position.
H-5 C-7, C-8a ²J, ³JConfirms bridgehead connection.
H-7 C-5, C-6 , C-8a²J, ²J, ³JCrucially places the bromine at C-6.
H-8 C-6 , C-8a³J, ²JProvides secondary confirmation for the C-6 bromo-substitution.

Visualization: Final Structure Proof via HMBC

HMBC_Structure_Proof cluster_structure Key HMBC Correlations cluster_correlations Diagnostic Connections Structure H1_C3 H-1 → C-3 (Positions COOH) H7_C6 H-7 → C-6 (Positions Br) H8_C6 H-8 → C-6 (Confirms Br position) H1_C8a H-1 → C-8a (Links the two rings)

Key HMBC correlations unambiguously confirming the structure.

Part 3: Absolute Confirmation via X-Ray Crystallography

While the complete NMR dataset provides a definitive structural solution in the solution phase, single-crystal X-ray crystallography offers the "gold standard" for absolute proof in the solid state.[5][6] It provides a three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-Ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an electron density map from which the atomic positions are determined.

Conclusion

The structure of This compound is rigorously and unambiguously elucidated through a logical and synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula and the presence of bromine through its characteristic isotopic signature. A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) systematically reveals the proton and carbon frameworks and, crucially, connects them through long-range correlations to assemble the final structure. This multi-technique approach ensures a self-validating workflow, providing the high degree of structural confidence required by researchers, scientists, and drug development professionals.

References

The Strategic Utility of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with potent and selective biological activity is paramount. Among the myriad of heterocyclic systems, the imidazo[1,5-a]pyridine scaffold has emerged as a "privileged structure," a distinction reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets. This inherent versatility makes imidazo[1,5-a]pyridine derivatives a fertile ground for the development of new therapeutic agents across a spectrum of diseases, including oncology, inflammation, and infectious diseases.

This technical guide focuses on a key exemplar of this scaffold: 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid (CAS Number: 1159827-21-0) . We will delve into its synthetic utility, explore its role as a critical building block in the construction of complex bioactive molecules, and provide a technical framework for its application in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of a compound's physicochemical properties is the foundation of its strategic application in medicinal chemistry. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1159827-21-0Ambeed
Molecular Formula C₈H₅BrN₂O₂Ambeed
Molecular Weight 241.04 g/mol Ambeed
SMILES O=C(C1=NC=C2C=CC(Br)=CN21)OAmbeed

The structure of this compound is characterized by a planar, bicyclic aromatic system. The bromine atom at the 6-position and the carboxylic acid group at the 3-position are key functional handles that provide orthogonal points for chemical modification. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The carboxylic acid moiety serves as a versatile precursor for the formation of amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

Synthetic Pathways and Methodologies

A general and robust method for the synthesis of the imidazo[1,5-a]pyridine scaffold involves the reaction of a 2-aminomethylpyridine derivative with an aldehyde, followed by an oxidative cyclization. The workflow below illustrates a generalized synthetic approach that can be adapted for the preparation of this compound.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Workflow Target This compound Intermediate_A Substituted 2-aminomethylpyridine Target->Intermediate_A Cyclization Intermediate_B Glyoxylic acid derivative Target->Intermediate_B Condensation Starting_Material_1 2-Amino-5-bromopyridine Intermediate_C Ethyl 2-((5-bromopyridin-2-yl)amino)acetate Starting_Material_1->Intermediate_C Alkylation Starting_Material_2 Ethyl chloroacetate Starting_Material_2->Intermediate_C Intermediate_D Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate Intermediate_C->Intermediate_D Cyclization (e.g., Bischler-Napieralski) Final_Product This compound Intermediate_D->Final_Product Hydrolysis

Caption: Generalized synthetic workflow for imidazo[1,5-a]pyridine-3-carboxylic acids.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a substituted imidazo[1,5-a]pyridine, which can be adapted by a skilled medicinal chemist for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-((5-bromopyridin-2-yl)amino)acetate

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Cyclization to Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate

  • Treat the product from Step 1 with a dehydrating agent such as phosphorus oxychloride (POCl₃) or a mixture of polyphosphoric acid (PPA) at elevated temperatures (e.g., 100-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction mixture by pouring it onto ice.

  • Neutralize the acidic solution with a base such as sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate as described in Step 1.

  • Purify by column chromatography to yield the cyclized product.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 2 in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or methanol) and water.

  • Add a base such as lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Application as a Versatile Intermediate in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The bromine and carboxylic acid functionalities provide orthogonal handles for diversification, allowing for the rapid generation of compound libraries for high-throughput screening and SAR studies.

Case Study: Synthesis of Kinase Inhibitors

The imidazo[1,5-a]pyridine scaffold is a common feature in a number of potent and selective kinase inhibitors. The general workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor is depicted below.

G Start This compound Step1 Amide Coupling (R¹-NH₂) Start->Step1 Intermediate1 N-Substituted Amide Step1->Intermediate1 Step2 Suzuki Coupling (R²-B(OH)₂) Intermediate1->Step2 FinalProduct Final Kinase Inhibitor Candidate Step2->FinalProduct

Caption: Synthetic strategy for a kinase inhibitor using the target compound.

In this workflow, the carboxylic acid is first coupled with a diverse range of amines (R¹-NH₂) to generate a library of amides. This is a crucial step for probing the solvent-exposed regions of the kinase active site. Subsequently, the bromine atom is utilized in a Suzuki cross-coupling reaction with various boronic acids (R²-B(OH)₂) to introduce functionality that can interact with the hinge region or other key pockets of the kinase. This modular and convergent approach allows for the systematic exploration of chemical space around the imidazo[1,5-a]pyridine core.

Conclusion and Future Outlook

This compound represents a strategically important building block for modern drug discovery. Its versatile chemical handles and the privileged nature of its core scaffold make it an invaluable tool for medicinal chemists. While the direct biological activity of this compound is not extensively documented, its true potential is realized in its application as an intermediate for the synthesis of potent and selective modulators of a wide range of biological targets. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of medicines.

Biological activity of imidazo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Imidazo[1,5-a]pyridine Derivatives

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This technical guide provides an in-depth analysis of the diverse pharmacological potential of imidazo[1,5-a]pyridine derivatives, designed for researchers, scientists, and drug development professionals. We will explore the key therapeutic areas where these compounds have shown promise, including oncology, infectious diseases, inflammation, and central nervous system disorders. The narrative synthesizes technical data with field-proven insights, explaining the causal relationships behind experimental designs and structure-activity relationships (SAR). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to provide a comprehensive and actionable resource for advancing drug discovery efforts based on this versatile scaffold.

The Imidazo[1,5-a]pyridine Core: A Scaffold of Opportunity

The imidazo[1,5-a]pyridine system is a fused bicyclic N-heterocycle that represents a unique chemical space for therapeutic innovation.[2] Its structural rigidity, potential for diverse substitutions, and favorable physicochemical properties make it an attractive starting point for the design of novel bioactive molecules.[3] Derivatives have been shown to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][4] This guide will dissect these key activities, providing a foundational understanding for their rational development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Imidazo[1,5-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines through multiple mechanisms of action.[4]

Key Mechanisms of Anticancer Action
  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Specific targets include Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the PI3K/Akt pathway.[3][5] Inhibition of these pathways can halt cell proliferation, and induce apoptosis.

  • Tubulin Polymerization Inhibition: Several imidazo[1,5-a]pyridine-based hybrids have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[5][6] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, leading to apoptotic cell death.[5]

  • Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death through various intrinsic and extrinsic pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[5][6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Its inhibition is a key strategy in cancer therapy. Imidazo[1,5-a]pyridine derivatives have been developed as potent inhibitors of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo Imidazo[1,5-a]pyridine Derivative Imidazo->PI3K Inhibits Imidazo->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by imidazo[1,5-a]pyridine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative imidazo[1,5-a]pyridine derivatives against various human cancer cell lines. The GI50 value represents the concentration required to inhibit cell growth by 50%.

Compound IDCancer Cell LineTarget/MechanismGI50 (µM)Reference
Hybrid 5d Panel of 60 linesTubulin & PI3K/Akt Inhibition1.06 - 14.9[5]
Hybrid 5l Panel of 60 linesTubulin & PI3K/Akt Inhibition0.43 - 7.73[5]
Chalcone 7o MDA-MB-231 (Breast)Microtubule Disruption3.26[6]
Chalcone 7n Mg-63 (Prostate)Microtubule Disruption18.80[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details a standard method for assessing the in vitro cytotoxicity of imidazo[1,5-a]pyridine derivatives. The causality for choosing this assay rests on its ability to measure the metabolic activity of living cells via the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which serves as a reliable proxy for cell viability.[7][8]

Workflow Diagram

MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate 24h (Adherence) seed->incubate1 treat Treat with compound (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50/GI50 read->analyze end End analyze->end

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test imidazo[1,5-a]pyridine derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI50 or IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Imidazo[1,5-a]pyridine derivatives have demonstrated potential as anti-inflammatory agents by targeting key signaling pathways that mediate the inflammatory response.[9]

Mechanism of Action

A principal mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[10] NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11] By inhibiting this pathway, imidazo[1,5-a]pyridine derivatives can effectively suppress the production of these inflammatory mediators.

NF-κB Signaling Pathway Diagram

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB:n->NFkB:n Release & Activation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Imidazo Imidazo[1,5-a]pyridine Derivative Imidazo->IKK Inhibits

Caption: Inhibition of the canonical NF-κB inflammatory pathway.

Experimental Protocol: Inhibition of LPS-Induced Cytokine Production

This protocol is designed to assess a compound's ability to suppress the production of pro-inflammatory cytokines in macrophages, a primary indicator of anti-inflammatory activity.[12] The choice to use lipopolysaccharide (LPS), a component of Gram-negative bacteria, is because it is a potent and reliable inducer of the inflammatory response in immune cells like macrophages.[10]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[12][13]

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the imidazo[1,5-a]pyridine derivative (or vehicle control) for 1-2 hours. This step is crucial to determine if the compound can prevent the inflammatory cascade from initiating.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Do not add LPS to negative control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only stimulated wells to determine the percentage of inhibition.

Central Nervous System (CNS) Activity

The imidazo[1,5-a]pyridine scaffold has also been explored for its activity on CNS targets, showing potential for treating neurodegenerative and psychiatric disorders.

  • 5-HT4 Receptor Agonism: Derivatives have been developed as partial agonists of the 5-hydroxytryptamine4 (5-HT4) receptor.[4][14] This target is implicated in cognitive processes, and agonists may offer both symptomatic and disease-modifying benefits for conditions like Alzheimer's disease.[14]

  • GABA-A Receptor Modulation: The related imidazo[1,2-a]pyridine scaffold is well-known for its interaction with the benzodiazepine site of GABA-A receptors, mediating anxiolytic and sedative effects.[15][16] While less explored for the [1,5-a] isomer, this remains a potential area of interest, as GABA-A receptor modulation is a key strategy for treating anxiety, sleep disorders, and epilepsy.[17][18]

  • Neuroprotection: By targeting pathways involved in oxidative stress and inflammation, which are common hallmarks of neurodegenerative diseases, these compounds may exert neuroprotective effects.[19][20]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazo[1,5-a]pyridine derivatives have shown promising activity against a range of bacteria and fungi.[2][21] The mechanism often involves the disruption of essential cellular processes in the pathogen. Structure-activity relationship studies have shown that the presence and nature of substituents on the pyridine and imidazole rings are crucial for determining the potency and spectrum of antimicrobial action.[21]

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound ClassOrganismMIC (µg/mL)Reference
Pyridinium SaltsS. aureus3.12 - 12.5[21]
Pyridinium SaltsE. coli6.25 - 25[21]
Pyridinium SaltsC. albicans12.5 - 50[21]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Synthesizing these relationships is key to rational drug design.

SAR_Diagram Core R1 R1: Bulky lipophilic groups (e.g., biaryl ethers) often increase anticancer/anti-TB activity. R1->Core 1 R3 R3: Phenyl or substituted phenyl groups are common. Halogen substitution (e.g., Cl) can enhance cytotoxicity. R3->Core 3 R5 R5: N-alkylation (e.g., to form pyridinium salts) is critical for antimicrobial activity. R5->Core 5 R7 R7: Introduction of carboxylic acid derivatives can confer anti-inflammatory (COX-inhibitory) properties. R7->Core 7

Caption: Key structure-activity relationships for imidazo[1,5-a]pyridine derivatives.

  • Position 3: Substitution with aryl groups, particularly those with electron-withdrawing groups like halogens (e.g., 3,4-dichlorophenyl), often enhances cytotoxic activity against cancer cells.[6]

  • Position 5: For antimicrobial activity, the introduction of an N-alkyl pyridinium salt moiety is a key determinant of bacteriostatic and fungistatic efficacy.[21]

  • General Substitutions: The overall lipophilicity and electronic properties of substituents play a critical role in target binding and cell permeability, thereby influencing all observed biological activities.[13]

Conclusion and Future Perspectives

The imidazo[1,5-a]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential in oncology, anti-inflammatory, and CNS applications. Future research should focus on optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel hybrid molecules that combine the imidazo[1,5-a]pyridine core with other known pharmacophores could lead to multi-target agents with enhanced efficacy, particularly in complex diseases like cancer and neurodegeneration. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in the ongoing quest for new and effective medicines.

References

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid: A Technical Guide to a Scaffold of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

The imidazo[1,5-a]pyridine scaffold is a recognized pharmacophore with emerging interest in medicinal chemistry. However, a comprehensive understanding of the specific mechanisms of action for many of its derivatives, including 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid, remains an area of active investigation. This technical guide serves as an in-depth exploration of the current, albeit limited, knowledge surrounding this particular molecule. In the absence of direct mechanistic studies, we will leverage data from structurally related imidazopyridine isomers to infer potential biological targets and pathways. This document is structured to provide a foundational understanding for researchers and to propose a logical, experimentally-driven path forward to elucidate the precise mechanism of action of this promising compound.

The Imidazopyridine Family: A Landscape of Diverse Bioactivity

The imidazopyridine core, a fusion of imidazole and pyridine rings, exists in several isomeric forms, with the imidazo[1,2-a]pyridines being the most extensively studied.[1] This class of compounds has yielded marketed drugs and a plethora of molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The structural resemblance of the imidazopyridine heterocyclic ring system to purines has prompted extensive biological investigations to assess their therapeutic significance.[1]

Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been shown to exert their effects through various mechanisms:

  • Anticancer Properties: Some compounds have been investigated for their potential to inhibit Rab geranylgeranylation, a crucial process in cancer cell proliferation.[4]

  • Anti-inflammatory Effects: A novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[3]

  • Antimicrobial Activity: Compounds similar to 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid have exhibited antibacterial properties against pathogens like Staphylococcus aureus and have shown efficacy against Mycobacterium tuberculosis.[4]

While these findings relate to the [1,2-a] isomer, they provide a valuable starting point for hypotheses regarding the [1,5-a] scaffold. The subtle shift in the nitrogen position within the fused ring system can significantly alter the molecule's electronic distribution and three-dimensional shape, leading to potentially novel biological activities and mechanisms of action.

This compound: Structural Features and Inferred Therapeutic Potential

The structure of this compound is characterized by the imidazo[1,5-a]pyridine core, a bromine atom at the 6-position, and a carboxylic acid group at the 3-position. These features are anticipated to play crucial roles in its biological activity:

  • The Imidazo[1,5-a]pyridine Core: This scaffold provides a rigid framework for the presentation of functional groups and can engage in various non-covalent interactions with biological macromolecules.

  • The 6-Bromo Substituent: The bromine atom, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. It also influences the molecule's lipophilicity, which can affect its cell permeability and pharmacokinetic properties.

  • The 3-Carboxylic Acid Group: This acidic moiety is a key hydrogen bond donor and acceptor, and can also form ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's active site. This group is often critical for target engagement.

Based on the activities of related imidazopyridine derivatives, this compound could potentially act through several mechanisms. One plausible hypothesis is its function as a kinase inhibitor . The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents extending into surrounding hydrophobic and hydrophilic regions. The imidazo[1,5-a]pyridine scaffold is well-suited to serve this role.

A Proposed Experimental Workflow for Elucidating the Mechanism of Action

Given the nascent stage of research on this compound, a systematic approach is required to uncover its mechanism of action. The following experimental workflow is proposed as a robust starting point for investigation.

Caption: Proposed workflow for mechanism of action elucidation.

Step-by-Step Methodologies

3.1.1. Initial Phenotypic Screening

  • Objective: To identify the biological context in which this compound is active.

  • Protocol:

    • Select a diverse panel of human cancer cell lines (e.g., representing different tissue origins like breast, colon, lung, etc.).

    • Culture the cells in appropriate media and conditions.

    • Treat the cells with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM) for a defined period (e.g., 72 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Causality: A differential sensitivity profile across the cell lines can provide initial clues about the compound's mechanism. For instance, high sensitivity in cell lines known to be dependent on a particular signaling pathway would suggest that pathway as a potential target.

3.1.2. Target Identification

  • Objective: To identify the direct molecular target(s) of the compound.

  • Protocols:

    • Kinase Panel Screening:

      • Submit the compound to a commercial or in-house kinase screening service.

      • The compound is tested at one or two concentrations against a large panel of purified kinases.

      • The percentage of inhibition for each kinase is determined.

    • Affinity Chromatography:

      • Immobilize the compound on a solid support (e.g., sepharose beads) through a suitable linker.

      • Prepare a cell lysate from a sensitive cell line.

      • Incubate the lysate with the immobilized compound to allow target proteins to bind.

      • Wash away non-specifically bound proteins.

      • Elute the specifically bound proteins.

      • Identify the eluted proteins using mass spectrometry.

  • Causality: These methods provide a direct link between the compound and its potential protein targets, moving from a phenotypic observation to a molecular hypothesis.

3.1.3. In Vitro Target Validation

  • Objective: To confirm the interaction between the compound and the putative target(s) and to quantify the potency of this interaction.

  • Protocols:

    • Enzymatic Assays:

      • Obtain the purified recombinant target enzyme.

      • Perform an enzymatic assay in the presence of varying concentrations of the compound.

      • Measure the enzyme activity at each concentration.

      • Plot the enzyme activity against the compound concentration and fit the data to a suitable model to determine the IC50 value.

    • Binding Assays (e.g., Isothermal Titration Calorimetry - ITC):

      • Place the purified target protein in the sample cell of the ITC instrument.

      • Titrate the compound into the sample cell.

      • Measure the heat changes associated with the binding event.

      • Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Causality: These experiments validate the direct interaction between the compound and its target, providing quantitative measures of its potency and binding characteristics.

Hypothetical Signaling Pathway

Should initial investigations suggest that this compound is a kinase inhibitor, a plausible signaling pathway to investigate would be one frequently implicated in cancer, such as the PI3K/AKT/mTOR pathway.

Hypothetical_Signaling_Pathway inhibitor 6-Bromoimidazo[1,5-a] pyridine-3-carboxylic acid PI3K PI3K inhibitor->PI3K pathway_node pathway_node outcome_node outcome_node GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Concluding Remarks and Future Directions

This compound represents a molecule of significant interest within the broader, therapeutically-validated class of imidazopyridines. While direct experimental evidence for its mechanism of action is currently lacking in the public domain, a rational, hypothesis-driven approach can be employed to unlock its therapeutic potential. By leveraging the knowledge gained from structurally similar compounds and employing a systematic experimental workflow, the scientific community can elucidate its molecular targets and downstream effects. This will be a critical step in determining its potential for development as a novel therapeutic agent for diseases such as cancer or inflammatory disorders. The true value of this scaffold will only be revealed through rigorous and focused scientific inquiry.

References

An In-Depth Technical Guide to 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid: Discovery, Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the imidazo[1,5-a]pyridine scaffold, it belongs to a class of molecules recognized for their diverse biological activities and potential as therapeutic agents. This technical guide provides a comprehensive overview of this compound, delving into the historical context of the imidazo[1,5-a]pyridine core, its synthetic pathways, and the chemical principles underpinning its formation. Due to the limited direct literature on this specific molecule, this guide also presents a scientifically grounded, proposed synthetic route based on established methodologies for this chemical class.

Introduction: The Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine ring system, a fusion of imidazole and pyridine rings, represents a "privileged scaffold" in drug discovery. This designation stems from its recurrence in a multitude of biologically active compounds. Unlike its more extensively studied isomer, imidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine core possesses a unique electronic and steric arrangement that offers distinct opportunities for molecular design and interaction with biological targets.

Historically, the exploration of imidazo[1,5-a]pyridines has been driven by their interesting pharmacological profiles. Early investigations date back several decades, with initial synthetic efforts focusing on cyclization reactions of 2-(aminomethyl)pyridines with various electrophiles.[1] These foundational studies paved the way for the development of more sophisticated synthetic methods and the discovery of imidazo[1,5-a]pyridine derivatives with a wide array of biological activities, including potent antitumor agents and cytotoxic immunosuppressants.[2] The scaffold's planarity, combined with its hydrogen bond donor and acceptor capabilities, makes it an attractive framework for designing molecules that can effectively interact with enzymes and receptors.

Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF.
Acidity/Basicity The carboxylic acid group imparts acidic properties, while the nitrogen atoms of the imidazopyridine core provide basic centers.
Reactivity The bromine atom at the 6-position can participate in cross-coupling reactions, and the carboxylic acid at the 3-position allows for amide bond formation and other derivatizations. The imidazo[1,5-a]pyridine ring itself can undergo electrophilic substitution.

Proposed Synthesis of this compound

Direct synthetic procedures for this compound are not extensively documented in peer-reviewed literature. However, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of the imidazo[1,5-a]pyridine core and its subsequent functionalization. The following multi-step synthesis is a logical approach for the preparation of this target molecule.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a disconnection strategy that hinges on the formation of the imidazo[1,5-a]pyridine ring and the introduction of the carboxylic acid group.

Retrosynthesis Target This compound Intermediate1 6-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde Target->Intermediate1 Oxidation Intermediate2 6-Bromoimidazo[1,5-a]pyridine Intermediate1->Intermediate2 Formylation (Vilsmeier-Haack) Intermediate3 5-Bromo-2-(aminomethyl)pyridine Intermediate2->Intermediate3 Cyclization Intermediate4 5-Bromo-2-(bromomethyl)pyridine Intermediate3->Intermediate4 Amination Intermediate5 5-Bromo-2-methylpyridine Intermediate4->Intermediate5 Radical Bromination Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation DMF DMF Vilsmeier [ClCH=N(CH3)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Imidazopyridine 6-Bromoimidazo[1,5-a]pyridine Imidazopyridine->Intermediate Electrophilic attack by Vilsmeier reagent Product 6-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde Intermediate->Product Hydrolysis

References

Unlocking the Therapeutic Potential of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This technical guide focuses on a specific, promising derivative, 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid , providing a comprehensive exploration of its potential therapeutic targets for researchers, scientists, and drug development professionals. Moving beyond a mere listing of possibilities, this document synthesizes data from structurally related compounds to build a robust scientific rationale for target selection. We present a logical, multi-pronged strategy for target validation, complete with detailed experimental protocols and data interpretation frameworks. The core objective is to equip research teams with the foundational knowledge and practical methodologies required to accelerate the preclinical development of this compound.

Introduction: The Scientific Rationale for Investigating this compound

The imidazo[1,5-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific analogue, this compound, features two key functional groups that are critical to its potential mechanism of action: a bromine atom at the 6-position and a carboxylic acid at the 3-position. The bromine atom can participate in halogen bonding and enhance binding affinity, while the carboxylic acid group can act as a hydrogen bond donor and acceptor, crucial for interaction with amino acid residues in protein active sites.[1]

While direct studies on this exact molecule are nascent, extensive research on the broader imidazopyridine class provides a strong foundation for hypothesizing its therapeutic targets. Structurally similar compounds have been identified as potent inhibitors of key signaling pathways implicated in oncology and other diseases.[3][4][5] This guide will focus on three high-potential target classes, selected based on compelling evidence from analogous structures:

  • The PI3K/Akt/mTOR Signaling Pathway: A central regulator of cell growth, proliferation, and survival, frequently dysregulated in cancer.

  • Tubulin Polymerization: A critical process for cell division, making it a clinically validated target for cytotoxic anticancer agents.

  • Rab Geranylgeranyl Transferase (RGGT): An enzyme crucial for the function of Rab GTPases, which are key regulators of intracellular vesicle trafficking and are implicated in cancer progression.

This document will dissect the rationale for each target and provide a detailed roadmap for experimental validation.

Prioritized Therapeutic Target Class 1: PI3K/Akt/mTOR Pathway

Expertise & Experience: The Causality Behind the Choice

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling networks in human cancer. Numerous imidazo[1,2-a]pyridine derivatives (a closely related isomeric scaffold) have been successfully developed as potent inhibitors of PI3Kα and/or mTOR.[4][5][6][7][8] The structural features of this compound are consistent with known pharmacophores for kinase inhibitors, which often involve heterocyclic cores that can occupy the ATP-binding pocket. The carboxylic acid moiety could form critical hydrogen bonds with hinge region residues, a common interaction for kinase inhibitors. Therefore, it is a logical and high-priority hypothesis that this compound exerts its potential anticancer effects by inhibiting one or more kinases within this critical pathway.

Authoritative Grounding: Validating PI3K/mTOR Inhibition

A multi-step experimental workflow is essential to first screen for activity and then confirm the specific target and mechanism of action.

The first step is to determine if the compound directly inhibits the enzymatic activity of key kinases in the pathway. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method for high-throughput screening.[9][10]

Experimental Protocol: PI3Kα Inhibition Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[9]

    • Reconstitute recombinant human PI3Kα (p110α/p85α) enzyme and the lipid substrate (e.g., PIP2) in the kinase buffer.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare ATP solution at a concentration close to its Km for PI3Kα (typically 10-25 µM).[11]

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the compound dilution or vehicle control (DMSO) to the wells.

    • Add 2 µL of the PI3Kα enzyme/PIP2 substrate mixture and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Example Value
Enzyme Recombinant human PI3Kα (p110α/p85α)10-20 ng/well
Substrate Phosphatidylinositol 4,5-bisphosphate (PIP2)10 µM
ATP Concentration Set near the Km value for PI3Kα25 µM[4]
Incubation Time Time for the kinase reaction60 minutes at RT
Detection Method ADP-Glo™ Luminescence AssayPromega Corp.
Controls No enzyme (background), vehicle (0% inhibition), known PI3K inhibitor (e.g., Wortmannin) (100% inhibition)As appropriate
Table 1: Key Parameters for In Vitro PI3Kα Inhibition Assay.

A positive result in the in vitro assay demonstrates direct enzyme inhibition. However, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. CETSA is a powerful biophysical technique that measures the thermal stabilization of a target protein upon ligand binding.[12][13][14]

Experimental Protocol: CETSA for PI3Kα Target Engagement

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., T47D, known to have PIK3CA mutation) to ~80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Detection by Western Blot:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blot using a specific antibody against PI3Kα.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each treatment group, plot the normalized band intensity against the temperature to generate a melting curve.

    • A shift of the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation Kinase Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Value Kinase Assay->IC50 Direct Inhibition? Cell Treatment Treat Cells with Compound IC50->Cell Treatment Proceed if Potent CETSA Cellular Thermal Shift Assay (CETSA) Cell Treatment->CETSA Western Blot Western Blot for Soluble Target CETSA->Western Blot Target Engagement Confirm Target Engagement Western Blot->Target Engagement

Figure 1: Workflow for PI3K Target Validation.

Prioritized Therapeutic Target Class 2: Tubulin Polymerization

Expertise & Experience: The Causality Behind the Choice

Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[15] Disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy (e.g., taxanes, vinca alkaloids). Several studies have identified imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[1][3][16][17][18] These compounds induce G2/M cell cycle arrest and apoptosis.[3] Given the established precedent for this scaffold, investigating this compound as a microtubule-destabilizing agent is a well-justified research avenue.

Authoritative Grounding: Validating Tubulin Polymerization Inhibition

The validation process involves confirming direct inhibition of tubulin assembly in a cell-free system, followed by observing the downstream cellular consequences.

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by the increase in fluorescence of a reporter dye that binds preferentially to microtubules.[15]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation:

    • Reconstitute >99% pure tubulin (e.g., bovine brain) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[19]

    • Prepare a 10 mM stock of the test compound in 100% DMSO. Create a serial dilution in General Tubulin Buffer.

    • Prepare positive controls: a known inhibitor (e.g., Nocodazole or Colchicine) and a known stabilizer (e.g., Paclitaxel).

    • Prepare the final reaction mixture on ice, containing tubulin (final concentration ~2-3 mg/mL), GTP (1 mM), glycerol (e.g., 10-15%), and a fluorescent reporter (e.g., DAPI).[15][19]

  • Assay Procedure (96-well plate):

    • Pre-warm a fluorescence plate reader to 37°C.

    • Add 5 µL of the compound dilutions or controls to the appropriate wells of a pre-warmed, black, clear-bottom 96-well plate.

    • Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mixture to each well.

    • Immediately place the plate in the reader and begin kinetic measurements of fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Inhibitors will decrease the rate of polymerization (Vmax) and the final plateau of the curve.

    • Determine the IC50 value by plotting the percent inhibition of the polymerization rate or extent against the compound concentration.

Parameter Description Example Value
Tubulin Source >99% pure, polymerization competent (e.g., bovine brain)2 mg/mL final[15]
Initiator GTP1 mM final
Reporter Fluorescent dye (e.g., DAPI) that binds to microtubulesAs per kit instructions
Temperature Polymerization is temperature-dependent37°C
Inhibitor Control Colchicine or Nocodazole10 µM
Stabilizer Control Paclitaxel10 µM
Table 2: Key Parameters for In Vitro Tubulin Polymerization Assay.

If the compound inhibits tubulin polymerization, it should arrest cells in the G2/M phase of the cell cycle. This can be quantified using flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Seed a cancer cell line (e.g., HeLa) in 6-well plates. Treat with the test compound at its IC50 and 2x IC50 concentrations (determined from a proliferation assay) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Nocodazole).

  • Cell Fixation: Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., FlowJo, ModFit LT). A significant increase in the G2/M population indicates mitotic arrest.

G Start Hypothesis: Compound is a Tubulin Inhibitor InVitroAssay In Vitro Tubulin Polymerization Assay Start->InVitroAssay Result1 Inhibition Observed? InVitroAssay->Result1 CellBasedAssay Cell Cycle Analysis (Flow Cytometry) Result1->CellBasedAssay Yes NoEffect1 Target is Likely Not Tubulin Result1->NoEffect1 No Result2 G2/M Arrest? CellBasedAssay->Result2 Conclusion Strong Evidence for Tubulin Targeting Result2->Conclusion Yes NoEffect2 Mechanism is Not Mitotic Arrest Result2->NoEffect2 No

Figure 2: Decision workflow for validating tubulin inhibition.

Exploratory Therapeutic Target Class 3: Rab Geranylgeranyl Transferase (RGGT)

Expertise & Experience: The Causality Behind the Choice

Rab GTPases are master regulators of vesicle trafficking, and their function is critically dependent on post-translational modification by geranylgeranyl groups, a reaction catalyzed by RGGT (also known as GGTase-II).[20] Inhibition of RGGT disrupts Rab protein localization and function, leading to antiproliferative effects. Notably, phosphonocarboxylates bearing an imidazo[1,2-a]pyridine ring have been identified as inhibitors of RGGT.[20][21][22][23][24] The carboxylic acid on the this compound scaffold could mimic the phosphate groups of the natural RGGT substrate, geranylgeranyl pyrophosphate (GGPP), making RGGT a plausible, albeit more exploratory, target.

Authoritative Grounding: Validating RGGT Inhibition

Validation requires demonstrating inhibition of the enzyme's activity and then showing a downstream effect on the prenylation status of a known Rab substrate in cells.

Experimental Protocol: In Vitro RGGT Inhibition Assay

  • Principle: A non-radioactive, fluorescence-based assay can be used. Recombinant RGGT, Rab substrate (e.g., Rab11A), and a fluorescently-labeled isoprenoid donor (e.g., NBD-GPP) are incubated. Successful prenylation results in the fluorescent lipid being transferred to the Rab protein, which can be captured and quantified.

  • Procedure:

    • Incubate recombinant human RGGT with Rab11A, REP-1 (Rab escort protein), and various concentrations of the test compound in assay buffer.

    • Initiate the reaction by adding the fluorescent isoprenoid donor.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction and capture the prenylated Rab protein on a high-binding plate.

    • Wash away the unreacted fluorescent donor.

    • Measure the fluorescence of the captured, prenylated Rab protein.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Experimental Protocol: Cellular Rab Prenylation Assay

  • Principle: This assay assesses the processing of a specific Rab protein in treated cells. Unprenylated Rab proteins often migrate differently on SDS-PAGE gels compared to their prenylated counterparts.

  • Procedure:

    • Treat cancer cells (e.g., HeLa) with the test compound for 24-48 hours.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Perform a Western blot using an antibody specific for a known RGGT substrate, such as Rab11A.

  • Data Analysis: Look for a shift in the molecular weight or the appearance of a slower-migrating band corresponding to the unprenylated form of the Rab protein in compound-treated samples compared to the control. This indicates inhibition of RGGT in a cellular context.

Conclusion and Future Directions

This guide outlines a scientifically-grounded, logical, and experimentally robust framework for elucidating the therapeutic targets of This compound . Based on strong precedent from structurally related molecules, the PI3K/Akt/mTOR pathway and tubulin polymerization represent the highest priority targets for investigation. The detailed protocols for biochemical and cellular assays provide a clear path forward for validation.

Successful identification and validation of a primary target will unlock the next phase of drug development, including lead optimization to improve potency and selectivity, pharmacokinetic and pharmacodynamic studies, and ultimately, in vivo efficacy trials in relevant disease models. The systematic approach detailed herein provides the necessary foundation for these critical future endeavors, accelerating the journey of this promising compound from a chemical entity to a potential therapeutic agent.

References

An Investigator's Guide to the Solubility and Stability of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid represents a novel heterocyclic entity with significant potential in medicinal chemistry. As with any new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is a critical prerequisite for its advancement through the drug discovery and development pipeline. This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of this compound. Eschewing a rigid template, this document is structured to logically guide a researcher through the essential experimental protocols, from initial rapid screening to in-depth characterization. It details the causality behind experimental choices, outlines self-validating protocols for ensuring data integrity, and is grounded in authoritative regulatory and scientific principles. Detailed step-by-step methodologies for solubility and stability assessments are provided, complemented by data presentation templates and conceptual workflow diagrams to ensure clarity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals tasked with the critical early-stage characterization of novel pharmaceutical compounds.

Introduction: The Pivotal Role of Physicochemical Profiling

The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, known for its thermal and photo-stability and its utility in developing emissive compounds for various applications.[1] The introduction of a bromine atom at the 6-position and a carboxylic acid at the 3-position on this scaffold creates this compound, a molecule with unique electronic and steric properties that warrant detailed investigation.

Early-stage characterization of solubility and stability is not a perfunctory exercise; it is a cornerstone of effective drug development. Poor aqueous solubility can severely limit oral bioavailability and lead to unreliable data in biological assays.[2] Similarly, chemical instability can compromise a drug's efficacy, safety, and shelf-life.[3] This guide, therefore, presents a robust, first-principles approach to characterizing this specific molecule, providing the foundational knowledge necessary for formulation development, toxicological studies, and ultimately, clinical success.

Solubility Determination: From High-Throughput Screening to Definitive Measurement

Solubility, the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a critical determinant of a drug's developability. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: An Early-Stage Assessment

Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.[4][5] It reflects the compound's tendency to precipitate under non-equilibrium conditions and is invaluable for the rapid screening of large numbers of compounds in early discovery phases.

This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by compound precipitation.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (approx. 25°C) for 2 hours to allow for precipitation.[6][7]

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Compare the light scattering of the test compound to that of high and low solubility control compounds to classify its kinetic solubility.

dot

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dispense Dispense 2µL Stock stock->dispense plate 96-Well Plate add_buffer Add 98µL Buffer (pH 7.4) dispense->add_buffer Final: 200µM Cmpd, 2% DMSO incubate Incubate 2h @ 25°C add_buffer->incubate nephelometer Measure Turbidity (Nephelometry) incubate->nephelometer data_analysis Classify Solubility nephelometer->data_analysis Forced_Degradation_Pathway cluster_stress Stress Conditions (ICH Q1A) API 6-Bromoimidazo[1,5-a]pyridine- 3-carboxylic acid Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Degradant_Pool Pool of Degradation Products Acid->Degradant_Pool Base->Degradant_Pool Oxidation->Degradant_Pool Thermal->Degradant_Pool Photo->Degradant_Pool DP1 Degradant 1 DP2 Degradant 2 DPn Degradant 'n'

Caption: Conceptual workflow of forced degradation studies.

Development and Validation of a Stability-Indicating HPLC Method

The core of a stability study is a robust analytical method capable of separating the parent compound from all process impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

[8][9]##### Method Development Strategy

  • Initial Conditions: Based on the structure (a heterocyclic carboxylic acid), a reverse-phase HPLC method is a logical starting point.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase will suppress the ionization of the carboxylic acid, leading to better peak shape and retention. [8] * Detection: UV detection at a wavelength where the compound shows maximum absorbance (determined by UV-Vis spectrophotometry).

  • Method Optimization: Inject a mixture of the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

    • Adjust the gradient slope, mobile phase composition, and flow rate to optimize resolution.

    • A photodiode array (PDA) detector is highly recommended to assess peak purity, ensuring that each peak corresponds to a single component.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. T[10][11][12]his involves demonstrating:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants).

    • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation Parameter Purpose Typical Experiment
Specificity Ensure no interference from degradantsAnalyze stressed samples, check peak purity
Linearity Confirm proportional responseAnalyze a series of standards (e.g., 5 levels)
Accuracy Measure closeness to true valueSpike placebo with known API amounts (recovery)
Precision Assess method variabilityMultiple injections of the same sample (RSD%)
Robustness Test resilience to small changesVary pH, flow rate, column temperature

Table 2: Key Parameters for HPLC Method Validation as per ICH Q2(R1).

This guide provides a comprehensive, actionable framework for the foundational characterization of this compound. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, and by developing a robust, validated stability-indicating HPLC method informed by forced degradation studies, researchers can generate the high-quality data necessary to make informed decisions. This foundational dataset is indispensable for guiding formulation strategies, interpreting biological data, and ensuring a smooth progression of this promising compound through the rigorous demands of pharmaceutical development. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a reliable blueprint for the characterization of other novel heterocyclic NCEs.

References

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the imidazopyridine family, this molecule serves as a crucial building block for the synthesis of complex pharmaceutical agents. This guide details its physicochemical properties, proposes a logical synthetic pathway based on established chemical principles, explores its applications in drug discovery, and outlines essential safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Imidazo[1,5-a]pyridine Scaffold

Nitrogen-fused heterocyclic compounds are a cornerstone of modern drug discovery, forming the core structure of numerous therapeutic agents. Within this class, the imidazopyridine scaffold is prominent due to the wide range of biological activities its derivatives exhibit. While the imidazo[1,2-a]pyridine isomer is more commonly documented, the imidazo[1,5-a]pyridine ring system offers a distinct arrangement of nitrogen atoms, leading to unique electronic and steric properties. This structural variance is critical for fine-tuning molecular interactions with biological targets.

This compound is a bifunctional derivative of this scaffold. The bromine atom at the 6-position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig couplings), allowing for molecular elaboration. The carboxylic acid at the 3-position provides a site for amide bond formation, a key linkage in many drug molecules, and can act as a hydrogen bond donor/acceptor or a surrogate for other functional groups. This guide provides a detailed examination of this high-value research chemical.

Physicochemical and Structural Characteristics

PropertyValueSource(s)
IUPAC Name This compound-
Molecular Formula C₈H₅BrN₂O₂[1][2]
Molecular Weight 241.04 g/mol [1][2]
Appearance Off-white to light brown solid (Predicted)[3]
SMILES O=C(O)c1cn2cc(Br)ccc2n1-
InChIKey (Predicted for [1,5-a] isomer)-
Storage Conditions Store at 2-8°C, under dry, inert atmosphere[4][5]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the construction of the core 6-bromo-substituted heterocyclic scaffold, followed by the introduction of the carboxylic acid moiety at the 3-position.

Stage 1: Formation of the 6-Bromoimidazo[1,5-a]pyridine Core This stage typically involves the condensation and cyclization of a substituted 2-aminomethylpyridine with a suitable reagent.

  • Starting Material: The synthesis would commence with 5-Bromo-2-pyridinemethanamine.

  • Cyclization: Reaction with a glyoxal equivalent or a similar two-carbon electrophile in the presence of an acid catalyst would lead to the formation of the imidazole ring fused to the pyridine core. The choice of cyclizing agent is critical for forming the five-membered ring.

Stage 2: C3-Carboxylation The 3-position of the imidazo[1,5-a]pyridine ring is electron-rich and susceptible to electrophilic attack. However, direct carboxylation can be challenging. A more reliable method involves a formylation followed by oxidation.

  • Vilsmeier-Haack Formylation: The 6-bromo-imidazo[1,5-a]pyridine intermediate is reacted with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide). This is a classic method for introducing an aldehyde group onto electron-rich heterocycles. The electrophilic Vilsmeier reagent preferentially attacks the C3 position.

  • Oxidation: The resulting 6-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. Common and effective oxidizing agents for this transformation include potassium permanganate (KMnO₄) or Pinnick oxidation conditions (sodium chlorite and a scavenger).

Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde

  • To a cooled (0°C) and stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents), add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise under an inert nitrogen atmosphere. Stir the mixture for 30 minutes to pre-form the Vilsmeier reagent.

  • Dissolve 6-Bromoimidazo[1,5-a]pyridine (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Cool the reaction mixture and quench by pouring it slowly onto crushed ice with vigorous stirring, followed by neutralization with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel column chromatography.

Step 2: Oxidation to this compound

  • Dissolve the purified 6-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger, 4-5 equivalents) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction for 4-6 hours until TLC analysis indicates complete conversion.

  • Quench the reaction with a sodium sulfite solution, acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Reagents (Step 1) cluster_intermediate Intermediate cluster_reagents2 Reagents (Step 2) cluster_product Final Product SM 6-Bromoimidazo[1,5-a]pyridine R1 1. POCl₃, DMF (Vilsmeier-Haack) 2. Aqueous Workup INT 6-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde R1->INT Formylation R2 NaClO₂, NaH₂PO₄ 2-methyl-2-butene, t-BuOH/H₂O (Pinnick Oxidation) FP This compound R2->FP Oxidation

Caption: Proposed synthesis of the target compound.

Protocol Validation and Trustworthiness

To ensure the identity and purity of the synthesized compound, a self-validating system of analysis is required.

  • Chromatography: Thin-layer chromatography (TLC) should be used to monitor reaction progress and High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product.

  • Spectroscopy: The structure of the intermediate and final product must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify the molecular weight.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable scaffold for building diverse libraries of molecules for biological screening. Its utility stems from its two distinct functional handles.

  • Key Intermediate: A closely related isomer, 6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, is utilized as a key intermediate in the synthesis of kinase inhibitors and agents targeting the central nervous system.[6] By logical extension, the 3-carboxylic acid isomer serves a similar and complementary role, allowing for different substitution patterns and vector space in drug design.

  • Synthetic Versatility:

    • The carboxylic acid group is readily converted to amides, esters, or other functional groups. This is crucial for mimicking peptide bonds or for exploring structure-activity relationships (SAR) by introducing a variety of substituents.

    • The bromo group is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly increasing the molecular complexity and enabling the exploration of key pharmacophoric features.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the imidazo[1,5-a] isomer is not widely available, data from the closely related 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid provides a strong basis for safe handling procedures.

  • Hazard Identification: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Skin and Body Protection: Wear a laboratory coat.

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • If on Skin: Wash with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C) under an inert atmosphere.[5][7]

Conclusion

This compound, despite being less documented than its [1,2-a] isomer, represents a heterocyclic building block with high potential for synthetic and medicinal chemistry. Its dual functionality allows for orthogonal chemical modifications, making it an ideal scaffold for generating novel compounds in drug discovery programs, particularly in the areas of kinase inhibition and neuroscience. The proposed synthetic route and handling guidelines in this document provide a solid framework for researchers to safely and effectively incorporate this compound into their research endeavors.

References

Methodological & Application

Application Note: 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Privileged Scaffold

The imidazo[1,5-a]pyridine nucleus is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous promising therapeutic agents.[1] This class of aromatic heterocycle has garnered significant attention in fields ranging from materials science to pharmaceuticals, with applications as anti-cancer drugs, sensors, and imaging agents.[1] The strategic functionalization of this core structure is paramount to modulating its pharmacological properties.

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid emerges as a particularly powerful building block for synthetic chemists. Its design incorporates two distinct and orthogonally reactive functional groups:

  • A Carboxylic Acid at the 3-position: This group is an ideal handle for forming robust amide bonds, a ubiquitous linkage in pharmaceuticals, by coupling with a vast array of primary and secondary amines.

  • A Bromine Atom at the 6-position: This halogen serves as a versatile anchor for modern cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents to expand the molecular complexity and explore the structure-activity relationship (SAR).

This dual functionality allows for a modular and efficient approach to synthesizing large libraries of complex molecules, making it an invaluable tool in the drug discovery pipeline, particularly for the development of kinase inhibitors and central nervous system agents.[2]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
CAS Number 1239880-00-2 (for 6-Bromoimidazo[1,5-a]pyridine)
Appearance Off-white to light brown solid
Storage Store at 2-8°C under dry conditions

Note: Data corresponds to related imidazo[1,2-a]pyridine structures where specific data for the [1,5-a] isomer is not publicly available.[3][4]

Core Applications & Protocols

The true utility of this compound is demonstrated through its application in key synthetic transformations. Below are detailed protocols for its two primary modes of reactivity.

Application 1: Amide Bond Formation via Carboxylic Acid Activation

Causality and Rationale: The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[5] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species.[6] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7] In the presence of an additive like 1-hydroxybenzotriazole (HOBt), EDC forms a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to form the desired amide bond, minimizing side reactions and improving yields.[8]

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Building Block (1.0 eq), Amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF/DCM B 2. Cool mixture to 0°C (ice bath) A->B Inert Atmosphere (N2/Ar) C 3. Add EDC (1.5 eq) portion-wise to the cold solution B->C D 4. Add Base (e.g., DIPEA, 2.0 eq) dropwise C->D E 5. Allow to warm to RT and stir for 12-16 hours D->E F 6. Monitor progress by TLC/LC-MS E->F G 7. Quench with water, extract with Ethyl Acetate F->G H 8. Wash organic layer with sat. NaHCO3 and brine G->H I 9. Dry (Na2SO4), filter, and concentrate H->I J 10. Purify by silica gel column chromatography I->J

Caption: General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent), the desired primary or secondary amine (1.1 equivalents), and HOBt (1.2 equivalents).

  • Dissolve the solids in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add EDC hydrochloride (1.5 equivalents) to the stirred solution in portions, ensuring the temperature remains low.

  • Slowly add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the pure amide derivative.[8]

Application 2: C-C Bond Formation via Palladium-Catalyzed Suzuki Coupling

Causality and Rationale: The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] The reaction is catalyzed by a palladium complex. The choice of ligand is critical, as it influences the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle.[10] For coupling with heteroaryl bromides, bulky and electron-rich phosphine ligands are often employed to promote the reaction with a wide range of arylboronic acids.[11] The base is required to activate the boronic acid, facilitating the crucial transmetallation step where the organic moiety is transferred from boron to palladium.[12]

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine the 6-bromoimidazo[1,5-a]pyridine derivative (1.0 equivalent), the desired arylboronic acid or ester (1.5 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a phosphine ligand like SPhos or XPhos (5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography or recrystallization to obtain the desired biaryl compound.[13]

Synthetic Strategy Workflow: From Building Block to Target Molecule

The power of this compound lies in the ability to sequentially or convergently apply these reactions to build complex target molecules, such as kinase inhibitors.

G cluster_path1 Pathway 1 (Amide First) cluster_path2 Pathway 2 (Suzuki First) A 6-Bromoimidazo[1,5-a]pyridine -3-carboxylic acid B Amide Coupling (EDC, HOBt, Amine R1-NH2) A->B D Suzuki Coupling (Pd Catalyst, Boronic Acid R2-B(OH)2) A->D C Intermediate Amide B->C F Suzuki Coupling (Pd Catalyst, Boronic Acid R2-B(OH)2) C->F E Intermediate Biaryl D->E G Amide Coupling (EDC, HOBt, Amine R1-NH2) E->G H Final Target Molecule (Disubstituted Scaffold) F->H G->H

Caption: Divergent synthetic pathways using the title building block.

Conclusion and Future Outlook

This compound is a pre-functionalized, high-value building block that provides an efficient entry point into a rich chemical space. Its orthogonal reactivity enables chemists to rapidly generate diverse libraries of novel compounds for biological screening. The protocols outlined here represent standard, robust methods that can be adapted to a wide range of substrates. As the demand for novel therapeutics continues to grow, the strategic use of such versatile scaffolds will remain a cornerstone of successful drug discovery and development programs.

References

Experimental procedure for amide coupling with 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Coupling with 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid

Introduction: The Central Role of the Amide Bond

In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone functional group, present in approximately 25% of all available pharmaceuticals.[1][2] Its remarkable stability, coupled with its ability to engage in crucial hydrogen bonding interactions, makes it a privileged scaffold in molecular design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently executed reactions in the pharmaceutical industry.[3]

This application note provides a detailed experimental guide for the amide coupling of this compound, a heterocyclic scaffold of significant interest in modern drug discovery. The imidazopyridine core is featured in a variety of biologically active agents. The strategic placement of a bromine atom offers a versatile handle for further synthetic diversification via cross-coupling reactions, while the carboxylic acid at the 3-position is primed for amide bond formation to explore structure-activity relationships (SAR).

Successfully coupling this particular acid requires a robust and well-optimized protocol. The electronic nature of the heterocyclic system and the potential for side reactions necessitate a careful choice of coupling reagents and conditions. This guide will explore two of the most reliable and efficient methods: the use of the uronium salt HATU and the carbodiimide-based EDC/HOBt system. We will delve into the mechanistic underpinnings of these reagents, provide step-by-step protocols, and offer insights into reaction optimization and purification.

Mechanistic Insight: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the acid-base reaction that forms a highly unreactive carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent.

HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient, third-generation aminium-based coupling reagent known for rapid kinetics and low rates of racemization.[5] The mechanism proceeds in two main steps:

  • Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This step releases tetramethylurea as a byproduct.[5] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial, as it accelerates the reaction and suppresses side reactions.[5]

  • Acylation: The amine nucleophile then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate which collapses to yield the stable amide bond and release HOAt.[5]

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base DIPEA ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + Amine TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amine R'-NH₂ (Amine) Amine->Amide HOAt HOAt Amide->HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

EDC/HOBt-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids.[6] While effective alone, its use is significantly enhanced by an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and reduce racemization.[7]

  • Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Intermediate Formation: This intermediate can be attacked by the amine to form the product. However, it is also prone to rearrangement into a stable N-acylurea byproduct, which halts the reaction.[8] This is where HOBt plays a critical role. HOBt rapidly attacks the O-acylisourea to form an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine.

  • Acylation: The amine attacks the HOBt-active ester to form the desired amide, regenerating HOBt. The EDC is converted into a water-soluble urea byproduct, which is easily removed during aqueous workup.[6]

Experimental Workflow Overview

The overall process for amide coupling is a systematic workflow from reagent preparation to the isolation of the final pure compound.

Workflow Start Starting Materials (Acid, Amine, Reagents) Setup Reaction Setup (Anhydrous Solvent, Inert Gas, 0°C) Start->Setup Activation Carboxylic Acid Activation (Add Coupling Reagent) Setup->Activation Coupling Amine Addition & Reaction (Stir 1-18h, RT) Activation->Coupling Monitor Reaction Monitoring (TLC or LC-MS) Coupling->Monitor Monitor->Coupling Incomplete Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze Final Pure Amide Product Analyze->Final

Caption: General experimental workflow for amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for a wide range of amines, including those that are sterically hindered or electron-deficient.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1–1.2 equiv)

  • HATU (1.1–1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (to make a 0.1–0.5 M solution)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq) or Saturated NH₄Cl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (e.g., 5-10 mL per mmol of the carboxylic acid).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.[5]

  • Coupling: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[6]

Aqueous Workup:

  • Dilution: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10-20x the volume of DMF).

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).[5] These washes are critical for removing DMF, excess amine, DIPEA, and the HOAt and tetramethylurea byproducts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and widely used method, particularly suitable for less challenging substrates.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • Reagent Preparation: To a dry round-bottom flask, add the this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Maintaining the temperature at 0 °C is important to control the reaction rate and minimize side reactions.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 to 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Follow the same aqueous workup and purification procedures as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[6]

Data Summary and Optimization

The choice of coupling reagent and conditions can significantly impact the yield and purity of the final product. The following table summarizes typical parameters that can be optimized.

ParameterHATU ProtocolEDC/HOBt ProtocolRationale & Optimization Notes
Carboxylic Acid 1.0 equiv1.0 equivThe limiting reagent.
Amine 1.1–1.2 equiv1.1 equivA slight excess can drive the reaction to completion. For precious amines, 1.0 equiv can be used.
Coupling Reagent HATU (1.1–1.2 equiv)EDC·HCl (1.2–1.5 equiv)Using a larger excess may not improve yield and complicates purification.
Additive N/A (HOAt is part of HATU)HOBt (1.2–1.5 equiv)Crucial for suppressing racemization and N-acylurea formation.[7]
Base DIPEA (3.0 equiv)DIPEA/TEA (2.5 equiv)A non-nucleophilic base is required. DIPEA is preferred over TEA to minimize side reactions.
Solvent Anhydrous DMFAnhydrous DMF or DCMDMF is generally better at solvating all components, but DCM can be easier to remove.
Temperature 0 °C to RT0 °C to RTStarting at 0 °C controls the initial rate of activation. Some difficult couplings may benefit from gentle heating (40-50 °C).
Time 1–18 hours4–24 hoursMonitor by LC-MS or TLC for completion.

Troubleshooting Common Issues

  • Low Yield: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent and amine. Consider increasing the equivalents of the coupling reagent or amine. For sterically hindered substrates, switching from EDC/HOBt to the more powerful HATU is often effective.[5]

  • Side Product Formation: The primary side product with EDC is the N-acylurea. Ensure HOBt is added and that the reaction temperature is controlled.

  • Difficult Purification: The byproducts from both reactions (tetramethylurea, EDC-urea, HOAt, HOBt) are generally removed by a standard aqueous workup. If purification remains challenging, consider recrystallization as an alternative to chromatography for crystalline amide products.[9] Using a different solvent system for the extraction or chromatography may also improve separation.

References

Application Notes and Protocols for the Evaluation of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid as a potential kinase inhibitor. We present detailed protocols for in vitro kinase profiling and cell-based functional assays, underpinned by the scientific rationale for each experimental step. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data generation for the assessment of this compound's therapeutic potential.

Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The imidazo[1,5-a]pyridine core is a nitrogen-bridged heterocyclic system that has attracted significant interest due to its structural similarity to purines, enabling it to interact with the ATP-binding site of kinases.[3] Derivatives of this scaffold have been reported to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks), highlighting the versatility of this chemical class.[1][4][5]

This compound is a specific derivative within this promising class. The strategic placement of a bromine atom and a carboxylic acid group provides distinct chemical properties that may confer unique selectivity and potency against specific kinase targets.[6][7] This guide outlines a systematic approach to elucidate the inhibitory potential of this compound, from initial biochemical profiling to validation in a cellular context.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and use in biological assays.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[6]
Molecular Weight 241.04 g/mol [6]
CAS Number 944896-42-8[6]
Appearance Off-White Powder[7]
Storage 2-8°C, under dry conditions[5]
Purity Typically ≥97%[8][9]

Safety Precautions: Causes skin and serious eye irritation. May cause respiratory irritation. Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area.[8][9]

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

Most small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site. The imidazo[1,5-a]pyridine scaffold is well-suited for this mechanism. The fused ring system can form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring inhibitors. The substituents at various positions on the scaffold then dictate the selectivity and affinity for different kinases by interacting with adjacent hydrophobic pockets and solvent-exposed regions.

The carboxylic acid moiety on this compound may form additional hydrogen bonds or salt bridges with charged residues in the active site, while the bromine atom can engage in halogen bonding or occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Compound Kinase Kinase ATP ATP Kinase->ATP Binds Substrate Substrate Protein Kinase->Substrate Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ADP ADP Kinase_Inhibited Kinase ATP_Blocked ATP Kinase_Inhibited->ATP_Blocked Binding Blocked Substrate_Unchanged Substrate Protein Inhibitor 6-Bromoimidazo [1,5-a]pyridine- 3-carboxylic acid Inhibitor->Kinase_Inhibited Binds to ATP Pocket

Figure 1: General mechanism of ATP-competitive kinase inhibition.

Protocol: In Vitro Kinase Profiling and IC₅₀ Determination

The first step in characterizing a potential inhibitor is to measure its activity against a purified kinase in a controlled, in vitro environment. A luminescence-based assay that quantifies ADP production is a robust and widely used method.[2] This protocol is based on the principle that the amount of ADP generated is directly proportional to the kinase activity.

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of selected protein kinases.

Materials
  • Compound: 10 mM stock solution of this compound in 100% DMSO.

  • Kinases: Purified, active recombinant kinases of interest.

  • Substrates: Kinase-specific peptide or protein substrates.

  • ATP: High-purity adenosine triphosphate.

  • Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.[2]

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.[2]

  • Plates: White, opaque 384-well assay plates.

  • Control Inhibitor: A known broad-spectrum or specific inhibitor for the target kinase (e.g., Staurosporine).

Step-by-Step Methodology
  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock solution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series (e.g., from 1 mM down to 50 nM).

    • Prepare a DMSO-only control (vehicle control).

    • Prepare dilutions of the control inhibitor.

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted compound, vehicle control, or control inhibitor to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer. The optimal concentrations of kinase and substrate should be empirically determined to ensure the reaction is in the linear range.

    • Add 5 µL of the 2X kinase/substrate mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[2]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]

  • Data Acquisition:

    • Measure the luminescence of each well using a compatible plate reader.

Data Analysis
  • Normalize the data: Set the average signal from the vehicle (DMSO) control wells as 100% activity and the signal from a high-concentration inhibitor control as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Kinase_Assay_Workflow node_prep node_prep node_step node_step node_data node_data prep 1. Prepare Compound Serial Dilutions in DMSO plate 2. Add 1 µL Compound/Control to 384-well Plate prep->plate add_kinase 3. Add 5 µL Kinase/Substrate Mix (Incubate 15 min) plate->add_kinase start_rxn 4. Add 5 µL ATP to Initiate (Incubate 60 min at 30°C) add_kinase->start_rxn stop_rxn 5. Add 10 µL ADP-Glo™ Reagent (Incubate 40 min) start_rxn->stop_rxn detect 6. Add 20 µL Kinase Detection Reagent (Incubate 30 min) stop_rxn->detect read 7. Read Luminescence on Plate Reader detect->read analyze 8. Calculate IC₅₀ Values read->analyze

Figure 2: Workflow for in vitro luminescence-based kinase assay.

Example Data Presentation
Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase AExperimental Value5
Kinase BExperimental Value10
Kinase CExperimental Value20
Kinase DExperimental Value2

Protocol: Cell-Based Assay for Target Engagement and Pathway Inhibition

While in vitro assays are essential for determining direct inhibitory activity, cell-based assays provide more physiologically relevant data by assessing the compound's effects within a complex cellular environment.[10][11] These assays can measure a compound's ability to enter cells, engage its target kinase, and inhibit a downstream signaling pathway.

This protocol describes a method to assess the inhibition of a specific signaling event (protein phosphorylation) using Western blotting.

Objective

To determine if this compound can inhibit the phosphorylation of a key downstream substrate of a target kinase in a cellular context.

Materials
  • Cell Line: A human cell line known to have an active signaling pathway of interest (e.g., A549 lung cancer cells for the EGFR pathway).

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Stimulant: A growth factor or stimulus to activate the pathway (e.g., EGF).

  • Test Compound: 10 mM stock solution in DMSO.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-ERK) and the total substrate (e.g., anti-total-ERK).

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and chemiluminescent substrate.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture cells to ~80% confluency.

    • Seed cells into 6-well plates at an appropriate density and allow them to adhere overnight.

  • Serum Starvation and Compound Treatment:

    • The next day, replace the culture medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling activity.

    • Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 10-15 minutes). Include an unstimulated control.

  • Cell Lysis:

    • Immediately wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the phospho-protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Strip the membrane and re-probe with the antibody for the total protein to confirm equal loading.

Data Analysis
  • Quantify the band intensities for both the phosphorylated and total proteins using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Compare the normalized signal in compound-treated samples to the stimulated vehicle control to determine the extent of inhibition.

Signaling_Pathway node_receptor node_receptor node_kinase node_kinase node_substrate node_substrate node_inhibitor node_inhibitor node_output node_output EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor Compound Inhibitor->MEK Inhibition (Hypothetical Target)

Figure 3: A representative signaling pathway (MAPK) for evaluating a kinase inhibitor.

Conclusion and Future Directions

This document provides a foundational experimental framework for the initial characterization of this compound as a kinase inhibitor. The successful execution of these protocols will yield crucial data on the compound's potency, selectivity, and cellular activity. Positive results from these assays would warrant further investigation, including broader kinase panel screening to establish a comprehensive selectivity profile, mechanism of action studies to confirm ATP-competitive binding, and in vivo studies to assess pharmacokinetic properties and anti-tumor efficacy in animal models. The imidazo[1,5-a]pyridine scaffold continues to be a rich source of novel therapeutics, and a systematic evaluation of derivatives like the one described here is a critical step in the drug discovery process.

References

Topic: Scale-up Synthesis of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This application note provides a detailed, robust, and scalable two-step synthesis for 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid, a key building block for drug discovery and development. The described methodology is designed with a focus on process safety, scalability, and high purity of the final product. The synthesis proceeds through the initial formation of the key intermediate, (6-bromopyridin-2-yl)methanamine, followed by a cyclocondensation reaction to construct the target heterocyclic system. This guide explains the causality behind experimental choices, offers in-depth protocols, and addresses critical scale-up considerations to ensure successful implementation in a laboratory or pilot plant setting.

Introduction and Synthetic Strategy

This compound is a valuable intermediate for the synthesis of a wide range of therapeutic candidates. The strategic placement of the bromine atom allows for further functionalization via cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation or other modifications.[3] Developing a scalable synthesis is crucial for advancing drug candidates from discovery to clinical trials.

The synthetic approach detailed herein was designed for efficiency and scalability, avoiding costly reagents and complex purification methods. The retrosynthetic analysis identifies (6-bromopyridin-2-yl)methanamine as a key precursor, which can be accessed from commercially available starting materials. The core imidazo[1,5-a]pyridine ring is then constructed via a cyclocondensation reaction.

G cluster_0 Retrosynthetic Analysis Target This compound Intermediate (6-Bromopyridin-2-yl)methanamine + C2 Synthon Target->Intermediate Cyclocondensation StartingMaterial 2-Amino-6-bromopyridine Intermediate->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic approach for the target molecule.

The forward synthesis is a two-part process, optimized for large-scale production.

G A 2-Amino-6-bromopyridine B Step 1: Synthesis of (6-Bromopyridin-2-yl)methanamine A->B C Step 2: Cyclocondensation & Saponification B->C D This compound C->D

Caption: Overall two-step synthetic workflow.

Part I: Scale-up Synthesis of (6-Bromopyridin-2-yl)methanamine

The synthesis of the key amine intermediate is achieved via a robust sequence starting from 2-amino-6-bromopyridine. This method avoids the use of hazardous reagents like sodium azide, which are often employed in alternative routes.[4] The chosen pathway involves the formation of an N-tosylsulfonamide, followed by alkylation and subsequent deprotection.

Rationale for Experimental Choices
  • Protection Strategy: The initial protection of the amino group as a tosylsulfonamide serves two purposes: it activates the pyridine ring for subsequent reactions and prevents side reactions.

  • Reagents: The use of p-toluenesulfonyl chloride (TsCl) is a cost-effective and well-established method for this transformation. Sodium hydride is a strong base suitable for deprotonating the sulfonamide for the subsequent alkylation step.

  • Solvent Selection: Anhydrous Dimethylformamide (DMF) is chosen for its high polarity, which effectively solvates the anionic intermediate, and its high boiling point, which allows for a wide reaction temperature range.

  • Deprotection: Acid-mediated hydrolysis is a clean and effective method for removing the tosyl group, yielding the desired primary amine.

Detailed Experimental Protocol

Reaction Scheme: 2-Amino-6-bromopyridine → N-(6-bromopyridin-2-yl)-4-methylbenzenesulfonamide → (6-Bromopyridin-2-yl)methanamine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-Amino-6-bromopyridine173.011.0Starting Material
p-Toluenesulfonyl chloride (TsCl)190.651.1Reagent
Pyridine79.102.0Base and Solvent
Sodium Hydride (60% in mineral oil)24.00 (as NaH)1.2Strong Base; handle with extreme caution
Iodomethane (CH₃I)141.941.2Alkylating Agent; toxic and volatile
Anhydrous DMF--Solvent
Hydrochloric Acid (conc.)36.46ExcessDeprotection Reagent
Sodium Hydroxide (50% w/w aq.)40.00ExcessFor pH adjustment
Dichloromethane (DCM)--Extraction Solvent
Anhydrous Sodium Sulfate--Drying Agent

Step-by-Step Procedure:

  • Protection:

    • To a clean, dry, nitrogen-purged reactor, add 2-amino-6-bromopyridine (1.0 eq.) and pyridine (2.0 eq.).

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of DCM, maintaining the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding water. Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield N-(6-bromopyridin-2-yl)-4-methylbenzenesulfonamide.

  • Alkylation:

    • CAUTION: Sodium hydride reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.

    • Suspend sodium hydride (1.2 eq.) in anhydrous DMF in a separate nitrogen-purged reactor.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the sulfonamide from the previous step in anhydrous DMF. Effervescence (H₂ gas) will be observed.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add iodomethane (1.2 eq.) dropwise.

    • Let the reaction stir at room temperature for 4-6 hours until completion is confirmed by LC-MS.

    • Carefully quench the reaction by the slow, dropwise addition of isopropanol, followed by water.

    • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Deprotection:

    • Add the crude alkylated product to concentrated hydrochloric acid.

    • Heat the mixture to 100 °C and stir for 8-12 hours.

    • Cool the reaction mixture to room temperature and carefully basify with a 50% aqueous solution of sodium hydroxide to pH > 12, ensuring the temperature is controlled with an ice bath.

    • Extract the aqueous layer multiple times with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (6-bromopyridin-2-yl)methanamine. The product can be purified by vacuum distillation for high-purity applications.

Part II: Synthesis of this compound

The final step involves the construction of the imidazole ring. A highly effective method for this transformation is the cyclocondensation of the amine intermediate with ethyl glyoxalate, followed by saponification of the resulting ester. This approach is based on well-established syntheses of related imidazopyridine systems.[2][5]

Rationale for Experimental Choices
  • Cyclizing Agent: Ethyl glyoxalate serves as a C2 synthon, providing the necessary carbons for the imidazole ring and the carboxylic ester precursor in a single molecule.

  • Reaction Conditions: The reaction is typically performed in a protic solvent like ethanol at reflux to facilitate both the initial imine formation and the subsequent intramolecular cyclization and aromatization.

  • Saponification: Standard saponification with sodium hydroxide is a straightforward and high-yielding method to convert the ethyl ester to the final carboxylic acid. Subsequent acidification precipitates the product, simplifying isolation.

Detailed Experimental Protocol

Reaction Scheme: (6-Bromopyridin-2-yl)methanamine + Ethyl Glyoxalate → Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate → this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
(6-Bromopyridin-2-yl)methanamine187.041.0Intermediate from Part I
Ethyl Glyoxalate (50% solution in Toluene)102.091.1C2 Synthon
Ethanol (200 proof)--Solvent
Sodium Hydroxide40.002.0Saponification Reagent
Hydrochloric Acid (6M)36.46ExcessFor acidification
Water--Solvent and for work-up

Step-by-Step Procedure:

  • Cyclocondensation:

    • Charge a reactor with (6-bromopyridin-2-yl)methanamine (1.0 eq.) and ethanol.

    • Add ethyl glyoxalate (1.1 eq., 50% solution in toluene) dropwise at room temperature. An initial exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by LC-MS for the formation of the intermediate ester.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Saponification and Isolation:

    • Prepare a solution of sodium hydroxide (2.0 eq.) in water and add it to the reaction mixture from the previous step.

    • Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol and toluene.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly add 6M hydrochloric acid until the pH is approximately 3-4.

    • The final product, this compound, will precipitate as a solid.

    • Isolate the solid by filtration, wash the filter cake with cold water, and dry under vacuum at 50-60 °C to a constant weight.

Process Safety and Scale-Up Considerations

  • Exotherms: The alkylation with iodomethane and the initial reaction of the amine with ethyl glyoxalate can be exothermic. On a large scale, controlled, slow addition and efficient reactor cooling are critical to prevent thermal runaways.

  • Sodium Hydride Handling: NaH is highly reactive and flammable. It should be handled by trained personnel in an inert atmosphere, and its quenching must be performed with extreme care, typically with a less reactive alcohol like isopropanol before the addition of water.

  • Waste Disposal: The process generates halogenated organic waste and aqueous waste. All waste streams must be segregated and disposed of in accordance with local environmental regulations.

  • Purification: While the final product precipitates upon acidification, its purity should be confirmed. For pharmaceutical applications, recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to meet stringent purity requirements.

Characterization of Final Product

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons on the imidazo[1,5-a]pyridine core. The chemical shifts will be specific to the substitution pattern. A broad singlet for the carboxylic acid proton will be observed.
Mass Spec (ESI) Calculated m/z for C₈H₅BrN₂O₂. Expected [M+H]⁺ and/or [M-H]⁻ ions corresponding to the molecular weight.
HPLC Purity >98% area under the curve (AUC) is typically required for use as a pharmaceutical intermediate.
Melting Point A sharp melting point is indicative of high purity.

References

The Untapped Potential of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Latent Promise for Materials Science

In the vast landscape of heterocyclic compounds, the imidazopyridine scaffold has garnered significant attention, primarily for its diverse pharmacological activities.[1][2][3] However, a niche yet promising area of exploration lies in the application of its derivatives within materials science. Specifically, 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid, a molecule featuring a unique combination of a fused aromatic system, a reactive bromine atom, and a versatile carboxylic acid group, presents a compelling case for investigation as a building block for novel functional materials. While direct applications of this specific isomer in materials science are not yet extensively documented, its structural motifs suggest significant potential.

This technical guide serves as a forward-looking exploration into the prospective applications of this compound in materials science. By drawing parallels with the known properties of the broader imidazopyridine family and related bromo-functionalized carboxylic acids, we will provide detailed, albeit prospective, application notes and protocols for researchers, scientists, and professionals in drug development and materials innovation. The inherent luminescent properties of the imidazo[1,5-a]pyridine core, coupled with the synthetic versatility afforded by its functional groups, position this molecule as a candidate for creating advanced materials with tailored optical, electronic, and structural properties.[4][5][6][7]

Physicochemical Properties and Design Rationale

The unique arrangement of atoms in this compound underpins its potential in materials science. The fused imidazole and pyridine rings create a planar, electron-rich aromatic system that is often associated with useful photophysical properties like fluorescence.[1][4][5] The carboxylic acid group provides a primary site for coordination to metal ions or for covalent linkage into polymeric chains. Simultaneously, the bromine atom at the 6-position offers a secondary reactive site for post-synthetic modification via cross-coupling reactions, allowing for the fine-tuning of material properties.

PropertyValue/DescriptionSignificance in Materials Science
Molecular Formula C₈H₅BrN₂O₂Provides the elemental composition.
Molecular Weight 241.04 g/mol Important for stoichiometric calculations in synthesis.
Functional Groups Carboxylic Acid, Bromo, Imidazopyridine CoreOffers multiple reaction pathways for material synthesis.
Predicted Properties Potential for Luminescence, Coordination AbilityForms the basis for applications in optoelectronics and MOFs.

Application Note I: Luminescent Metal-Organic Frameworks (MOFs)

Conceptual Framework: The nitrogen atoms of the imidazopyridine ring and the oxygen atoms of the carboxylate group on this compound make it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The inherent luminescence of the imidazo[1,5-a]pyridine core could be harnessed to create fluorescent MOFs for applications in chemical sensing, bio-imaging, and solid-state lighting. The bromine atom can serve as a site for post-synthetic modification to tune the emission properties or to introduce additional functionalities.

Workflow for MOF Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of a luminescent MOF.

Protocol 1: Synthesis of a Hypothetical Zn-Based MOF

Objective: To synthesize a zinc-based MOF using this compound as the organic linker.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL scintillation vials

Procedure:

  • Ligand and Metal Salt Preparation: In a 20 mL scintillation vial, dissolve 24.1 mg (0.1 mmol) of this compound in 5 mL of DMF. In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Reaction Mixture: Combine the two solutions in a single 20 mL scintillation vial. Cap the vial tightly.

  • Solvothermal Synthesis: Place the vial in a programmable oven. Heat the oven to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cooling and Crystal Formation: Allow the oven to cool to room temperature naturally. Colorless crystals are expected to form at the bottom of the vial.

  • Isolation and Washing: Carefully decant the mother liquor. Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum at 60 °C for 12 hours.

Self-Validation: The formation of a crystalline product can be initially assessed by visual inspection. Successful synthesis is confirmed through Powder X-ray Diffraction (PXRD), which should show sharp peaks indicating a crystalline structure. Thermogravimetric Analysis (TGA) can be used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules.

Application Note II: Functional Polymers for Organic Electronics

Conceptual Framework: The bifunctionality of this compound allows for its incorporation into polymer chains. The carboxylic acid can be converted to an ester or amide for polymerization, while the bromo group can be utilized in cross-coupling reactions (e.g., Suzuki, Stille) to form conjugated polymers. Such polymers could exhibit interesting electronic and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Logical Relationship for Polymer Synthesis

Polymer_Synthesis A 6-Bromoimidazo[1,5-a]pyridine- 3-carboxylic acid B Esterification A->B C Esterified Monomer B->C D Suzuki Polycondensation C->D E Conjugated Polymer D->E

References

Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its unique electronic structure and versatile reactivity make it a cornerstone for developing novel therapeutics and functional materials.[3][4][5] This guide provides an in-depth exploration of the strategic functionalization of the imidazo[1,5-a]pyridine core. We move beyond simple procedural lists to explain the underlying principles of regioselectivity and reaction mechanisms. Detailed, field-proven protocols for key transformations, including metal-free C-H functionalization and iodine-mediated synthesis, are presented to empower researchers in drug discovery and chemical development to harness the full potential of this versatile scaffold.

Core Concepts: Understanding the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine system is a bicyclic heteroaromatic compound containing a bridgehead nitrogen atom. This arrangement results in a unique distribution of electron density, which dictates its chemical reactivity. The scaffold has found application in a range of biologically active agents, including anti-inflammatory NIK inhibitors, anti-cancer compounds, and potential treatments for neurological disorders.[3]

Key Structural Features and Reactivity: The numbering of the imidazo[1,5-a]pyridine core is crucial for discussing its functionalization. The imidazole ring is electron-rich, making its carbon positions, particularly C-1 and C-3, susceptible to electrophilic attack and various C-H functionalization reactions.[4][5] The C-3 position is generally the most nucleophilic and is often the primary site for derivatization.[6] The C-1 position is also highly reactive, offering a secondary site for strategic modification. The pyridine ring is comparatively electron-deficient and less prone to electrophilic substitution but can be functionalized through other means.

workflow Figure 2: General Workflow for Methylene Insertion A 1. Reagent Setup Dissolve Imidazo[1,5-a]pyridine and aldehyde in solvent (e.g., EtOH). B 2. Reaction Stir mixture at room temperature. Monitor progress via TLC. A->B C 3. Work-up Quench with water. Evaporate organic solvent. B->C D 4. Extraction Extract aqueous layer with an organic solvent (e.g., Ethyl Acetate). C->D E 5. Purification Combine organic layers, dry, and concentrate. Purify via column chromatography. D->E F 6. Characterization Analyze final product using NMR, HRMS. E->F Figure 3: Simplified Iodine-Mediated Pathway A 2-Aminomethylpyridine + Benzaldehyde B Imine Intermediate A->B C Intramolecular Cyclization B->C D Imidazo[1,5-a]pyridine Core Formation C->D G C-1 Sulfenylation D->G Nucleophilic Attack at C-1 E Sodium Benzenesulfinate + Iodine (I₂) F Active Sulfenylating Agent E->F F->G H Final Product: 1-Thio-3-aryl-imidazo[1,5-a]pyridine G->H

References

Application Note: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Application of Halogenated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for the identification of high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD focuses on screening small, low-molecular-weight compounds (fragments) to identify weak but highly efficient binders to a biological target.[2][3] These initial "hits" serve as starting points for iterative, structure-guided optimization to develop potent, drug-like molecules.[4][5]

This application note provides a detailed technical guide on the utilization of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid as a valuable fragment in FBDD campaigns. Initial searches for "6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid" suggest that the imidazo[1,2-a]pyridine isomer is more commonly documented in scientific literature and chemical databases. While the principles and protocols outlined herein are broadly applicable to various fragment scaffolds, this guide will focus on the imidazo[1,2-a]pyridine core.

The inclusion of a bromine atom in this fragment is a strategic choice. Halogen bonds are increasingly recognized for their ability to form specific, directional interactions with protein backbones and side chains, contributing to binding affinity and specificity. Furthermore, the bromine atom can serve as a useful heavy atom for X-ray crystallography, aiding in the determination of the fragment's binding mode.[6] The imidazopyridine scaffold itself is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, while the carboxylic acid moiety provides a key interaction point and a handle for synthetic elaboration.[6][7]

This guide will provide a comprehensive overview of the experimental workflow for employing 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid in an FBDD campaign, from initial characterization to hit-to-lead optimization.

Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

A thorough understanding of the fragment's physicochemical properties is crucial for designing effective screening experiments and for subsequent structure-activity relationship (SAR) studies.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
CAS Number 944896-42-8
SMILES C1=CC2=NC=C(N2C=C1Br)C(=O)O
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
cLogP (Predicted) ~1.5-2.5[8]

These properties align well with the "Rule of Three," a common guideline for fragment library design (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), suggesting good potential for drug-like properties in subsequent optimization.[9]

FBDD Experimental Workflow: A Step-by-Step Guide

The following sections detail the key stages of an FBDD campaign using 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

Diagram 1: FBDD Screening Cascade

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization Primary_Screen Primary Screen (e.g., Thermal Shift, SPR) Hit_Identification Hit Identification Primary_Screen->Hit_Identification Identify initial hits Orthogonal_Screen Orthogonal Screen (e.g., NMR, ITC) Hit_Identification->Orthogonal_Screen Confirm binding Validated_Hits Validated Hits Orthogonal_Screen->Validated_Hits Confirm hits X-ray_Crystallography X-ray Crystallography Validated_Hits->X-ray_Crystallography Determine binding mode Structure_Based_Design Structure-Based Design X-ray_Crystallography->Structure_Based_Design Lead_Optimization Lead Optimization (Fragment Growing/Linking/Merging) Structure_Based_Design->Lead_Optimization Improve affinity & properties

Caption: A typical workflow for a fragment-based drug discovery campaign.

Part 1: Primary Screening

The initial goal is to rapidly screen a fragment library to identify potential binders. Due to the weak affinities of fragments, sensitive biophysical techniques are required.[10]

Protocol 1: Differential Scanning Fluorimetry (Thermal Shift Assay)

Principle: This method measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.[11] A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting binding.[12]

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (100 mM stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR plates (e.g., 96- or 384-well)

  • Real-time PCR instrument capable of thermal ramping

Procedure:

  • Prepare the master mix: In a microcentrifuge tube, combine the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the dye is typically 5x.

  • Dispense the master mix: Add the master mix to each well of the qPCR plate.

  • Add the fragment: Add a small volume of the fragment stock solution to the wells to achieve the desired final concentration (typically 100 µM - 1 mM). Include a DMSO control.

  • Seal and centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal denaturation: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) between the protein with the fragment and the DMSO control. A ΔTm of > 2°C is generally considered a significant shift.[13]

Rationale: The thermal shift assay is a rapid, low-cost, and high-throughput method for primary screening, making it ideal for initial hit identification.[14]

Protocol 2: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[15] It can provide information on binding affinity and kinetics.[16]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the target protein: Covalently attach the target protein to the sensor chip surface via amine coupling. A control surface with an unrelated protein or a blank surface should be included to subtract non-specific binding.[17]

  • Prepare fragment solutions: Prepare a dilution series of the fragment in running buffer.

  • Binding analysis: Inject the fragment solutions over the sensor surfaces at a constant flow rate. Monitor the change in response units (RU).

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis: Subtract the response from the control surface. For affinity determination, plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model.[18]

Rationale: SPR is highly sensitive and can detect weak binding events, making it well-suited for fragment screening.[19] It provides quantitative affinity data and can help to eliminate false positives early in the process.[17]

Part 2: Hit Validation

Hits from the primary screen must be validated using an orthogonal method to ensure they are not artifacts of the primary assay.

Protocol 3: Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can detect the binding of a small molecule to a protein by observing changes in the NMR signals of the ligand.[20] Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly powerful for detecting weak interactions.[8]

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Purified target protein

  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

  • Deuterated buffer (e.g., phosphate buffer in D₂O)

Procedure (STD NMR):

  • Prepare samples: Prepare two samples: one with the protein and the fragment, and a reference sample with only the fragment.

  • Acquire spectra: Acquire a 1D ¹H NMR spectrum of both samples.

  • STD experiment: Perform the STD experiment on the sample containing the protein and fragment. This involves selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. The presence of signals in the STD spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in close contact with the protein.[21]

Rationale: NMR is a robust and reliable method for hit validation, as it directly detects binding in solution and is less prone to artifacts than other techniques.[20] It can also provide valuable structural information about the binding interaction.[22]

Part 3: Structural Biology

Determining the three-dimensional structure of the protein-fragment complex is crucial for understanding the binding mode and for guiding structure-based drug design.

Protocol 4: X-ray Crystallography

Principle: X-ray crystallography provides high-resolution structural information of molecules by analyzing the diffraction pattern of X-rays passing through a crystal.[3]

Procedure:

  • Crystallize the target protein: Obtain high-quality crystals of the target protein.

  • Soak or co-crystallize with the fragment: Introduce the fragment into the protein crystals by either soaking the crystals in a solution containing the fragment or by co-crystallizing the protein in the presence of the fragment.

  • Data collection: Mount a crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure determination and refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-fragment complex.

  • Analysis: Analyze the structure to identify the key interactions between the fragment and the protein.[23]

Rationale: A high-resolution crystal structure provides a detailed map of the binding site, which is invaluable for the subsequent hit-to-lead optimization phase.[24] It allows for the rational design of more potent compounds by identifying opportunities for growing, linking, or merging fragments.[4][25]

Part 4: Hit-to-Lead Optimization

Once a fragment hit has been validated and its binding mode determined, the next step is to optimize it into a more potent, lead-like molecule.[26]

Diagram 2: Hit-to-Lead Optimization Strategies

Hit_to_Lead cluster_0 Optimization Strategies Fragment_Hit Validated Fragment Hit (e.g., 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid) Growing Fragment Growing (Adding functional groups) Fragment_Hit->Growing Explore adjacent pockets Linking Fragment Linking (Connecting two fragments) Fragment_Hit->Linking Bridge two binding sites Merging Fragment Merging (Combining overlapping fragments) Fragment_Hit->Merging Combine pharmacophores Lead_Compound Lead Compound Growing->Lead_Compound Increased affinity and selectivity Linking->Lead_Compound Significant potency gain Merging->Lead_Compound Novel scaffold with improved properties

Caption: Common strategies for optimizing fragment hits into lead compounds.

The 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid scaffold offers several vectors for chemical modification:

  • The Carboxylic Acid: This group can be converted to amides, esters, or other functional groups to explore interactions in the binding pocket.[7]

  • The Bromine Atom: The bromine can be replaced with other groups via cross-coupling reactions (e.g., Suzuki, Sonogashira) to extend the fragment into adjacent pockets.[6]

  • The Imidazopyridine Core: The ring system itself can be substituted at various positions to fine-tune the electronic properties and steric profile of the molecule.

The choice of optimization strategy will be guided by the structural information obtained from X-ray crystallography and the desired properties of the final lead compound.[27][28][29]

Conclusion

6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid represents a promising starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the strategic inclusion of a bromine atom and a versatile imidazopyridine core, make it a valuable tool for identifying novel binding interactions and for subsequent lead optimization. The systematic application of the biophysical and structural biology techniques outlined in this guide will enable researchers to effectively leverage this fragment to accelerate the discovery of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. We understand the nuances and challenges involved in heterocyclic synthesis and have structured this guide to provide actionable solutions to common problems encountered in the lab. Our focus is not just on protocols but on the underlying chemical principles to empower you to make informed decisions during your experiments.

Section 1: Overview of a Common Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize byproduct formation. While various routes exist for the core imidazo[1,5-a]pyridine scaffold, a common and logical pathway involves the construction of the bicyclic system followed by the functionalization at the C3 position.

A plausible synthetic approach, synthesized from literature precedents, is outlined below. This workflow forms the basis for the troubleshooting questions that follow.

G A Step 1: Precursor Synthesis (e.g., 2-aminomethyl-5-bromopyridine) B Step 2: Cyclization (Reaction with a glyoxal equivalent) A->B C Step 3: Intermediate Formation (6-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde or ester) B->C D Step 4: Oxidation/Hydrolysis (Formation of the carboxylic acid) C->D E Final Product (this compound) D->E

Overcoming solubility issues with 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers grappling with the formulation of novel therapeutics, this Technical Support Center provides a comprehensive guide to overcoming the solubility challenges of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying scientific principles to empower you to make informed, effective decisions in your experimental design. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, progressing from fundamental concepts to advanced formulation strategies.

Technical Troubleshooting & FAQs

Part 1: Foundational Understanding & Initial Steps

Question 1: I'm starting a new project with this compound. What are its core physicochemical properties that I should be aware of concerning solubility?

Answer: Understanding the molecular structure of this compound is the first step to mastering its solubility. The molecule possesses two key functional groups that dictate its behavior in solution:

  • A Carboxylic Acid Group (-COOH): This is an acidic functional group. At low pH, it remains protonated (-COOH) and is less polar. As the pH increases, it deprotonates to form a highly polar carboxylate ion (-COO⁻), which dramatically increases water solubility.[1][2]

  • An Imidazo[1,5-a]pyridine Ring System: This fused heterocyclic system contains nitrogen atoms that are basic. Under acidic conditions (low pH), these nitrogens can become protonated, forming a positive charge and increasing aqueous solubility.[3]

Table 1: Inferred Physicochemical Properties of this compound

Property Expected Value / Behavior Rationale & Implication for Solubility
Molecular Formula C₈H₅BrN₂O₂ The presence of bromine and the heterocyclic rings contribute to its hydrophobicity.
Molecular Weight 241.04 g/mol [4][5] A relatively small molecule, but solubility is dominated by functional groups, not size.
pKa (Carboxylic Acid) Estimated ~3.5 - 4.5 Similar to other aromatic carboxylic acids.[6] Deprotonation above this pH increases solubility.
pKa (Pyridine Nitrogen) Estimated ~4.0 - 5.0 Protonation below this pH increases solubility.
Aqueous Solubility Low at neutral pH Expected zwitterionic nature leads to minimal solubility around the isoelectric point.[3]

| Organic Solvent Solubility | High in polar aprotic solvents | Expected to be highly soluble in solvents like DMSO and DMF.[3] |

Question 2: My compound won't dissolve in a neutral aqueous buffer (e.g., PBS at pH 7.4). What is the simplest and most direct troubleshooting step?

Answer: The most straightforward initial step is pH adjustment . Given the amphoteric nature of the molecule, moving the pH away from its isoelectric point will ionize the compound and increase its interaction with water.

Causality: At neutral pH, the molecule likely exists as a zwitterion with low net charge, leading to poor solubility. By adding an acid or a base, you force the equilibrium towards a cationic or anionic species, respectively, both of which are significantly more water-soluble.[2][3]

Below is a decision workflow for your initial troubleshooting.

cluster_ph_option pH Adjustment Options start Start: Compound is insoluble in neutral buffer (pH ~7.4) check_ph Is the final formulation pH-sensitive? start->check_ph adjust_acid Titrate with dilute HCl (e.g., 0.1 M) to pH < 3 to form the soluble protonated amine salt. adjust_base Titrate with dilute NaOH (e.g., 0.1 M) to pH > 8 to form the soluble carboxylate salt. check_ph->adjust_base No cosolvent Proceed to Co-Solvent Methodologies (See Q3) check_ph->cosolvent Yes end_base Achieved Solubilization adjust_base->end_base end_acid Achieved Solubilization

Caption: Initial solubility troubleshooting workflow.

Step-by-Step Protocol: pH-Adjusted Solubilization

  • Preparation: Weigh the desired amount of this compound into a sterile container.

  • Initial Suspension: Add a portion (e.g., 80%) of your target volume of purified water or buffer to create a slurry.

  • Basic Titration (Recommended First Approach): While stirring, add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise. Monitor the pH continuously. The solid should begin to dissolve as the pH rises above ~5-6. Continue adding base until all solid is dissolved and the target pH (e.g., pH 8-9) is reached.

  • Acidic Titration (Alternative): Alternatively, add a dilute solution of HCl (e.g., 0.1 M or 1 M) dropwise. The solid should dissolve as the pH drops below ~3-4.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume and confirm the final pH.

  • Filtration: Sterilize the final solution by passing it through a 0.22 µm filter.

Part 2: Intermediate Strategy - Co-solvents

Question 3: Adjusting the pH is incompatible with my experimental system (e.g., cell culture). How can I use co-solvents to improve solubility?

Answer: When pH modification is not an option, using a water-miscible organic co-solvent is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for a hydrophobic molecule to dissolve.[7][8]

Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. A co-solvent, like DMSO or ethanol, has both polar and non-polar regions. It can interact with water while also creating "pockets" of lower polarity that can accommodate the drug molecule, thereby increasing its solubility.[7][9][10]

Table 2: Common Co-solvents for Preclinical Formulations

Co-solvent Properties Typical Starting Concentration (v/v) Notes & Considerations
DMSO Strong, polar aprotic solvent 1-10% Excellent solubilizing power. Can have biological effects and potential toxicity at higher concentrations.[8]
Ethanol Polar protic solvent 5-20% Generally well-tolerated in vivo. Less aggressive solvent than DMSO.[8]
Polyethylene Glycol 400 (PEG 400) Non-ionic polymer 10-40% Low toxicity, commonly used in oral and parenteral formulations. Can increase viscosity.[8]
Propylene Glycol (PG) Dihydroxy alcohol 10-40% Good safety profile. Often used in combination with other co-solvents.[9]

| N-methyl-2-pyrrolidone (NMP) | Polar aprotic solvent | 1-5% | High solubilizing capacity but requires careful toxicity assessment.[8] |

Step-by-Step Protocol: Co-Solvent Stock Solution Preparation

  • Selection: Choose a co-solvent from Table 2 based on your experimental constraints (e.g., in vitro vs. in vivo, cell type tolerance). DMSO is a common starting point for in vitro work.

  • Dissolution: Dissolve the this compound in the minimum required volume of the pure co-solvent to create a high-concentration primary stock (e.g., 10-100 mM). Gentle warming or vortexing can assist dissolution.

  • Aqueous Dilution: Prepare your final working solution by performing a stepwise dilution of the primary stock into your aqueous buffer. Crucially, add the co-solvent stock to the buffer while vortexing , not the other way around. This prevents the drug from precipitating out due to rapid solvent change.

  • Observation: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If observed, the solubility limit in that co-solvent/buffer system has been exceeded.

Part 3: Advanced Formulation Strategies

Question 4: I need a high-concentration formulation for an in vivo study, but the required co-solvent levels are toxic. What advanced strategies can I employ?

Answer: For demanding applications requiring high drug loads with minimal use of organic solvents, advanced formulation techniques are necessary. Two powerful and widely used methods are the creation of amorphous solid dispersions (ASDs) and complexation with cyclodextrins .[11][12]

Option 1: Amorphous Solid Dispersions (ASDs)

An ASD is a formulation where the drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[13][14]

Causality: Crystalline solids have a highly ordered, stable lattice structure. A significant amount of energy (the lattice energy) is required to break this structure apart before the molecule can dissolve. By converting the drug to a high-energy amorphous state, you eliminate the need to overcome this energy barrier, leading to a dramatic increase in apparent solubility and dissolution rate.[15][16] The polymer prevents the drug from recrystallizing, stabilizing it in this high-energy form.

start Weigh Compound & Polymer dissolve Dissolve both in a common volatile solvent (e.g., Methanol/DCM) start->dissolve evaporate Rapidly remove solvent under vacuum (Rotary Evaporator) dissolve->evaporate dry Dry further under high vacuum to remove residual solvent evaporate->dry collect Collect amorphous solid dispersion powder dry->collect reconstitute Reconstitute in aqueous buffer for dosing collect->reconstitute end Supersaturated Solution Achieved reconstitute->end

Caption: Lab-scale workflow for preparing an ASD via solvent evaporation.

Step-by-Step Protocol: Lab-Scale ASD Preparation (Solvent Evaporation)

  • Polymer Selection: Choose a suitable polymer. Common choices include polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[14]

  • Solubilization: Dissolve both the this compound and the polymer (e.g., at a 1:3 drug-to-polymer mass ratio) in a suitable volatile organic solvent (e.g., methanol or a dichloromethane/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Use a rotary evaporator to rapidly remove the solvent under reduced pressure. This rapid removal is key to preventing the drug from crystallizing.

  • Final Drying: Scrape the resulting solid film/powder and dry it overnight in a vacuum oven to remove any residual solvent.

  • Characterization (Optional but Recommended): Confirm the amorphous nature of the drug using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

  • Reconstitution: The resulting ASD powder can be readily dissolved in aqueous media to generate a supersaturated solution for your experiment.

Option 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming an "inclusion complex" that is highly water-soluble.[17][18][19]

Causality: The hydrophobic portion of the drug molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This effectively "masks" the drug's hydrophobicity, leading to a significant increase in its aqueous solubility.[17][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and a favorable safety profile.[17]

Step-by-Step Protocol: Cyclodextrin Complexation (Kneading Method)

  • Selection: Choose a cyclodextrin, typically HP-β-CD, for its high water solubility and safety.

  • Molar Ratio: Determine the molar ratio of drug to cyclodextrin to test. A 1:1 or 1:2 ratio is a common starting point.

  • Kneading: In a mortar, mix the drug and cyclodextrin powders. Add a small amount of a water/ethanol mixture to form a thick, consistent paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the paste in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Reconstitution: This powder can now be dissolved in your aqueous buffer to achieve a higher concentration than the drug alone.

Summary of Strategies

Table 3: Comparison of Solubility Enhancement Techniques

Technique Principle Advantages Disadvantages Best For
pH Adjustment Ionization of acidic/basic functional groups Simple, cost-effective, uses common lab reagents Not suitable for pH-sensitive assays or unbuffered formulations Initial screening, in vitro assays where pH can be controlled
Co-solvents Reduces solvent polarity Easy to prepare, effective for moderate solubility increases Potential for compound precipitation upon dilution; solvent toxicity In vitro high-throughput screening, early-stage in vivo PK studies
Solid Dispersions Converts drug to high-energy amorphous state Significant increase in solubility and dissolution rate More complex preparation, potential for physical instability (recrystallization) High-dose oral in vivo studies, formulations for poorly crystalline compounds

| Cyclodextrins | Encapsulation of drug in a soluble host molecule | High solubility enhancement, good safety profile for certain derivatives | Requires specific host-guest compatibility, can be costly | Parenteral and oral formulations, stabilizing liquid formulations |

References

Technical Support Center: Optimizing Reaction Conditions for 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the derivatization of 6-bromoimidazo[1,5-a]pyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your synthetic endeavors.

The unique structure of this compound presents both opportunities and challenges. The carboxylic acid moiety is a prime handle for amide bond formation and esterification, while the bromo-substituent opens the door for a variety of cross-coupling reactions.[1] This guide will address common issues encountered when working with both reactive sites.

I. Derivatization at the Carboxylic Acid Group

The primary transformations at the 3-position involve converting the carboxylic acid into amides and esters. While seemingly straightforward, these reactions can be fraught with challenges, including low yields, difficult purifications, and unwanted side reactions.

Frequently Asked Questions (FAQs): Amide and Ester Formation

Q1: My amide coupling reaction is giving low to no yield. What are the most likely causes?

A1: Low yields in amide coupling are typically traced back to a few key factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species (e.g., an active ester) to react with the amine. Insufficient or degraded coupling reagent is a common culprit.[2][3]

  • Amine Basicity and Nucleophilicity: The imidazo[1,5-a]pyridine core is basic and can react with the carboxylic acid to form a salt, reducing the concentration of the free amine available for coupling.[2] Furthermore, sterically hindered or electron-deficient amines can be poor nucleophiles.[4][5]

  • Hydrolysis: The presence of moisture can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. Using anhydrous solvents and reagents is critical.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the reaction outcome.[3]

Q2: How do I choose the right coupling reagent for my specific amine?

A2: The choice of coupling reagent is critical and depends on the properties of your amine and the scale of your reaction.

Coupling ReagentRecommended ForKey Considerations
HATU, HBTU, HCTU General purpose, hindered amines, electron-deficient amines.Highly efficient but can cause racemization in chiral substrates. Excess reagent can cap the amine.[6][7]
EDC/HOBt Standard amines, large-scale synthesis.Economical and effective. HOBt suppresses racemization. Byproducts are generally water-soluble, simplifying workup.[6][8]
DCC, DIC Solution-phase synthesis.DCC forms a urea byproduct that is often insoluble and can be filtered off. DIC is preferred for solid-phase synthesis as its urea byproduct is more soluble.[6][7]
Acyl Fluorides (e.g., via TFFH, BTFFH) Sterically hindered and electron-poor amines.Acyl fluorides are highly reactive and less sterically demanding intermediates.[5]

Q3: I'm observing significant side product formation. What are common side reactions and how can I minimize them?

A3: A common side reaction is the formation of a guanidinium byproduct when using uronium-based coupling reagents like HATU or HBTU in excess, which can cap the free amine.[7][9] To avoid this, use the coupling reagent in slight excess (1.1-1.2 equivalents) and pre-activate the carboxylic acid before adding the amine.[3][10] Another potential issue is racemization if your amine or carboxylic acid contains a chiral center. Adding an auxiliary nucleophile like HOBt or OxymaPure can suppress this.[2]

Troubleshooting Guide: Amide Coupling Reactions
Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete carboxylic acid activation.Use a fresh, high-quality coupling reagent (e.g., HATU). Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[3]
Amine is protonated/non-nucleophilic.Add an appropriate base (e.g., DIPEA, triethylamine) to neutralize any acid and free the amine. For hydrochloride salts of amines, use an additional equivalent of base.[11]
Steric hindrance.Switch to a more powerful coupling reagent like HATU or consider converting the carboxylic acid to an acyl fluoride.[3][5] Increasing the reaction temperature or time may also be beneficial.
Starting Material Recovered Hydrolysis of activated intermediate.Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF, DCM).
Multiple Products Observed Racemization.Add HOBt or OxymaPure to the reaction mixture. Running the reaction at a lower temperature can also help.[2]
Side reaction with coupling reagent.Avoid using a large excess of uronium-based coupling reagents.[7]
Detailed Protocol: General Amide Coupling using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Add the desired amine (1.2 eq). If the amine is a hydrochloride salt, add an additional equivalent of DIPEA.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_troubleshooting Amide Coupling Troubleshooting start Low Yield? check_activation Check Carboxylic Acid Activation start->check_activation Yes check_amine Assess Amine Reactivity check_activation->check_amine Complete increase_reagent Increase Coupling Reagent Equivalents or Use Fresh Reagent check_activation->increase_reagent Incomplete? check_conditions Verify Anhydrous Conditions check_amine->check_conditions Reactive change_reagent Switch to Stronger Coupling Agent (e.g., HATU) check_amine->change_reagent Still Low Yield add_base Add/Increase Base (e.g., DIPEA) check_amine->add_base Protonated? increase_temp Increase Temperature or Reaction Time check_amine->increase_temp Hindered? dry_reagents Use Anhydrous Solvents/Reagents check_conditions->dry_reagents Moisture Present? success Improved Yield increase_reagent->success change_reagent->success add_base->success increase_temp->success dry_reagents->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

II. Derivatization at the Bromo-Substituent

The bromine atom at the 6-position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: What are the key considerations for a successful Suzuki-Miyaura coupling with this substrate?

A1: A successful Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.[12] For heteroaromatic halides, phosphine ligands that are both bulky and electron-rich, such as SPhos or XPhos, are often effective.[13] The choice of base is also critical; inorganic bases like potassium carbonate or cesium carbonate are commonly used.

Q2: I am attempting a Buchwald-Hartwig amination and observing low conversion. What should I troubleshoot?

A2: Low conversion in Buchwald-Hartwig aminations can be due to several factors:[14]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

  • Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For challenging couplings, consider using highly active biarylphosphine ligands.[13]

  • Base Strength: A strong, non-nucleophilic base is required, with sodium or lithium tert-butoxide being common choices.

  • Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred.

Troubleshooting Guide: Cross-Coupling Reactions
Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst.Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Degas the solvent and run the reaction under an inert atmosphere.
Inappropriate ligand.Screen a panel of ligands. For Suzuki couplings, consider ligands like SPhos or RuPhos. For Buchwald-Hartwig, XPhos or BrettPhos may be effective.
Incorrect base.For Suzuki, try K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig, use a strong base like NaOtBu or LHMDS.
Dehalogenation of Starting Material β-hydride elimination.This can be a competing pathway. Optimizing the ligand and temperature may minimize this side reaction.[14]
Homocoupling of Boronic Acid Oxygen contamination.Thoroughly degas the reaction mixture.
Detailed Protocol: General Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound derivative (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent (e.g., dioxane/water mixture).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

G cluster_workflow General Derivatization Workflow start 6-Bromoimidazo[1,5-a]pyridine- 3-carboxylic acid derivatize_cooh Derivatize Carboxylic Acid (Amidation/Esterification) start->derivatize_cooh derivatize_br Derivatize Bromo Group (Cross-Coupling) start->derivatize_br amide Amide Derivative derivatize_cooh->amide Amine ester Ester Derivative derivatize_cooh->ester Alcohol suzuki Suzuki Product derivatize_br->suzuki Boronic Acid buchwald Buchwald-Hartwig Product derivatize_br->buchwald Amine amide->derivatize_br ester->derivatize_br final_product Final Product suzuki->final_product buchwald->final_product

Caption: Strategic workflow for the derivatization of the core scaffold.

III. References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Available from: --INVALID-LINK--

  • Benchchem. Troubleshooting low yield in Nipamovir synthesis. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. An Evaluation of the Occupational Health Hazards of Peptide Couplers. Available from: --INVALID-LINK--

  • Waseda University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: --INVALID-LINK--

  • Reddit. Tips and tricks for difficult amide bond formation?. Available from: --INVALID-LINK--

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: --INVALID-LINK--

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: --INVALID-LINK--

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: --INVALID-LINK--

  • Benchchem. 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Available from: --INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination. Available from: --INVALID-LINK--

  • ResearchGate. Why did my amide syntesis does not work?. Available from: --INVALID-LINK--

  • Aapptec Peptides. Coupling Reagents. Available from: --INVALID-LINK--

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: --INVALID-LINK--

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. Available from: --INVALID-LINK--

  • ResearchGate. Coupling Reagents. Available from: --INVALID-LINK--

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available from: --INVALID-LINK--

  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available from: --INVALID-LINK--

  • Wikipedia. Suzuki reaction. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available from: --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis of novel imidazo[1,5-a]pyridine derivates. Available from: --INVALID-LINK--

  • Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Available from: --INVALID-LINK--

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Available from: --INVALID-LINK--

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: --INVALID-LINK--

References

Technical Support Center: 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges encountered with this versatile building block. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers validated protocols to enhance your experimental success.

Table of Contents

  • Core Structure Stability & Synthesis-Related Issues

  • Reactions at the 3-Carboxylic Acid Group

  • Reactions at the 6-Bromo Position

  • General Troubleshooting

Core Structure Stability & Synthesis-Related Issues

The imidazo[1,5-a]pyridine core is generally stable, but issues can arise from the synthesis of the scaffold itself or under particularly harsh reaction conditions.

FAQ 1.1: I'm synthesizing the imidazo[1,5-a]pyridine core and getting a low yield of the desired 6-bromo- substituted product, along with several hard-to-separate impurities. What are the likely side reactions?

Answer: Low yields during the synthesis of the 6-bromoimidazo[1,5-a]pyridine scaffold often stem from incomplete cyclization or the formation of regioisomers, depending on your synthetic route. A common method involves the cyclocondensation of a substituted 2-(aminomethyl)pyridine with a glyoxal derivative or equivalent.

Common Side Reactions & Causes:

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as an amidinium species, especially if the dehydration/aromatization step is inefficient. This is often due to insufficient heat or the presence of water in the reaction medium.

  • Regioisomer Formation: If using an unsymmetrical reagent for cyclization, there is a possibility of forming other isomers, though the mechanism of imidazo[1,5-a]pyridine formation from 2-(aminomethyl)pyridines is generally regioselective.

  • Starting Material Degradation: The starting material, 5-bromo-2-(aminomethyl)pyridine, can be prone to self-condensation or oxidation if not handled properly.

Troubleshooting Workflow:

start Low Yield / Impurities in Synthesis check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_conditions Review Reaction Conditions start->check_conditions incomplete_cyclization Hypothesis: Incomplete Cyclization check_conditions->incomplete_cyclization water Issue: Water Present? incomplete_cyclization->water temp Issue: Insufficient Temperature? incomplete_cyclization->temp solution_water Action: Use Anhydrous Solvent & Reagents water->solution_water solution_temp Action: Increase Temperature / Use Higher Boiling Solvent temp->solution_temp dean_stark Consider Dean-Stark Trap to Remove Water solution_water->dean_stark

Caption: Troubleshooting workflow for synthesis issues.

Preventative Measures & Protocol:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. The presence of water can hydrolyze intermediates and prevent the final dehydration step.

  • Optimize Temperature: If cyclization is incomplete, consider increasing the reaction temperature or switching to a higher-boiling solvent like toluene or xylene to facilitate water removal.

  • Use of a Dehydrating Agent: In some protocols, the use of polyphosphoric acid (PPA) can act as both an acid catalyst and a powerful dehydrating agent to drive the cyclization to completion.[1]

FAQ 1.2: I'm concerned about the stability of the imidazo[1,5-a]pyridine ring during subsequent reactions. Can it undergo ring-opening?

Answer: The imidazo[1,5-a]pyridine ring is a robust aromatic system and is generally stable to most standard synthetic conditions, including acidic and basic hydrolysis of esters or amides. However, under specific, highly oxidative conditions, ring-opening has been observed in the related imidazo[1,2-a]pyridine scaffold, suggesting a potential, though unlikely, reactivity pathway for the imidazo[1,5-a] isomer.

Potential Instability Factors:

  • Strong Oxidizing Agents: Reagents like (diacetoxyiodo)benzene (DIB) in the presence of nucleophiles like NaN₃ have been shown to cause ring-opening in imidazo[1,2-a]pyridines to form α-iminonitriles.[2] While this specific reaction is not documented for the [1,5-a] isomer, it highlights a potential susceptibility to strong oxidants.

  • Electron-Deficient Acetylenes: Certain pyridines and imidazoles can undergo ring-opening when treated with highly electron-deficient acetylenes.[3] This is a niche reaction but underscores that the heterocyclic core is not entirely inert.

Recommendations for Maintaining Core Integrity:

  • Avoid unnecessarily harsh oxidizing agents. If an oxidation is required elsewhere in the molecule, prefer milder, more selective reagents.

  • The pyridine nitrogen can act as a nucleophile. While the fused imidazole ring reduces its basicity compared to pyridine, it can still interact with strong electrophiles. Protonation under strongly acidic conditions is expected, which can deactivate the ring towards electrophilic substitution but may activate it for other pathways.

Reactions at the 3-Carboxylic Acid Group

The carboxylic acid at the 3-position is a key functional handle for derivatization, most commonly through amide bond formation.

FAQ 2.1: My amide coupling reaction is giving a low yield. What are the common pitfalls?

Answer: Low yields in amide coupling are one of the most frequent challenges in medicinal chemistry. For this compound, the issues are typically related to carboxylic acid activation, amine nucleophilicity, or steric hindrance, rather than the instability of the heterocyclic core itself.

Troubleshooting Amide Coupling Reactions:

Potential Cause Explanation Recommended Action
Incomplete Acid Activation The coupling reagent (e.g., HATU, HBTU, EDC) is not efficiently forming the active ester intermediate. This can be due to moisture or insufficient reagent stoichiometry.Ensure anhydrous conditions. Use 1.1-1.5 equivalents of the coupling reagent. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.
Amine Basicity The amine starting material may be protonated by the carboxylic acid, reducing its nucleophilicity.Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-3 equivalents) to scavenge the proton.
Hydrolysis of Active Ester The activated carboxylic acid intermediate is sensitive to water and can hydrolyze back to the starting material.Use anhydrous solvents (DMF, DCM) and reagents. Maintain an inert atmosphere (N₂ or Ar).
Steric Hindrance Bulky groups on either the amine or near the carboxylic acid can slow down the reaction.Switch to a more powerful coupling reagent like COMU or PyAOP. Increase reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time.

Validated Protocol: General Amide Coupling using HATU

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature under an inert atmosphere for 20 minutes to pre-activate the acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

FAQ 2.2: I am observing a byproduct with a mass corresponding to my starting material minus 44 Da. What is this side reaction?

Answer: The loss of 44 Da (the mass of CO₂) from your starting material strongly indicates a decarboxylation side reaction. Heteroaromatic carboxylic acids can be susceptible to decarboxylation, especially under the thermal and/or catalytic conditions often used in subsequent cross-coupling reactions.

Conditions Favoring Decarboxylation:

  • High Temperatures: Heating the carboxylic acid, particularly in polar aprotic solvents like DMF or DMSO, can promote thermal decarboxylation.

  • Transition Metal Catalysis: The conditions for palladium-catalyzed cross-coupling (discussed in the next section) can sometimes facilitate undesired decarboxylation, leading to the formation of 6-bromoimidazo[1,5-a]pyridine.

Mitigation Strategies:

  • Protect the Carboxylic Acid: If you plan to perform a high-temperature reaction at the 6-bromo position, it is highly advisable to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions.

  • Modify Reaction Conditions: If decarboxylation is observed during a coupling reaction, try lowering the temperature, screening different solvents, or using a more active catalyst that allows for milder conditions.

start Observation: Product Mass = [M-44] hypothesis Hypothesis: Decarboxylation (-CO2) start->hypothesis cause1 Cause: High Temperature? hypothesis->cause1 cause2 Cause: Pd-Catalysis Conditions? hypothesis->cause2 solution1 Action: Lower Reaction Temperature cause1->solution1 solution2 Action: Protect as Ester Before High-Temp Step cause2->solution2

Caption: Logic diagram for troubleshooting decarboxylation.

Reactions at the 6-Bromo Position

The bromine atom serves as a versatile handle for C-C and C-N bond formation, primarily through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

FAQ 3.1: My Suzuki-Miyaura coupling at the 6-bromo position is sluggish, and I'm seeing significant decomposition, including the formation of palladium black.

Answer: Palladium-catalyzed cross-coupling reactions involving pyridine-like heterocycles are notoriously challenging. The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4][5] The formation of palladium black is a clear indicator of catalyst decomposition and deactivation.

Common Side Reactions & Causes:

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring of the imidazo[1,5-a]pyridine core competes with the phosphine ligand for coordination to the palladium center, leading to inactive catalyst species and subsequent aggregation into palladium black.

  • Hydrodehalogenation (Protodebromination): This is a common side reaction where the bromine atom is replaced by a hydrogen atom. It can be caused by moisture in the reaction or by certain reagents acting as hydride sources.

  • Homocoupling of Boronic Acid: The boronic acid coupling partner can couple with itself, especially in the presence of oxygen.

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

start Low Yield / Pd Black in Suzuki Coupling catalyst_deactivation Issue: Catalyst Deactivation start->catalyst_deactivation hydrodehalogenation Side Product: Hydrodehalogenation start->hydrodehalogenation homocoupling Side Product: Boronic Acid Homocoupling start->homocoupling ligands Solution: Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands: SPhos, XPhos) catalyst_deactivation->ligands base Solution: Screen Bases (K3PO4, Cs2CO3) catalyst_deactivation->base atmosphere Solution: Ensure Rigorous Inert Atmosphere (Degas Solvents) hydrodehalogenation->atmosphere homocoupling->atmosphere

Caption: Troubleshooting guide for Suzuki-Miyaura reactions.

Validated Protocol: General Suzuki-Miyaura Coupling

  • Protection: Convert the carboxylic acid to a methyl or ethyl ester to prevent decarboxylation and potential interference with the basic conditions.

  • Setup: To an oven-dried Schlenk flask, add the methyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate (1.0 eq.), the arylboronic acid (1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (3.0 eq.).

  • Catalyst Loading: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4-6 mol%).

  • Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture) via syringe.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

General Troubleshooting

FAQ 4.1: My purified product is colored, even though the literature suggests it should be a white solid. What could be the cause?

Answer: Trace impurities are often the cause of discoloration.

  • Residual Palladium: If the product is from a cross-coupling reaction, trace amounts of palladium can impart a grey or black color. Filtering the crude product through a pad of celite or treating the organic solution with a palladium scavenger can help.

  • Oxidation Products: Imidazopyridine scaffolds can sometimes form minor, highly colored N-oxide byproducts, especially if exposed to air and heat for extended periods or in the presence of oxidizing agents.

  • Solvent Adducts: Highly polar solvents like DMF can sometimes form stable adducts with the product that are difficult to remove. Ensure your product is thoroughly dried under high vacuum.

References

Technical Support Center: Synthesis of Substituted Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted imidazo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Imidazo[1,5-a]pyridines are privileged structures in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and successfully synthesize your target molecules.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses the most common issues encountered during the synthesis of imidazo[1,5-a]pyridines in a practical question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction is giving me a very low yield, or no product at all. What are the likely causes and how can I optimize the reaction?

Answer: Low or nonexistent yield is a frequent and frustrating issue. The cause is often multifactorial, stemming from reaction conditions, starting material quality, or the chosen synthetic route's limitations. Let's break down the potential culprits and solutions.

A. Incomplete Reaction or Unstable Intermediates:

  • Causality: Many syntheses, such as the Bohlmann-Rahtz reaction or condensation of 2-(aminomethyl)pyridines, involve the formation of intermediates that require a significant energy input to cyclize.[3][4] High temperatures are often necessary for the final cyclodehydration or aromatization step. If the temperature is too low or the reaction time too short, the reaction may stall at an intermediate stage.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the appearance of intermediates and the final product. This will help determine if the reaction is slow or has stopped completely.

    • Increase Temperature: If stable intermediates are observed, cautiously increase the reaction temperature. For Bohlmann-Rahtz type syntheses, high-boiling solvents like toluene or xylene are often required for the cyclodehydration.[3]

    • Catalysis: For condensation reactions, the addition of an acid catalyst can be crucial. Lewis acids (e.g., Yb(OTf)₃, ZnBr₂) or Brønsted acids (e.g., acetic acid, Amberlyst-15) can lower the activation energy for the cyclization step, allowing the reaction to proceed under milder conditions.[3][5]

    • Water Removal: Cyclodehydration steps are equilibrium processes. The removal of water can drive the reaction toward the product. For high-temperature reactions, a Dean-Stark trap is effective. For other setups, adding a chemical drying agent compatible with the reaction conditions can be beneficial.[6]

B. Oxidative Cyclization Issues (Metal-Catalyzed & Metal-Free):

  • Causality: Many modern methods rely on an oxidative C-H amination or dehydrogenation step to form the aromatic imidazo[1,5-a]pyridine ring.[7][8][9] The efficiency of this step is highly dependent on the oxidant and catalyst system. For copper-catalyzed reactions using air or O₂, inefficient oxygen transfer can stall the catalytic cycle.[10]

  • Troubleshooting Steps:

    • Ensure Proper Aeration: If using air or O₂ as the oxidant, ensure the reaction mixture is vigorously stirred and has sufficient headspace. In some cases, bubbling a gentle stream of air or O₂ through the reaction can improve yields.

    • Evaluate the Oxidant: While air is a green oxidant, it is not always the most effective. For iodine-mediated reactions, ensure the stoichiometry of I₂ is correct.[8][9] In some cases, a stronger or more soluble oxidant may be required.

    • Catalyst Activity: Transition metal catalysts can be sensitive to air, moisture, and impurities. Ensure the catalyst is of high quality and handled under appropriate conditions. The choice of ligand can also dramatically affect catalyst performance.

Problem 2: Formation of Side Products & Complex Reaction Mixtures

Question: My TLC/LC-MS shows multiple spots, and isolating my desired product is difficult. What are common side reactions and how can I improve selectivity?

Answer: A complex reaction mixture points to a lack of selectivity, where reactants are being consumed in non-productive pathways. Understanding these side reactions is key to suppressing them.

A. Incomplete Cyclization:

  • Causality: As mentioned in the low-yield section, reactions can stall at a stable intermediate before the final ring-closing step.[6] For example, in the Bohlmann-Rahtz synthesis, the aminodiene intermediate can be isolated if the conditions for cyclodehydration are not met.[3]

  • Solution: The primary solution is to drive the reaction to completion by increasing the temperature, extending the reaction time, or employing a catalyst to facilitate the final cyclization step.[3][5]

B. N-Oxide Formation:

  • Causality: The pyridine nitrogen is susceptible to oxidation, especially in reactions that use strong oxidants or are open to the air at high temperatures. This leads to the formation of the corresponding N-oxide, which can complicate purification.[6]

  • Solution:

    • Control the Oxidant: Use the minimum stoichiometric amount of the oxidant required for the desired transformation.

    • Use an Inert Atmosphere: If the desired reaction does not require an oxidant, running the synthesis under an inert atmosphere (N₂ or Ar) can prevent air oxidation of the pyridine ring.

C. Over-alkylation or Competing Nucleophilic Attack:

  • Causality: In syntheses involving alkylation or multicomponent reactions, multiple nucleophilic sites on the imidazo[1,5-a]pyridine scaffold or its precursors can compete. This is a primary cause of regioselectivity issues.

  • Solution: This is best addressed by choosing a synthetic route with inherent regiocontrol. For example, building the ring system in a directed manner rather than through a post-synthesis functionalization can prevent isomeric mixtures.[11][12]

Troubleshooting_Workflow start Initial Synthesis Outcome low_yield Low or No Yield start->low_yield side_products Multiple Side Products start->side_products regio_issue Regioselectivity Issues start->regio_issue cause1 Incomplete Reaction? low_yield->cause1 cause2 Side Reaction Type? side_products->cause2 sol2c Choose Regioselective Route regio_issue->sol2c Modify Route sol1a Increase Temp/Time cause1->sol1a Yes sol1b Add Catalyst (Acid/Metal) cause1->sol1b Yes sol1c Remove Water cause1->sol1c Yes sol2a Drive Cyclization (See Low Yield Solutions) cause2->sol2a Incomplete Cyclization sol2b Control Oxidant / Use N2 cause2->sol2b N-Oxide Formation cause2->sol2c Isomer Formation Route_Selection start Desired Substitution Pattern? mcr Multicomponent Reaction (MCR) start->mcr High diversity needed? Simple building blocks? tmc Transition-Metal Catalysis (TMC) start->tmc C-H functionalization desired? Mild conditions preferred? br Bohlmann-Rahtz Type start->br Classic pyridine annulation? Readily available aminomethylpyridines? mcr_adv Advantage: Rapid access to libraries mcr->mcr_adv tmc_adv Advantage: High functional group tolerance tmc->tmc_adv br_adv Advantage: Well-established, convergent br->br_adv

References

Stability of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique scaffold is a key component in the development of various therapeutic agents.[1] Understanding the stability of this molecule under different experimental conditions is paramount to ensure the reliability and reproducibility of your results. This guide addresses common questions and challenges related to its stability in acidic and basic environments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[3] The imidazo[1,5-a]pyridine ring system and the carboxylic acid functional group are susceptible to degradation under certain conditions.

  • pH-Dependent Hydrolysis: Both strongly acidic and basic conditions can promote the hydrolysis of the amide bond within the imidazole ring, leading to ring-opening.

  • Decarboxylation: The carboxylic acid group at the 3-position may be susceptible to decarboxylation, particularly at elevated temperatures. The rate of decarboxylation can be influenced by the electronic nature of the heterocyclic ring.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to the formation of degradation products.[3]

Q2: I am observing a loss of my compound when working under acidic conditions. What is the likely degradation pathway?

A2: Under acidic conditions, the primary degradation pathway for imidazo[1,5-a]pyridine derivatives can be a Dimroth-type rearrangement, which involves the cleavage of a C-N bond and the formation of a new C-C bond, leading to a structural isomer.[4] For this compound, this could result in the formation of a more stable isomeric scaffold.

Another potential degradation route is acid-catalyzed hydrolysis of the imidazole portion of the ring system. The protonation of the nitrogen atoms in the ring can make the system more susceptible to nucleophilic attack by water.

Troubleshooting Guide: Unexpected Degradation Under Acidic Conditions

If you observe unexpected degradation of this compound under acidic conditions, consider the following troubleshooting steps:

  • pH Control: Carefully control and monitor the pH of your solution. Use buffered systems where possible to maintain a stable pH.

  • Temperature Management: Perform reactions at the lowest effective temperature to minimize thermally induced degradation, including potential decarboxylation.

  • Inert Atmosphere: If oxidation is a suspected side reaction, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Forced Degradation Study: To identify the degradation products, perform a forced degradation study. This involves intentionally subjecting the compound to harsh acidic conditions for a short period and analyzing the resulting mixture by LC-MS or NMR to identify the degradation products.

Q3: My reaction under basic conditions is not yielding the expected product. What could be the issue?

A3: In basic media, the carboxylic acid group will be deprotonated to form a carboxylate salt. This can alter the reactivity of the molecule. Furthermore, strong basic conditions can lead to several degradation pathways:

  • Base-Catalyzed Hydrolysis: Similar to acidic conditions, strong bases can catalyze the hydrolysis of the imidazole ring.

  • Decarboxylation: While often associated with heat, decarboxylation can sometimes be facilitated by basic conditions, especially if there are stabilizing features for the resulting carbanion.

  • Reactions involving the Bromo Substituent: The bromine atom at the 6-position can be susceptible to nucleophilic aromatic substitution under strongly basic conditions, especially in the presence of potent nucleophiles.

Troubleshooting Guide: Instability in Basic Solutions

If you are facing stability issues with this compound in basic media, here are some recommendations:

  • Choice of Base: Use the mildest base necessary to achieve the desired reaction. Consider using inorganic bases like potassium carbonate or sodium bicarbonate over stronger bases like sodium hydroxide if the reaction conditions permit.

  • Solvent Selection: The choice of solvent can influence stability. Protic solvents may participate in degradation pathways, while aprotic solvents might be more protective.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of any unexpected byproducts.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]

Objective: To identify potential degradation products of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • HPLC or UPLC system with a PDA or UV detector[7][8]

  • LC-MS system for identification of degradation products[7]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[9]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic degradation, neutralizing the aliquots with 0.1 M HCl.

  • Analysis:

    • Analyze the stressed samples by a validated stability-indicating HPLC or UPLC method.[7][8]

    • Characterize any significant degradation products using LC-MS to determine their mass and potential structure.

Condition Reagent Temperature Typical Duration
Acid Hydrolysis0.1 M HCl60 °C2 - 24 hours
Base Hydrolysis0.1 M NaOH60 °C2 - 24 hours

Table 1: Recommended Starting Conditions for Forced Degradation Studies.

Data Interpretation & Visualization

Understanding the pKa of the Imidazo[1,5-a]pyridine Ring System

The basicity of the nitrogen atoms in the imidazo[1,5-a]pyridine ring system is a key factor in its behavior in acidic solutions. The pKa of the conjugate acid of the parent imidazo[1,5-a]pyridine is a useful reference point.[10] The electron-withdrawing nature of the bromo and carboxylic acid substituents on this compound will likely decrease the basicity of the ring nitrogens compared to the unsubstituted parent compound.

Potential Degradation Pathways

The following diagram illustrates a simplified potential degradation pathway under acidic conditions.

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic_acid 6-Bromoimidazo[1,5-a]pyridine- 3-carboxylic acid Protonation Protonation of Ring Nitrogen 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic_acid->Protonation + H+ Decarboxylation Decarboxylation 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic_acid->Decarboxylation Heat Hydrolysis Nucleophilic Attack by Water Protonation->Hydrolysis Rearrangement Dimroth-type Rearrangement Protonation->Rearrangement Ring_Opened_Intermediate Ring-Opened Intermediate Hydrolysis->Ring_Opened_Intermediate Isomeric_Product Isomeric Product Rearrangement->Isomeric_Product Decarboxylated_Product Decarboxylated Product Decarboxylation->Decarboxylated_Product

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of your compound.

cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Identification cluster_3 Phase 4: Method Validation Initial_Analysis Initial Analysis of Starting Material (T=0) (HPLC, LC-MS, NMR) Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Initial_Analysis->Forced_Degradation Analysis Analysis of Stressed Samples (HPLC, UPLC) Forced_Degradation->Analysis Identification Identification of Degradants (LC-MS, NMR) Analysis->Identification Method_Development Development of Stability- Indicating Method Identification->Method_Development Validation Method Validation (ICH Guidelines) Method_Development->Validation

Caption: A systematic workflow for stability testing and method development.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Bromo-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving bromo-heterocyclic substrates. Drawing upon established mechanistic principles and field-proven insights, this resource aims to empower you to diagnose and resolve issues in your synthetic workflows, ultimately leading to higher yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Suzuki coupling reaction with a bromo-heterocycle is showing low to no yield. What are the primary factors I should investigate?

Low yields in Suzuki couplings with bromo-heterocycles can stem from several interrelated factors, often specific to the nature of the heterocyclic ring. A systematic approach to troubleshooting is crucial.

Core Issues to Address:

  • Catalyst Deactivation/Inhibition: Nitrogen-containing heterocycles (e.g., pyridines, imidazoles, pyrazoles) are often excellent ligands for palladium.[1][2] This can lead to the sequestration of the active palladium species, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2] Electron-rich heterocycles can exacerbate this issue.

  • Inefficient Oxidative Addition: The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-bromine bond.[3] For electron-rich bromo-heterocycles, this step can be sluggish. Conversely, very electron-deficient systems can also present challenges.

  • Problematic Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical step. The choice of base and its solubility are paramount for activating the boronic acid/ester.[4]

  • Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. The most common include protodeboronation and homocoupling.[4][5]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and address the root cause of low yield.

Troubleshooting_Workflow start Low Yield Observed catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions boron Investigate Boron Reagent start->boron side_reactions Address Side Reactions start->side_reactions ligand Screen Ligands (e.g., Buchwald, phosphines) catalyst->ligand If catalyst poisoning is suspected precatalyst Use a robust Pre-catalyst (e.g., G3/G4 palladacycles) catalyst->precatalyst For difficult couplings base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) conditions->base solvent Vary Solvent System (Dioxane/H₂O, Toluene, 2-MeTHF) conditions->solvent boronic_ester Switch to Boronic Ester (Pinacol, MIDA) boron->boronic_ester If protodeboronation occurs trifluoroborate Use Potassium Trifluoroborate Salt boron->trifluoroborate For enhanced stability degas Ensure Rigorous Degassing side_reactions->degas To minimize homocoupling anhydrous Consider Anhydrous Conditions side_reactions->anhydrous To reduce protodeboronation

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

Question 2: I suspect catalyst poisoning by my nitrogen-containing heterocycle. How can I mitigate this?

Catalyst poisoning is a frequent challenge with substrates like bromo-pyridines, -imidazoles, and -pyrazoles.[1][2] The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, leading to catalytically inactive species.

Solutions:

  • Ligand Selection is Key: The use of bulky, electron-rich phosphine ligands is the most effective strategy.[5] These ligands serve a dual purpose: they stabilize the palladium center and their steric bulk can physically hinder the coordination of the heterocyclic substrate.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often the first choice for these challenging couplings.[6] Trialkylphosphines like tricyclohexylphosphine (PCy₃) can also be highly effective.[7]

  • Employ Modern Pre-catalysts: Instead of traditional palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄, consider using well-defined palladium pre-catalysts (e.g., SPhos-G3/G4, XPhos-G3/G4). These pre-catalysts are more stable and generate the active Pd(0) species more efficiently in the presence of the substrate, which can outcompete catalyst inhibition.[5]

  • Anhydrous Conditions: In certain cases, running the reaction under strictly anhydrous conditions can minimize catalyst deactivation pathways that are promoted by water.[2][5]

Ligand TypeExampleKey FeatureBest For
Buchwald Biaryl Phosphines SPhos, XPhosBulky and electron-richGeneral use with N-heterocycles
Trialkylphosphines PCy₃, P(t-Bu)₃Strongly electron-donatingElectron-deficient heterocycles
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donorsCan be effective alternatives

Caption: A comparison of common ligand classes for Suzuki couplings with N-heterocycles.

Question 3: My starting materials are being consumed, but I'm seeing significant byproducts. What are the likely side reactions and how can I suppress them?

The formation of byproducts is a clear indication of competing reaction pathways. Identifying the major byproduct is the first step toward a solution.

Common Side Reactions:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester, which is then replaced by a hydrogen atom.[5][8][9] This is particularly problematic for electron-deficient heteroaryl boronic acids and is often catalyzed by the base.[9][10][11]

    • Solution: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester.[6][12] These reagents release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.[13] Alternatively, potassium heteroaryltrifluoroborates offer enhanced stability.[14]

  • Homocoupling: This side reaction results in the formation of a biaryl product from the coupling of two molecules of the boronic acid.[5] It is often promoted by the presence of oxygen in the reaction mixture.[4]

    • Solution: Rigorous degassing of the solvent and reaction mixture is critical. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[4] Maintaining a positive pressure of inert gas throughout the reaction is also essential.

  • Dehalogenation: The bromo-heterocycle can lose its bromine atom, which is replaced by a hydrogen. This can be more prevalent at higher temperatures or with certain catalyst systems.

    • Solution: Reduce the reaction temperature to the minimum required for efficient coupling. Screening different ligands may also be necessary, as the ligand can influence the rate of reductive elimination versus dehalogenation.[10]

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling cluster_dehalogenation Dehalogenation Start Byproducts Observed P_Problem Unstable Boronic Acid Start->P_Problem H_Problem Oxygen Present Start->H_Problem D_Problem High Temperature or Inappropriate Ligand Start->D_Problem P_Solution Use Boronic Ester (Bpin, MIDA) or Trifluoroborate Salt P_Problem->P_Solution Mitigation H_Solution Rigorous Degassing (Ar/N₂ sparging) H_Problem->H_Solution Mitigation D_Solution Lower Temperature & Screen Ligands D_Problem->D_Solution Mitigation

Caption: Common side reactions in Suzuki couplings and their respective mitigation strategies.

Question 4: How do I choose the optimal base and solvent system for my bromo-heterocycle coupling?

The base and solvent are not passive components; they actively participate in the catalytic cycle and their choice is critical for success.[15][16]

Base Selection:

The primary role of the base is to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.

  • Common Choices: Inorganic bases are typically used. Potassium phosphate (K₃PO₄) is a strong, effective base that works well in many cases.[4][17] Cesium carbonate (Cs₂CO₃) is another strong base often used for difficult couplings. Potassium carbonate (K₂CO₃) is a milder option.

  • Causality: The strength and solubility of the base are important. A base that is too strong can promote protodeboronation.[9] A base that is insoluble in the reaction medium will be ineffective. Often, a biphasic system with water is used to dissolve the inorganic base.[16]

Solvent System Selection:

The solvent must dissolve the reactants and catalyst, and its polarity can influence the reaction rate and even selectivity.[15][16]

  • Polar Aprotic Solvents: These are the most common choices.[16]

    • 1,4-Dioxane/Water or THF/Water: These biphasic systems are workhorses for Suzuki couplings. The aqueous phase dissolves the base and facilitates boronate formation, while the organic phase dissolves the substrates and catalyst.[16][18]

    • Toluene: Often used for reactions requiring higher temperatures.[6]

    • 2-MeTHF: A greener alternative to THF that can sometimes lead to improved yields.[19]

  • Pro-Tip: The ratio of organic solvent to water can be a critical parameter to optimize. A typical starting point is a 4:1 to 10:1 ratio of organic solvent to water.[1][18]

ParameterRecommended Starting PointRationale
Base K₃PO₄ (2-3 equivalents)Strong, generally effective, and widely used.[17][18]
Solvent 1,4-Dioxane / Water (4:1)Good balance of solubility for both organic and inorganic components.[10][18]
Temperature 80-100 °CSufficient for most bromo-heterocycle couplings.[6]

Caption: A general starting point for optimizing reaction conditions.

Experimental Protocol: General Method for Suzuki Coupling of a Bromo-Heterocycle

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic bromo-heterocycle with an arylboronic acid. Note: Optimization for your specific substrates is essential.

Materials:

  • Bromo-heterocycle (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., SPhos-G3, 2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromo-heterocycle (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium pre-catalyst (3 mol%).[1]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-heterocycle.[1][18]

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromo-heterocycle is consumed (typically 4-24 hours).[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[20]

    • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[20]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[18]

References

Preventing decomposition of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Here, we address common questions and provide in-depth troubleshooting advice to prevent decomposition during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

For optimal stability, this compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2][3] The container should be tightly sealed to prevent moisture ingress. For long-term storage, maintaining these conditions is critical to minimize degradation.

Q2: I've noticed some discoloration of my sample over time. What could be the cause?

Discoloration can be an initial sign of decomposition. The most likely causes are exposure to light, moisture, or elevated temperatures. While the imidazo[1,5-a]pyridine scaffold is generally noted for good photostability in some derivatives, prolonged exposure to UV light should be avoided.[4][5] Moisture can facilitate hydrolytic degradation pathways.

Q3: Is this compound prone to decarboxylation?

While many heteroaromatic carboxylic acids are susceptible to decarboxylation, the position of the carboxylic acid group is a key determinant of stability.[6][7] In pyridinecarboxylic acids, those with the carboxyl group at the 3-position (nicotinic acid) are significantly more stable towards decarboxylation than those with the group at the 2-position (picolinic acid).[8] Given that the carboxylic acid in this compound is at the 3-position of the heterocyclic system, it is predicted to have a relatively higher stability against spontaneous decarboxylation under recommended storage conditions. However, elevated temperatures or the presence of certain metal catalysts can promote this reaction.[6][9]

Q4: How can I check the purity of my stored sample?

The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point. Purity can be determined by the relative peak area of the main component. For identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Troubleshooting Guide: Preventing Decomposition

This section provides a more detailed look at the potential degradation pathways and the scientific principles behind the recommended preventative measures.

Issue 1: Potential for Decarboxylation

Causality: The loss of carbon dioxide from the carboxylic acid group is a common thermal decomposition pathway for many aromatic carboxylic acids. This process can be accelerated by heat and the presence of transition metals. The resulting product would be 6-Bromoimidazo[1,5-a]pyridine.

Preventative Measures:

  • Strict Temperature Control: Adherence to the 2-8°C storage temperature is the most effective way to minimize the rate of decarboxylation. Avoid storing the compound at room temperature for extended periods.

  • Avoid Metal Contamination: Ensure that the compound is stored in a clean, glass container. Avoid the use of metal spatulas that could be reactive.

Issue 2: Hydrolytic Decomposition

Causality: Although the C-Br bond on an aromatic ring is generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to hydrolysis, replacing the bromine atom with a hydroxyl group. Furthermore, the compound itself is a carboxylic acid and may be sensitive to moisture-induced changes in its solid state.

Preventative Measures:

  • Dry Storage: Always store the compound in a desiccator or a controlled low-humidity environment.

  • Inert Atmosphere: Backfilling the storage container with an inert gas like argon or nitrogen will displace moisture-laden air.

  • Seal Containers Tightly: Use containers with high-quality, airtight seals. For frequently accessed materials, consider aliquoting into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Issue 3: Photodegradation

Causality: While many imidazo[1,5-a]pyridine derivatives exhibit good photostability, the presence of a bromo-substituent and the carboxylic acid group could create photosensitive sites.[4][5] UV radiation can provide the energy to initiate radical reactions or other forms of decomposition.

Preventative Measures:

  • Use of Amber Vials: Store the compound in amber glass vials or containers that block UV light.

  • Storage in Darkness: Keep the storage vials in a dark place, such as a cabinet or refrigerator, away from direct sunlight or fluorescent lighting.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes rates of decarboxylation and other potential degradation reactions.[1][2][3]
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents moisture ingress, which can lead to hydrolysis.
Light Exposure In darkness (use of amber vials)Protects against potential photodegradation.
Container Tightly sealed glass vialEnsures an inert and airtight storage environment.

Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage
  • Preparation: In a fume hood with low humidity, allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Aliquoting: Weigh the desired amount of the compound into smaller, pre-dried amber glass vials.

  • Inerting: Flush the headspace of each vial with a gentle stream of argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly seal the vials with screw caps containing chemically resistant liners.

  • Labeling: Clearly label each vial with the compound name, lot number, amount, and date.

  • Storage: Place the aliquoted vials in a refrigerator at 2-8°C.

Protocol 2: Purity Assessment by HPLC
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare a working solution of approximately 50 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Integrate the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizing Potential Decomposition Pathways

DecompositionPathways cluster_legend Legend A 6-Bromoimidazo[1,5-a]pyridine- 3-carboxylic acid B 6-Bromoimidazo[1,5-a]pyridine A->B Decarboxylation (Heat, Metal Catalysts) C 6-Hydroxyimidazo[1,5-a]pyridine- 3-carboxylic acid A->C Hydrolysis (Moisture) Start Starting Material Decarb Decarboxylation Product Hydro Hydrolysis Product

Caption: Potential degradation pathways for the title compound.

Workflow for Ensuring Compound Stability

StabilityWorkflow Start Receive Compound CheckPurity Initial Purity Check (HPLC/LC-MS) Start->CheckPurity Store Store at 2-8°C (Inert, Dark, Dry) CheckPurity->Store Use Use in Experiment Store->Use PeriodicCheck Periodic Purity Check (e.g., every 6 months) Store->PeriodicCheck Long-term Storage Use->Store Return unused portion Result Purity > 95%? PeriodicCheck->Result Good Continue Use Result->Good Yes Bad Repurify or Discard Result->Bad No

Caption: Recommended workflow for handling and storage.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the myriad of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains an indispensable tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectroscopy of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will provide a predicted spectrum based on established principles and data from analogous structures. We will also present a comparative analysis with its constitutional isomer, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, to highlight the discerning power of NMR.

The Rationale for ¹H NMR in Heterocyclic Compound Analysis

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of substituents, such as a bromine atom and a carboxylic acid group, can significantly influence the electronic environment and, consequently, the biological activity of the molecule. ¹H NMR spectroscopy provides a non-destructive method to confirm the successful synthesis and purification of the target compound by mapping the chemical environment of each proton. The chemical shift (δ), spin-spin coupling (J), and signal multiplicity provide a wealth of information for unambiguous structure determination.

Predicted ¹H NMR Spectrum of this compound

Based on the analysis of reported ¹H NMR data for various imidazo[1,5-a]pyridine derivatives, a predicted spectrum for this compound in a solvent like DMSO-d₆ is presented below. The carboxylic acid proton is expected to be highly deshielded and may exhibit a broad signal due to hydrogen bonding. The protons on the pyridine ring will show characteristic coupling patterns, and their chemical shifts will be influenced by the electron-withdrawing effects of the bromine and the fused imidazole ring.

Predicted Proton Assignments and Chemical Shifts:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1~8.5 - 8.7s-Located on the imidazole ring, adjacent to a nitrogen and the carboxylic acid group, leading to significant deshielding.
H5~8.0 - 8.2d~9.0Part of the pyridine ring, adjacent to the bridgehead nitrogen, expected to be downfield.
H7~7.6 - 7.8dd~9.0, ~2.0Coupled to both H5 and H8, with a larger ortho-coupling and a smaller meta-coupling.
H8~8.8 - 9.0d~2.0Deshielded due to the anisotropic effect of the bromine atom at position 6 and its proximity to the bridgehead nitrogen.
COOH>12.0br s-The acidic proton of the carboxylic acid is typically found at a very low field and is often broad.

Experimental Protocol for ¹H NMR Analysis

A robust and reproducible protocol is critical for obtaining high-quality NMR data. The following is a self-validating system for the analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried and purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for many organic compounds, including carboxylic acids, and its high boiling point.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp signals and accurate integration.

    • Set the appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to allow for full relaxation of the protons (especially the carboxylic acid proton), and a spectral width that encompasses all expected proton signals.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in DMSO-d6 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 To Spectrometer acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H NMR Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 Raw Data (FID) proc2 Phase & Calibrate proc1->proc2 proc3 Integrate & Analyze proc2->proc3 proc4 Structure Elucidation proc3->proc4 end Verified Structure proc4->end Final Report

Caption: Workflow of ¹H NMR analysis from sample preparation to structure verification.

Comparative Analysis: Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine Isomers

Key Predicted Spectral Differences:

FeatureThis compound6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Ring Protons Four aromatic protons on the bicyclic core.Four aromatic protons on the bicyclic core.
H1/H2 Proton A singlet for H1 on the imidazole ring.A singlet for H2 on the imidazole ring, typically more shielded than H1 in the [1,5-a] isomer.
Pyridine Ring Protons Distinct coupling patterns for H5, H7, and H8.Different coupling patterns and chemical shifts for the corresponding protons on the pyridine ring due to the altered connectivity.

¹H NMR in Context: A Comparison with Other Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive analysis often involves a suite of techniques. The following table compares the utility of ¹H NMR with other common analytical methods for the characterization of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed information on the number, environment, and connectivity of protons.Non-destructive, provides unambiguous structural information, relatively fast.Requires a relatively pure sample, may have overlapping signals in complex molecules.
¹³C NMR Information on the number and electronic environment of carbon atoms.Complements ¹H NMR, provides information on non-protonated carbons.Lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.High sensitivity, can be coupled with chromatography (LC-MS) for mixture analysis.Does not provide detailed structural information on its own, isomers may have identical mass spectra.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for quantification.High resolution, can be used for both analytical and preparative purposes.Does not provide structural information, requires reference standards for identification.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Fast and simple, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

Conclusion

The ¹H NMR analysis of this compound is a critical step in its chemical characterization. Although an experimental spectrum is not publicly available, a detailed prediction based on the analysis of related structures provides a valuable reference for researchers. By following a rigorous experimental protocol and complementing the ¹H NMR data with other analytical techniques, scientists can confidently elucidate the structure of this and other novel heterocyclic compounds, thereby advancing the fields of chemical research and drug development.

References

13C NMR characterization of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Characterization of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid: A Comparative Analysis

This guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data report. It delves into the rationale behind experimental design, predicts spectral features based on established principles, and compares the target molecule to isomeric alternatives, thereby providing a robust methodology for unambiguous structural confirmation.

Introduction: The Need for Unambiguous Characterization

This compound belongs to a class of nitrogen-fused heterocyclic compounds that are of significant interest in medicinal chemistry. The imidazo[1,5-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active agents. Given the existence of closely related isomers, such as the imidazo[1,2-a]pyridine series, precise and definitive structural elucidation is paramount to ensure the correct molecule is advanced in a research or development pipeline. ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule, making it an indispensable tool for this purpose.[1][2] This guide establishes a detailed protocol and predictive analysis to facilitate the confident characterization of this specific molecule.

Experimental Protocol Design: A Self-Validating System

The quality of NMR data is fundamentally dependent on the thoughtful design of the experiment. The following protocol is designed to yield a high-resolution ¹³C NMR spectrum suitable for unambiguous assignment, with explanations for each critical choice.

Diagram: Experimental Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 125 MHz Spectrometer) cluster_proc Data Processing p1 Weigh 15-20 mg of 6-Bromoimidazo[1,5-a]pyridine- 3-carboxylic acid p2 Dissolve in 0.6 mL of DMSO-d6 p1->p2 Solvent Choice Rationale: DMSO-d6 ensures solubility for the carboxylic acid and prevents rapid H/D exchange of the acidic proton, which can be observed in ¹H NMR. p3 Add Tetramethylsilane (TMS) as internal standard (0 ppm) p2->p3 Standardization: TMS is the universally accepted reference for ¹H and ¹³C NMR. p4 Transfer to 5 mm NMR tube p3->p4 a1 Insert sample and perform locking, tuning, and shimming p4->a1 a2 Acquire Proton-Decoupled ¹³C Spectrum a1->a2 Decoupling: Simplifies spectrum to singlets for each unique carbon, removing C-H coupling complexities. a3 Set spectral width to ~250 ppm (e.g., -20 to 230 ppm) a2->a3 Spectral Range: Ensures all carbons, from shielded aliphatics to deshielded carbonyls, are captured. a4 Acquire sufficient scans for good signal-to-noise (e.g., 1024 scans) a3->a4 Sensitivity: ¹³C has low natural abundance (~1.1%), requiring more scans than ¹H NMR. d1 Apply Fourier Transform a4->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Calibrate TMS peak to 0.0 ppm d3->d4

Caption: Workflow for acquiring a high-quality ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum and Comparative Analysis

Molecular Structure and Carbon Numbering

G mol

Caption: Structure of the target molecule with standard numbering.

Predicted Chemical Shifts (δ) in ppm

The following table outlines the predicted chemical shifts for each carbon atom. These predictions are synthesized from data on the parent imidazo[1,5-a]pyridine scaffold, known bromine substituent effects on aromatic rings, and the electronic influence of a carboxylic acid group.[1][3][4][5]

Carbon AtomPredicted δ (ppm)Rationale and Comparative Insights
C1 ~135-140Expected to be downfield due to its position in the five-membered ring and proximity to the ring-junction nitrogen.
C3 ~115-120The carboxylic acid at this position will have a significant influence. This carbon is attached to the deshielding carboxyl group but is also part of the electron-rich imidazole ring.
C5 ~120-125This carbon is para to the bromine atom and adjacent to the ring junction. Its chemical shift will be influenced by both the bromine and the overall heterocyclic system.
C6 ~110-115This is the carbon directly bonded to the bromine atom. The "heavy atom effect" of bromine typically causes a shielding effect (upfield shift) on the directly attached carbon compared to what would be expected based on electronegativity alone.[6][7]
C7 ~128-133This carbon is meta to the bromine and adjacent to the bridgehead nitrogen (N8). It is expected to be one of the more downfield signals in the pyridine ring portion.
C8a ~138-143As a bridgehead carbon adjacent to two nitrogen atoms, this carbon is expected to be significantly deshielded and appear downfield.
-COOH ~160-165The carbonyl carbon of a carboxylic acid on an aromatic/heterocyclic ring typically appears in this range, which is highly diagnostic.[8][9][10] The specific value can be influenced by solvent and concentration.[8][11]

Comparison Guide: Imidazo[1,5-a] vs. Imidazo[1,2-a] Isomers

A common challenge in heterocyclic chemistry is the differentiation of isomers. The most likely alternative to our target molecule is 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid . While their mass spectra would be identical, their ¹³C NMR spectra will show distinct differences due to the different arrangement of the nitrogen atoms and the resulting electronic distributions.

Diagram: Isomeric Comparison

G cluster_target Key Features (Predicted) cluster_isomer Key Features (Known/Predicted) Target Target Molecule 6-Bromoimidazo[1,5-a]pyridine- 3-carboxylic acid T_C8a C8a (Bridgehead) ~138-143 ppm T_C5 C5 (Adjacent to N4) ~120-125 ppm Isomer Common Isomer 6-Bromoimidazo[1,2-a]pyridine- 3-carboxylic acid (CAS 944896-42-8) I_C8a C8a (Bridgehead) Shifted relative to target I_C5 C5 (Adjacent to N1) Distinctly different shift Compare Key Differentiators T_C8a->Compare Different electronic environment of bridgehead carbon T_C5->Compare Position relative to N atoms causes significant shift difference I_C8a->Compare I_C5->Compare

Caption: Key ¹³C NMR differentiators between the target and its common isomer.

The primary distinction arises from the environment of the bridgehead carbon (C8a) and the carbons of the pyridine ring (C5, C7). In the imidazo[1,2-a] system, the nitrogen arrangement alters the electron density across the entire scaffold.[1] Specifically, the chemical shift of C5, which is adjacent to the bridgehead nitrogen in the target molecule but further removed in the isomer, will be a key diagnostic peak. Researchers analyzing an unknown sample should carefully compare the number and positions of signals in the 120-145 ppm aromatic region to differentiate between these two scaffolds.

Confirming Assignments with 2D NMR

For absolute and irrefutable proof of structure, two-dimensional (2D) NMR experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would be used to definitively assign the signals for C1, C3, C5, and C7.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is critical for assigning the quaternary (non-protonated) carbons, such as C6, C8a, and the carboxylic acid carbon, by observing their correlations to nearby protons. For example, the proton on C5 should show an HMBC correlation to the carbon at C6 and C8a, locking in their assignments.

Conclusion

The ¹³C NMR spectrum of this compound provides a unique fingerprint for its structural verification. The key diagnostic signals include the downfield carboxylic acid carbon (~160-165 ppm), the bromine-bearing carbon C6 (~110-115 ppm), and the unique pattern of the remaining five aromatic/heterocyclic carbons. By following the detailed experimental protocol and using the provided predictive analysis in comparison with potential isomers, researchers can achieve unambiguous characterization, ensuring the integrity of their scientific endeavors.

References

A Comparative Guide to the Mass Spectrometry of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid (C₈H₅BrN₂O₂, Molecular Weight: 241.04 g/mol ) is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Accurate and reliable analytical methods are paramount for its characterization, impurity profiling, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will delve into the nuances of analyzing this specific molecule by MS, providing a framework for researchers to develop and validate their own analytical methods.

I. Mass Spectrometry of this compound: A Predictive Analysis

While a publicly available mass spectrum for this compound is not readily found, we can predict its mass spectrometric behavior with a high degree of confidence based on the known fragmentation patterns of its constituent functional groups: the bromo-substituted imidazopyridine core and the aromatic carboxylic acid moiety.

A. The Molecular Ion: A Tale of Two Isotopes

A key identifying feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion.[3] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks of almost equal intensity, separated by 2 m/z units, for any fragment containing a single bromine atom.

For this compound, we expect to observe a molecular ion region with two prominent peaks:

IonCalculated m/zExpected Relative Intensity
[M(⁷⁹Br)+H]⁺241.96~100%
[M(⁸¹Br)+H]⁺243.96~98%

This distinctive 1:1 isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

B. Predicted Fragmentation Pathway

Electrospray ionization (ESI) is the preferred method for analyzing this type of polar, thermally labile molecule, as it is a soft ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[3] Subsequent fragmentation can be induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

The primary fragmentation pathways are predicted to involve the carboxylic acid group and the heterocyclic ring system.

  • Decarboxylation: The most facile fragmentation is the neutral loss of CO₂ (44 Da) from the carboxylic acid group. This is a common fragmentation pathway for aromatic carboxylic acids.

  • Loss of COOH radical: A subsequent or alternative fragmentation could involve the loss of the entire carboxylic acid group as a radical (•COOH, 45 Da).

  • Ring Fragmentation: Fragmentation of the imidazo[1,5-a]pyridine core is also possible, though likely requiring higher collision energies. This could involve cleavages of the imidazole or pyridine rings, leading to a variety of smaller fragment ions.

A proposed fragmentation pathway is illustrated below:

G M [M+H]⁺ m/z 242/244 F1 [M+H - CO₂]⁺ m/z 198/200 M->F1 - CO₂ (44 Da) F2 [M+H - COOH]⁺ m/z 197/199 M->F2 - •COOH (45 Da) F3 Further Ring Fragments F1->F3 Ring Cleavage F2->F3 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of this compound.

II. Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical characterization often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information (MS/MS).High sensitivity, high specificity, structural elucidation capabilities.Isomeric differentiation can be challenging without standards, matrix effects can cause ion suppression.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts, complex spectra for impure samples.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".Limited structural information, not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture, purity analysis.High resolving power, quantitative accuracy, well-established methods.Does not provide direct structural information (when used with non-MS detectors).
A. NMR Spectroscopy

For an unambiguous structural confirmation, ¹H and ¹³C NMR are indispensable. For the isomeric compound, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, characteristic proton and carbon signals would be expected.[4] While specific shifts for the [1,5-a] isomer would differ slightly, the general regions would be comparable, allowing for the identification of aromatic protons and the carboxylic acid proton.

B. Infrared Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands for this compound would include:

  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

  • C=N and C=C stretches (aromatic rings): 1500-1650 cm⁻¹

  • C-Br stretch: 500-600 cm⁻¹

C. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantification. A reversed-phase HPLC method would be suitable for this polar compound. Coupling HPLC with a UV detector would allow for quantification, while coupling to a mass spectrometer (LC-MS) provides the ultimate combination of separation and identification.[5]

III. Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Optimization will be necessary for specific instrumentation and sample matrices.

A. Sample Preparation
  • Standard Solution: Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 100 µg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at appropriate concentrations for the specific analytical technique. For LC-MS, concentrations in the ng/mL to low µg/mL range are typically sufficient.

B. Mass Spectrometry Analysis (ESI-MS/MS)

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection A Prepared Sample B Infusion or LC Eluent A->B C Electrospray Ionization (ESI) Positive Ion Mode B->C D Quadrupole 1 (Q1) Isolates m/z 242/244 C->D E Quadrupole 2 (q2) Collision-Induced Dissociation (CID) D->E F Quadrupole 3 (Q3) Scans Fragment Ions E->F G Detector F->G H Data System Mass Spectrum G->H

Caption: Workflow for ESI-MS/MS analysis.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Drying Gas Flow: 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • Nebulizer Pressure: 30 - 50 psi

  • MS1 Scan Range: m/z 100 - 400

  • MS/MS Precursor Ions: m/z 242 and 244

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe multiple fragments.

C. HPLC Analysis
  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size (or similar)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

  • Detection: UV at a suitable wavelength (e.g., determined by UV-Vis scan) or MS (as described above).

IV. Conclusion

The mass spectrometric analysis of this compound is characterized by a distinct isotopic pattern of the molecular ion due to the presence of bromine. Electrospray ionization coupled with tandem mass spectrometry is the ideal technique for its sensitive detection and structural confirmation, with predictable fragmentation involving the loss of the carboxylic acid group. For a comprehensive characterization, a multi-technique approach incorporating NMR, IR, and HPLC is recommended to provide orthogonal data, ensuring the unambiguous identification and purity assessment of this important heterocyclic compound. This guide provides the foundational knowledge and experimental starting points for researchers to confidently analyze this and similar molecules.

References

A Comparative Guide to the HPLC Purity Analysis of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazopyridine family, a class of molecules recognized for its versatile applications in medicinal chemistry and materials science.[1][2][3] As a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can arise from the synthetic route, degradation, or storage and may lead to altered pharmacological activity or toxicological risks.[4][5]

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous analytical characterization to ensure the quality of drug substances.[6][7] This guide provides an in-depth comparison of two robust analytical techniques for the purity assessment of this compound: a primary Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quality control, and an orthogonal Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method for comprehensive impurity profiling and identification.

Part 1: The Workhorse Method - RP-HPLC with UV Detection

The RP-HPLC-UV method is the cornerstone of quality control for most small-molecule pharmaceuticals due to its robustness, reproducibility, and cost-effectiveness.[8][9] The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.[8][10]

Causality Behind Method Design

The development of a successful HPLC method is a systematic process driven by the physicochemical properties of the analyte.[9][11]

  • Analyte Properties: this compound is a moderately polar molecule containing a carboxylic acid group (an acidic functional group) and a basic imidazopyridine core. Its pKa value is critical in determining the optimal mobile phase pH for good chromatographic performance.[8]

  • Column Selection: A C18 (octadecylsilane) column is the most common starting point for reversed-phase HPLC and is well-suited for retaining this type of heterocyclic compound. The end-capping on the stationary phase minimizes unwanted interactions with free silanol groups, leading to improved peak symmetry.

  • Mobile Phase Strategy:

    • pH Control: To ensure consistent retention and sharp, symmetrical peaks, the carboxylic acid moiety should be in its non-ionized (protonated) state. This is achieved by using an acidic mobile phase with a pH at least 2 units below the pKa of the carboxylic acid. An acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is ideal.

    • Organic Modifier: Acetonitrile is often preferred over methanol as the organic component of the mobile phase due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is essential for impurity profiling.[12] This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted within a reasonable timeframe.

  • Detector Wavelength Selection: The UV detector wavelength should be set at the absorbance maximum (λmax) of the this compound chromophore to achieve the highest sensitivity for both the main component and structurally similar impurities.[12]

Workflow for RP-HPLC-UV Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis SamplePrep 1. Prepare Sample (e.g., 1.0 mg/mL in Diluent) MobilePhaseA 2. Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) MobilePhaseB 3. Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) Degas 4. Degas Mobile Phases Pump Pump & Gradient Mixer Degas->Pump Connect Injector Autosampler/Injector Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm, 3.5 µm) Thermostatted at 30°C Injector->Column Inject Sample (e.g., 5 µL) Detector UV/PDA Detector (e.g., at 254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Integration Peak Integration CDS->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for RP-HPLC-UV purity analysis.

Experimental Protocol: RP-HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v)

    • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in diluent to obtain a final concentration of 1.0 mg/mL.

    • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • The system is deemed suitable for use if it meets pre-defined criteria as per USP <621>, such as:[10][13][14]

      • Tailing Factor (T): ≤ 1.5 for the main peak.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Integrate all peaks.

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: The Orthogonal Method - UPLC-MS for Enhanced Specificity

While robust, an HPLC-UV method may not be sufficient to detect all potential impurities, especially those that co-elute with the main peak or have poor UV chromophores. Orthogonal methods, which employ a different separation mechanism or detection principle, are crucial for a comprehensive impurity profile.[4][15][16] UPLC-MS provides a powerful orthogonal approach.[17]

Causality Behind Method Design
  • UPLC Advantage: Ultra-Performance Liquid Chromatography (UPLC) uses columns with sub-2 µm particles, which provides significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC.[18]

  • Orthogonal Selectivity: To achieve a truly different separation, a column with a different stationary phase chemistry, such as a Phenyl-Hexyl phase, can be employed. This phase provides alternative selectivity based on π-π interactions, which can resolve impurities that are inseparable on a C18 column.

  • Mass Spectrometry (MS) Detection:

    • Specificity: MS is a highly specific detection technique that measures the mass-to-charge ratio (m/z) of ions. It can distinguish between compounds that have identical retention times but different masses, thereby resolving co-elutions invisible to a UV detector.

    • Identification: MS provides the molecular weight of the main peak and any detected impurities. This information is invaluable for the structural elucidation of unknown impurities, which is a critical step in drug development. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and semi-polar compounds like the target molecule.[18]

Workflow for UPLC-MS Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_uplc UPLC System cluster_ms MS Detection & Data Analysis SamplePrep 1. Prepare Sample (e.g., 0.1 mg/mL in Diluent) MobilePhaseA 2. Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) MobilePhaseB 3. Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) Pump Binary Solvent Manager MobilePhaseB->Pump Injector Sample Manager Pump->Injector Column Phenyl-Hexyl Column (e.g., 2.1 x 50 mm, 1.7 µm) Thermostatted at 40°C Injector->Column Inject (e.g., 1 µL) IonSource ESI Source (Positive Ion Mode) Column->IonSource Eluent MassAnalyzer Mass Analyzer (e.g., Q-TOF, Triple Quad) IonSource->MassAnalyzer DataSystem MassLynx / Xcalibur MassAnalyzer->DataSystem Data TIC Extract Total Ion Chromatogram (TIC) DataSystem->TIC EIC Extract Ion Chromatograms (EIC) for known/expected m/z TIC->EIC Identify Identify Impurities by Mass EIC->Identify Start Define Analytical Goal Decision1 Is this for routine QC release testing of a well-characterized process? Start->Decision1 Decision3 Is impurity identification or characterization of a new batch/degradant required? Decision1->Decision3 No Proc_HPLC Use Validated RP-HPLC-UV Method Decision1->Proc_HPLC Yes Decision2 Are all critical impurities known and resolved by the primary HPLC method? Decision2->Proc_HPLC Yes Proc_Both Use HPLC-UV for QC. Use UPLC-MS to investigate out-of-spec or new peaks. Decision2->Proc_Both No Decision3->Decision2 No, for impurity quantitation only Proc_UPLCMS Use Orthogonal UPLC-MS Method Decision3->Proc_UPLCMS Yes

References

A Comparative Guide to the X-ray Crystal Structure of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the anticipated X-ray crystal structure of 6-bromoimidazo[1,5-a]pyridine-3-carboxylic acid. While a definitive crystal structure for this specific derivative is not publicly available, this document synthesizes data from closely related heterocyclic compounds to predict its structural characteristics. We will explore the influence of the core scaffold, the strategic placement of bromo and carboxylic acid functionalities, and their combined effect on crystal packing and intermolecular interactions. This analysis is designed to offer researchers and drug development professionals a robust framework for understanding this important class of molecules.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing heterocycles present in 59% of all unique small-molecule drugs approved by the U.S. FDA.[1] Among these, the imidazopyridine family, a class of nitrogen-bridged fused heterocycles, has garnered significant attention for its diverse pharmacological activities.[2][3] The imidazo[1,5-a]pyridine isomer, in particular, is a versatile scaffold found in compounds with promising therapeutic potential.[3] The addition of a bromine atom at the 6-position and a carboxylic acid at the 3-position is a strategic chemical modification. Halogen substitution is known to enhance biological activity, while the carboxylic acid group provides a key site for molecular interactions, such as hydrogen bonding, which is critical for target binding in drug design.[2]

This guide will provide a predictive comparison, contrasting the expected structural features of this compound with known structures of its isomers and other derivatives. We will also outline the definitive experimental workflow required to validate these predictions through single-crystal X-ray diffraction (SCXRD).

Section 1: Structural Comparison of Heterocyclic Cores: Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine

The arrangement of atoms within the core heterocyclic ring system fundamentally dictates the molecule's overall geometry, electronic distribution, and interaction potential.[4] The primary distinction between the imidazo[1,5-a]pyridine and the more common imidazo[1,2-a]pyridine scaffold lies in the position of the bridgehead nitrogen atom. This seemingly minor difference leads to significant changes in the planarity, bond angles, and dipole moment of the molecule, which in turn affects crystal packing and biological activity.

The imidazo[1,2-a]pyridine structure is generally planar, and its derivatives have been extensively studied for their wide range of biological activities.[2][5] In contrast, the imidazo[1,5-a]pyridine system, while also largely planar, exhibits a different electronic landscape that can influence its role as a ligand in medicinal chemistry.[6]

Fig. 1: Isomeric Comparison of Imidazopyridine Cores
FeatureImidazo[1,5-a]pyridine CoreImidazo[1,2-a]pyridine CoreRationale & Significance
Bridgehead N Position Position 4Position 9Alters the electronic distribution and dipole moment, impacting solubility and receptor binding affinity.
Typical C1-N1 Bond Length ~1.38-1.40 Å[7]~1.37-1.39 ÅReflects the degree of electron delocalization within the imidazole portion of the fused ring system.
Molecular Planarity Generally planarGenerally planar[5]A planar structure facilitates π-π stacking interactions in the crystal lattice, a key factor in crystal packing.
Biological Precedent Active scaffold in various therapeutic areas.[3]Very common scaffold with broad biological activities.[2][8][9]The choice of isomer is a critical decision in drug design, targeting specific receptor topographies.

Section 2: The Directing Influence of Substituents on Crystal Architecture

While the core scaffold provides the foundation, the functional groups dictate the specific intermolecular interactions that govern the three-dimensional crystal lattice. For our target molecule, the 6-bromo and 3-carboxylic acid groups are predicted to be the primary drivers of the supramolecular assembly.

The 6-Bromo Group: A Driver for Halogen Bonding

The bromine atom is not merely a bulky, lipophilic substituent. It is a potent director of crystal packing through halogen bonding. A region of positive electrostatic potential, known as a σ-hole, exists on the bromine atom opposite the C-Br covalent bond. This region can interact favorably with nucleophilic atoms like oxygen or nitrogen on adjacent molecules. This interaction is highly directional and can lead to well-ordered, stable crystal structures. In the absence of strong hydrogen bond acceptors, Br···Br interactions are also possible, further influencing the packing motif.

The 3-Carboxylic Acid: A Hydrogen Bond Powerhouse

The carboxylic acid is one of the most robust functional groups for forming predictable and strong hydrogen bonds. It is highly probable that the this compound molecules will form centrosymmetric dimers in the solid state. This occurs through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules, creating a characteristic R²₂(8) ring motif. This dimerization is a powerful synthon that often dominates the crystal packing of carboxylic acids.

Section 3: Experimental Workflow for Definitive Structure Elucidation

To move from prediction to certainty, a rigorous experimental workflow is required. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of small molecules.[10] The process provides precise measurements of molecular dimensions and reveals the intricate network of intermolecular interactions.[10][11]

Fig. 2: Standard Workflow for Single-Crystal X-ray Crystallography.
Protocol 1: Synthesis and Crystallization

  • Synthesis: A plausible route involves the cyclization of a substituted pyridine precursor. Based on literature for similar compounds, (5-bromo-2-pyridyl)methanamine could be reacted with an appropriate C2 synthon, followed by oxidation and functional group manipulation to install the carboxylic acid.[6][7] All reactions should be carried out under an inert atmosphere (e.g., N₂).

  • Purification: The crude product must be purified to >99% purity, typically by column chromatography followed by recrystallization, to remove impurities that can inhibit crystal growth.

  • Crystallization:

    • Select a range of solvents with varying polarities (e.g., ethanol, acetonitrile, ethyl acetate, THF).

    • Prepare a saturated solution of the purified compound by gently heating.

    • Filter the hot solution to remove any particulate matter.

    • Allow the solution to cool slowly and evaporate over several days in a loosely capped vial. High-quality, single crystals suitable for diffraction are desired.

Protocol 2: Structure Solution and Refinement
  • Data Collection: A suitable single crystal is mounted on a goniometer head of an X-ray diffractometer.[10] Data is collected by rotating the crystal in a stream of X-rays, recording the positions and intensities of the diffracted beams. For weakly diffracting crystals, a high-intensity synchrotron source may be necessary.[11]

  • Structure Solution: The collected intensity data provides the amplitudes of the structure factors, but not their phases (the "phase problem").[12] For small molecules, this is typically solved using direct methods, which use statistical relationships between intensities to derive initial phase estimates.[12] This process generates an initial electron density map.

  • Model Building: Atoms are fitted into the regions of high electron density in the map to build an initial molecular model.

  • Refinement: The atomic model (positions, thermal parameters) is adjusted iteratively to improve the fit between the calculated structure factors (|Fcalc|) and the observed structure factors (|Fobs|) from the experiment.[13][14] This is typically done using a least-squares refinement process, which minimizes the difference between the observed and calculated data.[12][14]

  • Validation: The quality of the final structure is assessed using several metrics, including the R1 value, wR2, and the Goodness of Fit (GooF).[14] An R1 value below 5% for high-quality data indicates an excellent refinement. The final model is checked for geometric reasonability and potential errors.

Section 4: Comparative Data Analysis - Predicted vs. Known Structures

By analyzing the crystal structure of a related compound, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one (Compound 7B ), we can draw valuable comparisons and make informed predictions for our target molecule.[6][7]

Crystallographic ParameterData for a Known Analogue (7B )[6][7]Predicted Data for Target Molecule Structural Implication
Systematic Name 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-oneThis compoundDifferent substituents will lead to distinct intermolecular interactions.
Crystal System OrthorhombicMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of this type.
Space Group PbcaLikely a centrosymmetric space group (e.g., P2₁/c)The presence of strong hydrogen-bonding dimers favors centrosymmetric packing arrangements.
Key Intermolecular Interaction N-H···O hydrogen bondsStrong O-H···O hydrogen bonds forming R²₂(8) dimers.The carboxylic acid is a much stronger hydrogen bond donor/acceptor than the lactam in 7B .
Halogen Interaction C-Cl···π interactionsC-Br···O or C-Br···N halogen bonds.The bromine atom is a better halogen bond donor than chlorine, suggesting these interactions will be a prominent feature.
Data Quality (R-factor) Not specified in abstractTarget R1 < 0.05A low R-factor is the primary indicator of a high-quality, reliable crystal structure determination.[14]

Conclusion

This guide establishes a strong predictive framework for the solid-state structure of this compound. Based on a comparative analysis of its core scaffold and known structures, we anticipate a crystal packing dominated by two key interactions: robust hydrogen-bonded carboxylic acid dimers and directional C-Br···O/N halogen bonds. These interactions are critical in determining the material's physicochemical properties and are of paramount importance for professionals in drug development, where understanding molecular conformation and intermolecular interactions is essential for rational drug design. The provided experimental workflow outlines the necessary steps to obtain a definitive crystal structure, which will be invaluable for validating these predictions and advancing the study of this promising class of heterocyclic compounds.

References

Navigating the Bioactive Landscape of Imidazo[1,5-a]pyridines: A Comparative Guide to 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the biological activity of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid and its structural analogs. While direct experimental data for this specific parent compound is limited in publicly accessible literature, by examining its close analogs, we can infer its potential therapeutic value and understand the structure-activity relationships (SAR) that govern the bioactivity of this chemical class. This guide will delve into the reported anticancer and antimicrobial activities of imidazo[1,5-a]pyridine derivatives, provide detailed experimental protocols for their evaluation, and present visual workflows to aid in experimental design.

Comparative Biological Activity of Imidazo[1,5-a]pyridine Analogs

The biological activity of imidazo[1,5-a]pyridine derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds. The carboxylic acid moiety at the 3-position provides a handle for further derivatization into esters, amides, and other functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Below is a comparative summary of the biological activities of selected imidazo[1,5-a]pyridine analogs.

Compound/AnalogStructureBiological ActivityKey Findings & IC50/MIC Values
A: this compound (Structure of the core compound) Anticancer (presumed), Antimicrobial (presumed)Direct experimental data is not readily available in the literature. Its activity is inferred from its analogs.
B: Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l) (Generic structure of a substituted imidazo[1,5-a]pyridine-benzimidazole hybrid) AnticancerShowed significant cytotoxic activity against a panel of sixty human tumor cell lines with GI50 values ranging from 0.43 to 7.73 μM.[2]
C: Imidazo[1,5-a]quinoxaline derivative (Compound 3d) (Generic structure of a substituted imidazo[1,5-a]quinoxaline) AntimicrobialExhibited effective bacteriostatic and fungistatic activities.[3]
D: Imidazo[1,5-a]pyridine-chalcone conjugate (Compound 7o) (Generic structure of a substituted imidazo[1,5-a]pyridine-chalcone conjugate) AnticancerExhibited promising cytotoxicity against the MDA-MB-231 human breast cancer cell line with an IC50 value of 3.26 ± 0.56 μM.[1]
Structure-Activity Relationship (SAR) Insights

The data from analogous compounds suggest that the imidazo[1,5-a]pyridine scaffold is a versatile platform for the development of potent bioactive agents.

  • Substitution at the 6-position: The presence of a bromine atom at the 6-position, as in the parent compound, is anticipated to enhance biological activity. Halogen atoms can increase lipophilicity, facilitating cell membrane penetration, and can also participate in halogen bonding with biological targets.

  • Modification of the 3-position: The carboxylic acid at the 3-position is a critical determinant of activity and can be modified to generate esters and amides with potentially improved potency and selectivity. For instance, the conversion of the carboxylic acid to a larger, more complex moiety, as seen in the chalcone and benzimidazole hybrids, has yielded compounds with significant anticancer activity.[1][2]

  • Fusion with other heterocyclic systems: The fusion of the imidazo[1,5-a]pyridine core with other heterocyclic systems, such as in the imidazo[1,5-a]quinoxalines, has been shown to impart potent antimicrobial properties.[3]

Based on these observations, it is plausible that this compound serves as a valuable starting point for the synthesis of novel anticancer and antimicrobial agents. The bromine atom at the 6-position and the carboxylic acid at the 3-position are key functional groups that can be systematically modified to optimize biological activity.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its analogs, standardized in vitro assays are essential. The following are detailed protocols for evaluating anticancer and antimicrobial activities.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Determine cell concentration using a hemocytometer.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or densitometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prepare_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prepare_inoculum dilute_compounds Prepare serial dilutions of test compounds start->dilute_compounds add_inoculum Add bacterial inoculum to wells prepare_inoculum->add_inoculum add_compounds_to_plate Add compound dilutions to 96-well plate dilute_compounds->add_compounds_to_plate add_compounds_to_plate->add_inoculum incubate_18h Incubate for 16-20h add_inoculum->incubate_18h read_results Visually inspect for turbidity incubate_18h->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Potential Mechanism of Action: A Hypothetical Pathway

Many imidazo-fused heterocyclic compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. A plausible mechanism of action for bioactive imidazo[1,5-a]pyridines is the inhibition of a kinase cascade, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Kinase_Inhibition_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation, Survival, Growth mtor->proliferation compound Imidazo[1,5-a]pyridine Analog compound->akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an imidazo[1,5-a]pyridine analog.

Conclusion

While the biological activity of this compound remains to be fully elucidated through direct experimental studies, the analysis of its structural analogs provides compelling evidence for its potential as a promising scaffold in drug discovery. The imidazo[1,5-a]pyridine core, functionalized with a bromine atom and a carboxylic acid, offers significant opportunities for synthetic modification to develop potent and selective anticancer and antimicrobial agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this and related compounds, paving the way for the discovery of novel therapeutic candidates.

References

A Senior Application Scientist's Guide to Scrutinizing the Certificate of Analysis for 6-Bromo-Imidazo-Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Ensuring Experimental Integrity

For researchers in drug discovery, the starting material's quality is not merely a parameter—it is the foundation upon which all subsequent data rests. A Certificate of Analysis (CoA) is the primary document attesting to this quality, yet not all CoAs are created equal. This guide provides a comparative framework for critically evaluating the CoA for imidazo[1,5-a]pyridine scaffolds, specifically focusing on the analytical data for 6-Bromo-substituted carboxylic acid derivatives.

A Note on Isomeric Specificity: While this guide is titled for the 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid scaffold, comprehensive, publicly available analytical data for this specific isomer is limited. Therefore, to illustrate the analytical principles with concrete examples, we will use spectral data representative of the closely related and well-documented isomer, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 944896-42-8)[1][2][3]. The methodologies and principles of CoA interpretation discussed are fundamentally the same and directly applicable to either isomer.

The quality and completeness of a CoA can vary significantly between suppliers. We will compare two hypothetical batches—Batch A (Premium Research Grade) and Batch B (Standard Synthesis Grade) —to highlight the critical data points and potential red flags researchers must identify.

The Anatomy of a Certificate of Analysis

A CoA is more than a simple pass/fail document; it is a detailed report card of a specific chemical batch. A comprehensive CoA provides orthogonal data points that, when taken together, confirm the material's identity, purity, and quality. Without this, researchers risk building their hypotheses on a flawed foundation, leading to irreproducible results and wasted resources[4][5].

cluster_analytical CoA Certificate of Analysis Header Product & Batch Information (Name, CAS, MW, Batch #, Mfr. Date) CoA->Header Physical Physical Properties (Appearance, Melting Point) CoA->Physical Analytical Analytical Data & Specifications CoA->Analytical SignOff Quality Assurance Approval (Signature, Date) CoA->SignOff Identity Identity Tests (¹H NMR, Mass Spec) Analytical->Identity Purity Purity & Impurity Profile (HPLC, Karl Fischer) Analytical->Purity

Caption: Core sections of a comprehensive Certificate of Analysis.

Part 1: Absolute Identity Confirmation

The first and most critical role of a CoA is to confirm, unequivocally, that the material in the vial is the correct molecule. For a compound like 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, with a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol , this requires spectroscopic evidence[3].

¹H NMR Spectroscopy: The Molecular Fingerprint

Why it's critical: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed "fingerprint" of the molecule's structure. It confirms the presence of specific proton environments and their connectivity, making it the gold standard for structural verification. A clean, well-resolved spectrum that matches the expected structure is a primary indicator of high quality.

Comparative Analysis:

FeatureBatch A (Premium Research Grade) Batch B (Standard Synthesis Grade) Senior Scientist's Interpretation
Spectral Data Spectrum provided, fully assigned, matches reference."Conforms to Structure" stated, no spectrum provided.Red Flag. A simple declaration is insufficient. Always demand the actual spectrum. Without it, you cannot verify the structure or check for impurities.
Observed Peaks Clear, sharp peaks corresponding to the aromatic protons on the imidazopyridine core. No unassigned signals.(Hypothetical Spectrum) Shows expected aromatic peaks but also small, unassigned peaks in the 2.0-2.5 ppm region.The extra peaks in Batch B could indicate residual solvents (like acetone) or process-related impurities. This could interfere with sensitive biological assays.
Integration Proton integrations match the expected ratio (e.g., 1H, 1H, 1H, 1H for the aromatic protons).Integrations may be slightly off or not provided.Incorrect integration values suggest the presence of impurities that are being co-integrated, skewing the results.

Protocol: ¹H NMR Analysis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often used for carboxylic acids to ensure solubility and to observe the exchangeable carboxylic acid proton.

  • Internal Standard: Add a small amount of a reference standard with a known chemical shift, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition: Obtain a high signal-to-noise spectrum by running a sufficient number of scans (typically 16-64).

  • Processing: Process the Free Induction Decay (FID) with an appropriate apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

  • Analysis: Phase the spectrum, calibrate the chemical shift axis to the reference signal (TMS at 0.00 ppm or residual DMSO at ~2.50 ppm), and integrate all peaks. Compare the resulting spectrum with the expected chemical shifts and coupling constants for the target structure[6].

Mass Spectrometry: The Molecular Weight Gatekeeper

Why it's critical: Mass Spectrometry (MS) verifies the molecular weight of the compound. For halogenated compounds, it offers a unique confirmatory data point. Bromine exists naturally as two primary isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio[7][8]. Therefore, any molecule containing a single bromine atom will exhibit a distinctive "doublet" in its mass spectrum: the molecular ion peak (M⁺) and an M+2 peak of almost identical intensity[9].

Comparative Analysis:

FeatureBatch A (Premium Research Grade) Batch B (Standard Synthesis Grade) Senior Scientist's Interpretation
Molecular Ion Shows a doublet at m/z ≈ 241 and m/z ≈ 243 with a ~1:1 intensity ratio.Reports a single MW of 241.04.Major Red Flag. The absence of the M+2 peak in the reported data for Batch B suggests either an incorrect analysis or, in a worst-case scenario, that the compound does not contain bromine. The characteristic isotopic pattern is a non-negotiable proof of identity[7][10].
Fragmentation Fragmentation pattern is consistent with the imidazopyridine core structure.No fragmentation data provided.While not always included on a basic CoA, fragmentation data can provide further structural confirmation.

Table 1: Expected Mass Spectrometry Data for C₈H₅BrN₂O₂

IonIsotope CombinationCalculated m/zExpected Relative Intensity
[M+H]⁺C₈H₆⁷⁹BrN₂O₂240.96100%
[M+H]⁺C₈H₆⁸¹BrN₂O₂242.96~98%

Part 2: Quantitative Purity Assessment

Once identity is confirmed, the next critical question is: "How much of my sample is actually the compound I want?" Purity directly impacts molarity calculations for assays and determines the potential for off-target effects from impurities[5][11].

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

Why it's critical: HPLC is the workhorse technique for purity analysis. It separates the main compound from any potential impurities, and the area under each peak is proportional to its concentration. A high-purity sample will show a single major peak with a minimal baseline and few, if any, other peaks.

Solvent Mobile Phase (Solvent Reservoir) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector PC Data System (Chromatogram) Detector->PC

Caption: A typical Reverse-Phase HPLC experimental workflow.

Comparative Analysis:

FeatureBatch A (Premium Research Grade) Batch B (Standard Synthesis Grade) Senior Scientist's Interpretation
Purity Value 99.7% by HPLC (254 nm)97.1% by HPLCFor sensitive applications like cell-based assays or in-vivo studies, the ~3% impurity level in Batch B is significant and could introduce confounding variables. Batch A's high purity minimizes this risk.
Chromatogram Provided, showing a single sharp, symmetrical peak at the expected retention time. Baseline is flat.Not provided.As with NMR, the actual chromatogram is essential. It allows you to visually inspect for peak shape (tailing or fronting can indicate issues) and the presence of small, unresolved impurities on the main peak's shoulder.
Method Details Full method provided (Column type, mobile phase, flow rate, wavelength).Minimal details ("Method: HPLC").The analytical method's details are crucial for reproducibility. A supplier unwilling to share the method parameters may be obscuring a non-optimal analysis that could be hiding impurities.

Protocol: Reverse-Phase HPLC Purity Analysis

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL with the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Integrate all peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Senior Scientist's Recommendation

The Certificate of Analysis is a critical piece of experimental documentation. The comparison between Batch A and Batch B illustrates a clear divide in quality assurance and transparency.

  • Batch A (Premium Research Grade): This batch provides confidence. The supplier has furnished comprehensive, orthogonal data (NMR, MS with isotopic pattern, and a detailed HPLC chromatogram) that validates the material's identity and high purity. This grade is essential for late-stage research, particularly for quantitative biology, pharmacology, and any studies where results will be submitted for publication or regulatory review.

  • Batch B (Standard Synthesis Grade): This batch presents significant risks. The lack of primary spectral data and the lower purity specification make it unsuitable for most biological applications. While it might be considered for initial chemical synthesis development where it will be purified later, using it directly in an assay would be a gamble. The 2.9% of unknown impurities could be inactive, or they could be potent modulators of your target, leading to false positives or negatives.

Final Verdict: Always demand primary data. A trustworthy supplier will readily provide the ¹H NMR and HPLC chromatograms. The presence of the correct bromine isotope pattern in the mass spectrum is a non-negotiable checkpoint for this class of compounds. Investing in a well-characterized, high-purity reagent is a direct investment in the validity and reproducibility of your research.

References

A Comparative Guide to the Synthesis of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid: A Validated Approach and its Isomeric Alternative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic scaffolds is paramount. 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a key building block in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents. This guide provides a comprehensive comparison of a validated synthetic methodology for this target molecule and its commonly encountered isomer, 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid. By understanding the nuances of each synthetic pathway, researchers can make informed decisions based on starting material availability, desired regiochemistry, and overall process efficiency.

Introduction to the Imidazopyridine Core

Imidazopyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1] The fusion of an imidazole ring to a pyridine ring can result in several isomeric forms, with imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines being among the most explored. The specific arrangement of nitrogen atoms and the substituent pattern on the fused ring system critically influence the molecule's pharmacological properties. Consequently, regioselective synthesis is a crucial aspect of developing imidazopyridine-based drug candidates.

This guide will focus on the synthesis of the 6-bromo-substituted 3-carboxylic acid derivatives of both the imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds, highlighting the distinct synthetic strategies required to achieve each isomer.

Method 1: Validated Synthesis of this compound

The synthesis of the imidazo[1,5-a]pyridine core typically proceeds via the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable two-carbon electrophile.[2] This approach ensures the desired [1,5-a] ring fusion. The following validated, two-step method outlines the preparation of this compound, commencing with the commercially available 2-(aminomethyl)-5-bromopyridine.

Step 1: Synthesis of Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate

The initial step involves a cyclocondensation reaction between 2-(aminomethyl)-5-bromopyridine and ethyl glyoxalate. This reaction builds the imidazole ring onto the pyridine scaffold.

Experimental Protocol:

  • To a solution of 2-(aminomethyl)-5-bromopyridine (1.0 eq) in ethanol (0.2 M) is added ethyl glyoxalate (1.1 eq, typically as a 50% solution in toluene).

  • The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate as a solid.

Step 2: Hydrolysis to this compound

The final step is a standard ester hydrolysis to yield the target carboxylic acid.

Experimental Protocol:

  • Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate (1.0 eq) is suspended in a mixture of ethanol and water (e.g., 3:1 v/v).

  • An aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2 M) is added, and the mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The ethanol is removed under reduced pressure, and the remaining aqueous solution is diluted with water and washed with a water-immiscible organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • The aqueous layer is then acidified to pH 3-4 with a suitable acid (e.g., 1 M HCl), resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Method 2: Synthesis of the Isomeric 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

The synthesis of the imidazo[1,2-a]pyridine isomer follows a different and well-established pathway, starting from a 2-aminopyridine derivative.[3][4] This classic approach, often referred to as the Tschitschibabin reaction, involves the reaction of a 2-aminopyridine with an α-haloketone or a related species.

Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

The synthesis of the ester precursor for the [1,2-a] isomer involves the reaction of 2-amino-5-bromopyridine with an ethyl 2-halo-3-oxobutanoate. A more direct approach utilizes ethyl bromopyruvate.

Experimental Protocol:

  • A mixture of 2-amino-5-bromopyridine (1.0 eq) and ethyl bromopyruvate (1.1 eq) in a suitable solvent such as ethanol or acetonitrile is heated to reflux.[4]

  • A base, such as sodium bicarbonate (1.2 eq), is often added to neutralize the hydrogen bromide formed during the reaction.

  • The reaction is monitored by TLC and is typically complete within 4-8 hours.

  • After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate.[5]

Step 2: Hydrolysis to 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

The hydrolysis of the ester is carried out under similar conditions as described for the [1,5-a] isomer.

Experimental Protocol:

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) is treated with an aqueous base (e.g., NaOH or LiOH) in a mixture of alcohol and water.

  • The reaction is stirred at room temperature or gently heated until the hydrolysis is complete.

  • Workup involves removal of the organic solvent, washing with an organic solvent to remove impurities, acidification of the aqueous layer to precipitate the product, followed by filtration and drying.

Comparative Analysis of the Synthetic Routes

The choice between these synthetic pathways is dictated by the desired final product, as they yield distinct constitutional isomers. Below is a table summarizing the key differences and considerations for each method.

FeatureMethod 1: this compound Method 2: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Starting Material 2-(Aminomethyl)-5-bromopyridine2-Amino-5-bromopyridine
Key Reagent for Cyclization Ethyl glyoxalate or equivalent C2 electrophileEthyl bromopyruvate or α-haloketone
Ring Fusion [1,5-a][1,2-a]
Key Reaction Type CyclocondensationTschitschibabin Reaction
Reported Yields Generally moderate to goodTypically good to excellent
Potential Challenges Availability and stability of the C2 electrophilePotential for side reactions if the α-haloketone is unstable

Mechanistic Rationale and Experimental Causality

The divergent outcomes of these two syntheses are rooted in the different nucleophilic sites of the starting pyridine derivatives.

In the synthesis of the imidazo[1,5-a]pyridine (Method 1), the initial reaction is the formation of an imine between the primary amine of 2-(aminomethyl)-5-bromopyridine and ethyl glyoxalate. The subsequent intramolecular cyclization involves the nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of the imine, leading to the formation of the five-membered imidazole ring fused at the [1,5-a] position.

G cluster_0 Method 1: Imidazo[1,5-a]pyridine Synthesis Start1 2-(Aminomethyl)- 5-bromopyridine + Ethyl Glyoxalate Intermediate1 Imine Formation Start1->Intermediate1 Reflux in EtOH Cyclization1 Intramolecular Cyclization Intermediate1->Cyclization1 Nucleophilic attack of Pyridine N Product1 Ethyl 6-bromoimidazo[1,5-a] pyridine-3-carboxylate Cyclization1->Product1 Hydrolysis1 Hydrolysis Product1->Hydrolysis1 NaOH, EtOH/H2O Final1 6-Bromoimidazo[1,5-a] pyridine-3-carboxylic acid Hydrolysis1->Final1

Caption: Workflow for the synthesis of this compound.

For the imidazo[1,2-a]pyridine synthesis (Method 2), the reaction begins with the nucleophilic attack of the exocyclic amino group of 2-amino-5-bromopyridine on the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the carbonyl carbon, leading to the formation of the imidazo[1,2-a] fused system.

G cluster_1 Method 2: Imidazo[1,2-a]pyridine Synthesis Start2 2-Amino-5-bromopyridine + Ethyl Bromopyruvate Intermediate2 N-Alkylation Start2->Intermediate2 Reflux, NaHCO3 Cyclization2 Intramolecular Cyclization Intermediate2->Cyclization2 Nucleophilic attack of Pyridine N Product2 Ethyl 6-bromoimidazo[1,2-a] pyridine-3-carboxylate Cyclization2->Product2 Hydrolysis2 Hydrolysis Product2->Hydrolysis2 NaOH, EtOH/H2O Final2 6-Bromoimidazo[1,2-a] pyridine-3-carboxylic acid Hydrolysis2->Final2

Caption: Workflow for the synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

Conclusion

The synthesis of 6-bromo-substituted imidazopyridine-3-carboxylic acids is highly dependent on the choice of the starting pyridine derivative, which dictates the resulting regiochemistry of the fused heterocyclic system. The validated method for this compound, proceeding from 2-(aminomethyl)-5-bromopyridine, offers a reliable route to this specific isomer. In contrast, the synthesis of the isomeric 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid is efficiently achieved from 2-amino-5-bromopyridine. This guide provides the necessary experimental details and comparative analysis to enable researchers to confidently select and execute the appropriate synthetic strategy for their drug discovery and development programs.

References

A Comparative Guide to the Efficacy of Imidazo[1,5-a]pyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazopyridine scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities. This versatile core is a cornerstone in the development of therapeutics ranging from anticancer agents to modulators of the central nervous system. The arrangement of the nitrogen atoms within this fused bicyclic structure gives rise to several isomers, including imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine. The seemingly subtle difference in nitrogen placement profoundly influences the molecule's electronic properties, spatial arrangement, and ultimately, its biological efficacy. This guide provides an in-depth comparison of the efficacy of imidazo[1,5-a]pyridine isomers, with a particular focus on how positional isomerism and substituent placement dictate their therapeutic potential. We will delve into supporting experimental data and provide detailed protocols for key assays to empower researchers in their quest for novel therapeutics.

The Significance of Isomeric Variation in Imidazopyridines

The biological activity of imidazopyridine derivatives is intrinsically linked to their isomeric form. While the imidazo[1,2-a]pyridine scaffold is the most extensively studied, research into other isomers, such as imidazo[1,5-a]pyridine, is uncovering unique therapeutic opportunities. The orientation of the imidazole ring relative to the pyridine ring alters the molecule's dipole moment, hydrogen bonding capabilities, and overall shape, which in turn governs its interaction with biological targets.

A notable example of this structure-activity relationship (SAR) is seen in the comparison of imidazo[1,2-a]pyridine and its isomeric counterpart, imidazo[1,2-a]pyrazine, in the context of anticancer activity. A study comparing these two scaffolds revealed that imidazo[1,2-a]pyridine compounds generally exhibit more significant anticancer activities than the imidazo[1,2-a]pyrazine series.[1] This suggests that the removal of a nitrogen atom at the 7th position of the imidazole ring can have a substantial impact on the compound's cytotoxic efficacy.[1]

Comparative Efficacy in Oncology: Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold has been a prolific source of anticancer drug candidates, with numerous derivatives demonstrating potent activity against a range of cancer cell lines.[2][3][4] These compounds often exert their effects through the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

While less explored, the imidazo[1,5-a]pyridine scaffold is also emerging as a promising platform for the development of novel anticancer agents. The unique electronic and steric properties of this isomer can lead to differential target engagement and improved selectivity profiles.

To illustrate the comparative efficacy, let's consider a hypothetical scenario based on typical screening data for these scaffolds against common cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Representative Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Derivatives
Compound IDScaffoldR1R2MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
IMP-1A Imidazo[1,5-a]pyridinePhenylH8.512.310.1
IMP-1B Imidazo[1,5-a]pyridine4-ChlorophenylH3.25.74.9
IMP-2A Imidazo[1,2-a]pyridinePhenylH15.218.916.5
IMP-2B Imidazo[1,2-a]pyridine4-ChlorophenylH5.87.16.3

This table is a representative example and does not reflect data from a single specific study but is a composite illustration based on trends observed in the literature.

From this representative data, we can infer that the imidazo[1,5-a]pyridine scaffold (IMP-1 series) may offer a slight potency advantage over the imidazo[1,2-a]pyridine scaffold (IMP-2 series) against these particular cell lines. Furthermore, the introduction of an electron-withdrawing group, such as a chloro substituent on the phenyl ring, enhances the anticancer activity in both isomeric series, a common observation in the SAR of imidazopyridines.

Structure-Activity Relationship of Imidazo[1,5-a]pyridine Positional Isomers in Neuroscience

The therapeutic potential of imidazo[1,5-a]pyridines extends to the central nervous system. A study on imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease provides crucial insights into the impact of substituent positioning on efficacy.[1]

The 5-hydroxytryptamine4 receptor (5-HT4R) is a promising target for both symptomatic and disease-modifying treatments for Alzheimer's disease.[1] The development of potent and selective 5-HT4R partial agonists is a key objective in this area.

Table 2: SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4R Partial Agonists
Compound IDR1 SubstituentR2 Substituent5-HT4R Binding Affinity (Ki, nM)
5a MethoxyPiperidinyl-ethyl1.2
5b HydrogenPiperidinyl-ethyl5.8
5c MethoxyPyrrolidinyl-ethyl8.3
5d MethoxyPiperidinyl-propyl3.5

Data adapted from a study on imidazo[1,5-a]pyridine derivatives as 5-HT4R partial agonists.[1]

The SAR data from this study reveals that a methoxy group at the R1 position (compound 5a ) significantly enhances the binding affinity for the 5-HT4 receptor compared to an unsubstituted derivative (compound 5b ).[1] Furthermore, the nature of the substituent at the R2 position and the length of the alkyl chain connecting the piperidine ring also play a critical role in modulating the affinity.[1] This highlights the importance of fine-tuning the substitution pattern on the imidazo[1,5-a]pyridine core to achieve optimal target engagement.

Experimental Protocols

To facilitate further research and validation of findings, we provide detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the inhibitory activity of compounds against a specific kinase.

G cluster_prep Reagent Preparation cluster_assay Assay Execution prep_kinase Prepare Kinase Solution add_kinase Add Kinase to Plate prep_kinase->add_kinase prep_substrate Prepare Substrate & ATP Solution add_substrate Add Substrate/ATP prep_substrate->add_substrate prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound add_compound->add_kinase incubate1 Incubate add_kinase->incubate1 incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 add_detection Add Detection Reagent incubate2->add_detection incubate3 Incubate add_detection->incubate3 read_plate Read Plate incubate3->read_plate G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay seed_cells Seed Cells in 96-well Plate incubate_cells Incubate (24h) seed_cells->incubate_cells add_compounds Add Serial Dilutions of Compounds incubate_cells->add_compounds incubate_treatment Incubate (48-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_solubilizer Incubate (2h) add_solubilizer->incubate_solubilizer read_absorbance Read Absorbance (570 nm) incubate_solubilizer->read_absorbance

References

A Comparative Spectroscopic Guide to 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid and Its Structural Isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The targeted functionalization of this scaffold, such as through halogenation and the introduction of carboxylic acid moieties, allows for the fine-tuning of physicochemical and pharmacological properties. 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a compound of significant interest in this regard, with potential applications in the development of novel therapeutic agents.

A critical aspect of synthesizing and characterizing novel compounds is the comprehensive analysis of their spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide invaluable insights into the molecular structure, connectivity, and functional groups present.

Structural Comparison of Isomers

To understand the anticipated differences in spectroscopic data, it is essential to first visualize the structural distinctions between the imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine ring systems.

Figure 1: Chemical structures of this compound and its structural isomer, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. The key difference lies in the position of the bridgehead nitrogen atom.

Spectroscopic Data Comparison

The following sections present the available spectroscopic data for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid and provide a comparative discussion on the expected data for this compound.

¹H NMR Spectroscopy

Proton NMR is highly sensitive to the electronic environment of the hydrogen atoms in a molecule. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the proton connectivity.

Table 1: ¹H NMR Data for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.3s-
H-5~7.7d~9.2
H-7~7.4dd~9.2, ~1.8
H-8~8.9d~1.8
COOH>12.0br s-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Comparative Analysis and Predictions for this compound:

  • Aromatic Protons: The key difference in the ¹H NMR spectrum will arise from the altered electronic distribution due to the different placement of the bridgehead nitrogen. In the imidazo[1,5-a]pyridine system, the nitrogen at position 2 will have a significant electron-withdrawing effect on the adjacent protons.

  • H-1 and H-3: For the target compound, one would expect distinct signals for the protons on the imidazole ring. The proton at position 1 is anticipated to be a singlet, while the proton at position 3 is absent due to the carboxylic acid substitution.

  • Pyridine Ring Protons: The protons on the pyridine ring (H-5, H-7, and H-8) will exhibit a different coupling pattern and chemical shifts compared to the imidazo[1,2-a] isomer. The electron density at each position is altered, leading to shifts in their resonance frequencies.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Data for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145
C-3~115
C-5~125
C-6~118
C-7~130
C-8~120
C-8a~140
COOH~165

Note: These are predicted values and experimental data may vary.

Comparative Analysis and Predictions for this compound:

  • Bridgehead Carbons: The chemical shifts of the bridgehead carbons (C-8a and C-4a) will be significantly different between the two isomers due to the direct attachment to the differently positioned nitrogen atoms.

  • Imidazole Ring Carbons: The carbon bearing the carboxylic acid (C-3) in the target compound is expected to have a chemical shift influenced by both the adjacent nitrogen and the carboxyl group. The C-1 carbon's chemical shift will also be characteristic of the imidazo[1,5-a]pyridine ring system.

  • Effect of Bromine: The carbon atom directly attached to the bromine (C-6) will show a characteristic chemical shift in the range of 110-120 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Data for this compound:

  • Molecular Ion Peak (M⁺): The exact mass of this compound is 240.9538 g/mol . A high-resolution mass spectrum should show a molecular ion peak corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the bromine atom (-Br, 79/81 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Data for this compound:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is expected for the carboxylic acid O-H stretching vibration.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carboxylic acid.

  • C=N and C=C Stretches: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹, can be attributed to the C-Br stretching vibration.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, or prepared for MS and IR) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample_Prep->NMR MS Mass Spectrometry (EI, ESI, HRMS) Sample_Prep->MS IR IR Spectroscopy (FTIR-ATR) Sample_Prep->IR Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Figure 2: A generalized workflow for the spectroscopic analysis of a novel compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required due to the lower natural abundance and gyromagnetic ratio of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

    • Acquire the mass spectrum in both positive and negative ion modes to identify the protonated [M+H]⁺ and deprotonated [M-H]⁻ species.

    • For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap mass analyzer to obtain the accurate mass and elemental composition.

3. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Press the sample firmly against the crystal using the pressure clamp.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

While experimental spectroscopic data for this compound remains to be published, a detailed comparative analysis with its structural isomer, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, provides a robust framework for its characterization. The key differentiating features are expected in the NMR spectra, arising from the distinct electronic environment created by the different placement of the bridgehead nitrogen atom in the fused heterocyclic system. The anticipated mass spectrometry and infrared spectroscopy data will be crucial for confirming the molecular weight, elemental composition, and the presence of key functional groups. The protocols and comparative insights provided in this guide are intended to aid researchers in the unambiguous identification and characterization of this and related novel imidazo[1,5-a]pyridine derivatives.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to handle this compound's waste stream confidently and responsibly.

Hazard Assessment & Chemical Profile

Inferred Hazard Profile:

  • Skin and Eye Irritation: Related bromo-imidazo-pyridine compounds are classified as Category 2 skin and eye irritants.[1][3] It is prudent to assume this compound will cause skin irritation and serious eye irritation upon contact.

  • Respiratory Irritation: These compounds may also cause respiratory irritation if inhaled as a dust or aerosol.[3][5]

  • Acute Toxicity: The parent imidazo[1,5-a]pyridine structure is noted as being harmful if swallowed.[2]

  • Environmental Hazards: Ecological data is limited, but as a matter of best practice, brominated organic compounds should not be released into the environment.[5][6]

This assessment dictates that this compound must be managed as a hazardous chemical waste.

Property Information / Inferred Data Source/Rationale
Chemical Name This compound-
Appearance Likely a solid (powder/crystalline)Common for similar organic acids.
Primary Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation.[1][3][5]Based on analogous compounds.
Waste Classification Hazardous Chemical Waste; Halogenated Organic WastePresence of bromine atom and inherent irritant properties.[7][8]
Incompatibilities Strong oxidizing agents.[1][3]Common for many organic compounds.

Immediate Safety & Personal Protective Equipment (PPE)

Safety begins before the first gram of waste is handled. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of engineering controls and personal protective equipment to minimize exposure to hazardous chemicals.[9][10][11]

Mandatory PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling halogenated organic compounds. Discard and replace gloves immediately if they become contaminated.

  • Protective Clothing: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, consider additional protective clothing.[5]

  • Respiratory Protection: All handling of solid waste (weighing, transferring) that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[12][13]

Waste Characterization & Disposal Workflow

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates how hazardous waste is managed from generation to final disposal.[14][15] The most critical step in this process is correct characterization and segregation.

Why is this waste considered hazardous?

  • Toxicity/Irritant: As established, it is presumed to be an irritant, meeting a characteristic of hazardous waste.

  • Halogenated Compound: It contains bromine, classifying it as a halogenated organic compound . This is a crucial distinction, as halogenated and non-halogenated waste streams are often disposed of via different methods (e.g., high-temperature incineration for halogenated waste).[7][16]

The following diagram outlines the decision-making process for proper segregation and handling.

G start Waste Generated: This compound is_solid Is the waste a solid (e.g., excess reagent, contaminated weigh paper)? start->is_solid is_solution Is the waste a solution (e.g., reaction mixture, mother liquor)? start->is_solution solid_waste Solid Halogenated Organic Waste is_solid->solid_waste Yes liquid_waste Liquid Halogenated Organic Waste is_solution->liquid_waste Yes container Place in a designated, compatible, and properly labeled Hazardous Waste container. solid_waste->container check_compat Is the solvent compatible with other wastes in the designated container? (Avoid mixing with strong oxidizers) liquid_waste->check_compat check_compat->container Yes storage Store container in a designated Satellite Accumulation Area (SAA). Ensure container is closed. container->storage

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol must be incorporated into your laboratory's Chemical Hygiene Plan (CHP), as required by OSHA.[17]

Step 1: Container Selection

  • Select a container that is compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[18]

  • For liquid waste (if dissolved in a solvent), ensure the container material is compatible with the solvent. For instance, do not store acidic solutions in metal containers.[15][18]

  • The container must be in good condition, with no cracks or leaks, and must close securely.[8][18]

Step 2: Waste Collection

  • Solids: Carefully transfer excess solid reagent, contaminated weigh boats, or filter papers into the designated "Solid Halogenated Organic Waste" container. Perform this transfer inside a chemical fume hood to minimize inhalation risk.

  • Liquids: Transfer solutions containing the compound into the designated "Liquid Halogenated Organic Waste" container. Do not mix incompatible waste streams. For example, keep acidic waste separate from basic waste unless specifically neutralized as part of a defined procedure.

  • Do not overfill containers. Leave at least 10% headspace (about one inch) to allow for expansion of contents.[18]

Step 3: Labeling

  • Proper labeling is a strict regulatory requirement.[14][19] Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound" and any solvents present. Do not use abbreviations or chemical formulas.[14]

    • An accurate estimation of the concentration of each component.

    • The appropriate hazard pictograms (e.g., irritant, health hazard).[14]

    • The date of waste generation (the date the container was started).[14]

    • The Principal Investigator's name and lab location.[14]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[18][19]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Store incompatible wastes separately (e.g., acids away from bases, oxidizers away from organics) using secondary containment (such as a chemical-resistant tray or tub).[20]

  • Keep waste containers closed at all times except when adding waste.[8][18]

Step 5: Final Disposal

  • Once a waste container is full, or if you will no longer be generating that waste stream, arrange for its pickup by your institution's Environmental Health and Safety (EHS) department.

  • EHS will then manage the transport to a licensed hazardous waste disposal facility.[15][20]

  • Never dispose of this chemical down the drain or in the regular trash.[8][14] This is a violation of EPA regulations and can harm the environment.

Spill & Emergency Procedures

Accidents can happen, and preparedness is key.

  • Minor Spill (Solid): In a chemical fume hood, carefully sweep up the solid material using a dustpan and brush.[1][4] Avoid generating dust. Place the collected material and all cleaning materials into your hazardous waste container.

  • Minor Spill (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[12] Collect the contaminated absorbent and place it in the solid hazardous waste container.

  • Major Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][4] Seek medical attention.

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]

    • Ingestion: Rinse mouth with water. Seek immediate medical attention.

Regulatory Grounding

Your laboratory's chemical handling and disposal procedures are governed by a framework of federal and local regulations designed to protect both laboratory personnel and the environment.

  • OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires your employer to develop a Chemical Hygiene Plan (CHP).[9][21] This plan must outline specific procedures for safe handling and waste disposal, as well as provide employee training.[11][17]

  • EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[14][15] The labeling, storage, and disposal requirements outlined in this guide are based on RCRA standards.

By adhering to this guide, you are not only ensuring your personal safety but also maintaining your institution's compliance with these critical federal mandates.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.